Product packaging for Carbonyl dibromide(Cat. No.:CAS No. 593-95-3)

Carbonyl dibromide

Cat. No.: B3054279
CAS No.: 593-95-3
M. Wt: 187.82 g/mol
InChI Key: MOIPGXQKZSZOQX-UHFFFAOYSA-N
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Description

Carbonyl dibromide (COBr 2 , 593-95-3), also known as bromophosgene, is a colorless liquid with a boiling point of approximately 64.5 °C . It is a highly reactive compound that serves as a valuable reagent in inorganic and materials synthesis. Its primary research value lies in its efficient conversion of metal oxides to high-purity metal bromides or bromide oxides, a reaction driven by the elimination of carbon dioxide . This method has been successfully applied to a wide selection of d- and f-block transition-metal oxides—including V 2 O 5 , MoO 2 , Re 2 O 7 , Sm 2 O 3 , and UO 3 —to yield products like VOBr 2 , MoO 2 Br 2 , ReOBr 4 , SmBr 3 , and UOBr 3 . A key advantage of using this compound is that both the reagent and the reaction by-products (CO 2 , CO, Br 2 ) are volatile, allowing for the isolation of the desired metal halides in essentially quantitative yield and high purity without solvent contamination . In organic chemistry, this compound has been investigated for applications such as the von Braun type degradation of benzamides . Furthermore, this compound is of significant interest in atmospheric science, as it is a primary by-product of the photo-oxidation of bromoform, an organobromine compound . The compound is moisture-sensitive and undergoes hydrolysis, breaking down into hydrogen bromide and carbon dioxide . It also slowly decomposes at room temperature to carbon monoxide and bromine . This compound is for research use only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CBr2O B3054279 Carbonyl dibromide CAS No. 593-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

carbonyl dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CBr2O/c2-1(3)4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIPGXQKZSZOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CBr2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208041
Record name Carbonyl bromide
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Molecular Weight

187.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-95-3
Record name Carbonic dibromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonyl bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonyl bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBONYL BROMIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Properties of Carbonyl Dibromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl dibromide (COBr₂), also known as bromophosgene, is a reactive chemical intermediate with significant applications in organic and inorganic synthesis. Its utility stems from its ability to act as a source of the carbonyl group and as a brominating agent. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on experimental protocols and quantitative data to support research and development activities.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of carbon tetrabromide with concentrated sulfuric acid.

Experimental Protocol: Synthesis from Carbon Tetrabromide and Sulfuric Acid

Materials:

  • Carbon tetrabromide (CBr₄)

  • Concentrated sulfuric acid (H₂SO₄, d=1.84)

  • Metallic mercury (Hg) or powdered antimony (Sb) for purification

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, 100 g of carbon tetrabromide is placed and gently warmed until it completely melts.

  • Slowly, 90 ml of concentrated sulfuric acid is added dropwise to the molten carbon tetrabromide.

  • The reaction mixture is then heated to a temperature range of 150-170 °C. The reaction proceeds according to the following equation: CBr₄ + H₂SO₄ → COBr₂ + SO₂ + Br₂ + H₂O

  • Upon completion of the reaction, the crude this compound is distilled from the reaction mixture. The distillate will likely be brown due to the presence of bromine impurity.

  • Purification:

    • The brown distillate is shaken with small portions of metallic mercury or powdered antimony until the bromine color disappears.

    • The product is then subjected to fractional distillation under reduced pressure to remove any volatile impurities.

  • The final product is a colorless, heavy liquid and should be stored in a sealed ampule to protect it from light and moisture. The reported yield for this method is approximately 44%.

Synthesis_of_Carbonyl_Dibromide CBr4 Carbon Tetrabromide (CBr4) Reaction Reaction at 150-170 °C CBr4->Reaction H2SO4 Concentrated Sulfuric Acid (H2SO4) H2SO4->Reaction Distillation1 Distillation Reaction->Distillation1 Crude_COBr2 Crude this compound (brown liquid) Distillation1->Crude_COBr2 Purification Purification with Hg or Sb Crude_COBr2->Purification Distillation2 Fractional Distillation (reduced pressure) Purification->Distillation2 Pure_COBr2 Pure this compound Distillation2->Pure_COBr2

Figure 1: Workflow for the Synthesis of this compound.

Properties of this compound

A summary of the key physical and structural properties of this compound is presented in the tables below.

Physical Properties
PropertyValueReference
Molecular Formula COBr₂
Molar Mass 187.82 g/mol
Appearance Colorless, heavy liquid
Boiling Point 64-65 °C (with decomposition)
Melting Point Not available
Density ~2.5 g/mL
Solubility Reacts with water
Structural Properties
ParameterValueReference
C=O Bond Length 1.17 Å
C-Br Bond Length 1.91 Å
Br-C-Br Bond Angle 112.2°
O=C-Br Bond Angle 123.9°

Spectroscopic Properties

Detailed spectroscopic data is essential for the characterization of this compound. While some data is available in the literature, specific numerical values for NMR and a detailed mass spectrum are not readily accessible in all databases.

  • Infrared (IR) Spectroscopy: The carbonyl group (C=O) in this compound exhibits a strong stretching vibration. The primary vibrational frequencies are listed below.

Vibrational ModeFrequency (cm⁻¹)
C=O stretch1828
CBr₂ symmetric stretch425
CBr₂ scissoring181
CBr₂ asymmetric stretch757
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹⁷O NMR spectra have been reported for this compound. The carbonyl carbon in acyl bromides typically resonates in the range of 160-185 ppm in ¹³C NMR. The ¹⁷O NMR chemical shift for carbonyl groups in similar compounds can be found in a broad range, often between 500 and 600 ppm. However, the precise chemical shifts for COBr₂ are not available in the searched literature.

  • Mass Spectrometry (MS): The electron impact mass spectrum of this compound has been reported. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), the molecular ion peak and bromine-containing fragment ions will appear as characteristic clusters of peaks.

Chemical Properties and Reactivity

This compound is a reactive compound, susceptible to decomposition and hydrolysis, and serves as a valuable reagent in chemical synthesis.

Decomposition

This compound is sensitive to heat and light and can decompose into carbon monoxide and elemental bromine.

Decomposition_of_Carbonyl_Dibromide COBr2 This compound (COBr2) Heat_Light Heat or Light COBr2->Heat_Light CO Carbon Monoxide (CO) Heat_Light->CO Br2 Bromine (Br2) Heat_Light->Br2

Figure 2: Decomposition Pathway of this compound.
Hydrolysis

This compound reacts with water to produce carbon dioxide and hydrogen bromide.

COBr₂ + H₂O → CO₂ + 2HBr

Reaction with Metal Oxides

A significant application of this compound is in the synthesis of metal bromides and oxide bromides from their corresponding metal oxides. This reaction is driven by the formation of the thermodynamically stable carbon dioxide.

Materials:

  • Metal oxide (e.g., V₂O₅, MoO₂, Sm₂O₃)

  • This compound (COBr₂)

  • Carius tube (a heavy-walled glass tube that can be sealed)

Procedure:

  • A sample of the metal oxide is placed in a Carius tube.

  • An eight-fold excess of this compound is added to the tube.

  • The Carius tube is sealed and heated to 125 °C for an extended period (e.g., 10 days) to ensure the complete reaction of the metal oxide.

  • After cooling, the volatile byproducts (CO₂, CO, and excess COBr₂) are removed, yielding the pure metal bromide or oxide bromide in high yield.

Figure 3: General Reaction of this compound with Metal Oxides.

Safety and Handling

This compound is a toxic and corrosive substance that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This technical guide has provided a detailed overview of the synthesis and properties of this compound. The experimental protocols for its preparation and its use in the synthesis of metal bromides offer valuable practical information for researchers. The tabulated physical and structural data, along with an outline of its spectroscopic and chemical properties, serve as a solid foundation for its application in various synthetic endeavors. Further research to fully characterize its spectroscopic properties would be a valuable addition to the existing literature.

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Carbonyl Dibromide (COBr₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonyl dibromide (COBr₂), also known as bromophosgene, is a planar molecule with a trigonal planar geometry.[1][2] This guide provides a detailed analysis of its molecular structure, including experimentally determined bond lengths and bond angles, and the theoretical framework used to predict its geometry. The data presented herein is crucial for understanding the reactivity and intermolecular interactions of this important chemical compound.

Molecular Structure and Electron Geometry

The molecular geometry of this compound is dictated by the arrangement of electron groups around the central carbon atom. The carbon atom forms a double bond with an oxygen atom and single bonds with two bromine atoms.[3] According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the three regions of electron density (one double bond and two single bonds) arrange themselves in a trigonal planar geometry to minimize electrostatic repulsion.[1] This results in a flat molecular structure with all four atoms lying in the same plane.[4] The hybridization of the central carbon atom is sp², which is consistent with the trigonal planar arrangement.[2]

Bond Angles and Molecular Geometry

In an ideal trigonal planar geometry, all bond angles are 120°.[5] However, in COBr₂, the presence of a carbon-oxygen double bond, which has a higher electron density than the carbon-bromine single bonds, causes deviations from this ideal angle. The greater repulsive force of the C=O double bond compresses the Br-C-Br bond angle to be slightly less than 120°, while the O=C-Br bond angles are consequently larger than 120°.[1][5]

Experimental determination of the molecular geometry of this compound has been achieved through microwave spectroscopy. This technique provides highly accurate measurements of bond lengths and angles for gas-phase molecules.

Table 1: Experimental Geometric Parameters of this compound
ParameterValueUncertaintyReference
Bond Lengths (Å)
r(C=O)1.172± 0.003[6]
r(C-Br)1.917± 0.001[6]
Bond Angles (°)
∠Br-C-Br112.28± 0.13[6]
∠O=C-Br123.86± 0.13[6]

Experimental Protocol: Microwave Spectroscopy

The precise determination of the molecular geometry of this compound, as presented in Table 1, was accomplished using microwave spectroscopy. This experimental method involves passing microwave radiation through a gaseous sample of the compound. The molecules absorb specific frequencies of microwaves, causing them to transition between rotational energy levels.

The experimental workflow for determining the molecular geometry of COBr₂ via microwave spectroscopy typically involves the following steps:

  • Sample Preparation: A pure sample of this compound is introduced into the gas phase at low pressure within the spectrometer's sample cell.

  • Microwave Irradiation: The gaseous sample is irradiated with a swept frequency range of microwaves.

  • Detection of Absorption: A detector measures the absorption of microwave radiation as a function of frequency, generating a rotational spectrum.

  • Spectral Analysis: The observed rotational transitions are assigned to specific changes in the molecule's rotational quantum numbers. This assignment is aided by considering the isotopic composition of the sample (e.g., ⁷⁹Br and ⁸¹Br).

  • Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) of the molecule are precisely determined.[6]

  • Calculation of Molecular Geometry: The rotational constants are related to the moments of inertia of the molecule. By analyzing the moments of inertia for different isotopologues, the bond lengths and bond angles can be calculated with high precision.

Visualization of Molecular Geometry

The following diagram, generated using the DOT language, provides a visual representation of the molecular structure of this compound.

COBr2_molecular_geometry cluster_angles Bond Angles C C O O C->O 1.172 Å Br1 Br C->Br1 1.917 Å Br2 Br C->Br2 1.917 Å invis_O invis_Br1 invis_Br2 p1 p2 p3

Figure 1: Molecular Geometry of this compound

Conclusion

The molecular geometry of this compound is unequivocally trigonal planar, with experimentally verified deviations in bond angles due to the presence of a carbon-oxygen double bond. The high-precision data obtained from microwave spectroscopy provides a solid foundation for computational modeling and for understanding the chemical and physical properties of this compound. This detailed structural information is invaluable for professionals in research and drug development who may encounter or utilize this compound and related structures in their work.

References

A Technical Guide to the Thermodynamic Properties of Carbonyl Dibromide Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of carbonyl dibromide (COBr₂) gas, also known as bromophosgene. The information is compiled from established scientific literature and databases, presenting key quantitative data in a structured format. This document also outlines the detailed experimental methodologies employed in the determination of these properties and includes visualizations of the experimental and logical workflows.

Core Thermodynamic Properties

This compound is a colorless liquid at room temperature that readily vaporizes.[1] Its gaseous phase is the subject of this guide. The thermodynamic properties of a substance are crucial for understanding its stability, reactivity, and behavior in chemical processes. For drug development professionals, these properties can be important in the synthesis of complex molecules where this compound might be used as a reagent or be a byproduct.

Quantitative Thermodynamic Data

The standard thermodynamic properties of this compound gas at 298.15 K (25 °C) are summarized in the table below. These values are essential for predicting the feasibility and energetics of reactions involving this compound.

Thermodynamic PropertySymbolValueUnits
Standard Enthalpy of FormationΔfH°-96.2 to -114kJ/mol
Standard Molar Entropy308.9884 to 309.1J/(mol·K)
Standard Gibbs Free Energy of FormationΔfG°-110.876kJ/mol
Molar Heat Capacity (constant pressure)Cp61.8J/(mol·K)

Note: The range in the standard enthalpy of formation reflects values from different experimental and computational sources.[1][2]

Experimental Determination of Thermodynamic Properties

The thermodynamic data presented above have been determined through a combination of calorimetric and spectroscopic techniques. The following sections detail the methodologies for these key experiments.

Calorimetric Determination of the Enthalpy of Formation

The standard enthalpy of formation of this compound has been determined through measurement of the enthalpy of reaction of related processes, most notably the hydrolysis of liquid this compound.

Experimental Protocol: Enthalpy of Hydrolysis via Reaction Calorimetry

This method, based on the work of Anthoney, Finch, and Gardner (1970), involves measuring the heat evolved during the complete hydrolysis of a known amount of liquid this compound.[3]

  • Calorimeter Setup: An isoperibol reaction calorimeter is typically used. This consists of a well-insulated reaction vessel submerged in a constant-temperature water bath. A high-precision thermometer (e.g., a Beckmann thermometer or a thermistor) is used to measure the temperature change within the reaction vessel, and a stirrer ensures uniform temperature distribution. The calorimeter is calibrated by a standard reaction with a known enthalpy change, such as the neutralization of a strong acid with a strong base, or by electrical heating.

  • Reaction: A sealed glass ampoule containing a precisely weighed mass of pure liquid this compound is placed in the reaction vessel, which is filled with a large excess of water or an aqueous solution. The reaction is initiated by breaking the ampoule. The hydrolysis reaction proceeds as follows:

    COBr₂(l) + H₂O(l) → CO₂(g) + 2HBr(aq)[3]

  • Data Acquisition: The temperature of the calorimeter is monitored before, during, and after the reaction. The temperature change (ΔT) is carefully recorded once the reaction is complete and thermal equilibrium is re-established.

  • Calculation of Enthalpy of Hydrolysis: The heat evolved in the reaction (q_reaction) is calculated using the following equation:

    q_reaction = - C_cal * ΔT

    where C_cal is the heat capacity of the calorimeter and its contents. The molar enthalpy of hydrolysis (ΔH_hydrolysis) is then determined by dividing q_reaction by the number of moles of this compound used.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation of liquid this compound (ΔfH°(COBr₂, l)) is then calculated using Hess's Law, incorporating the experimentally determined enthalpy of hydrolysis and the known standard enthalpies of formation of the other reactants and products (H₂O(l), CO₂(g), and HBr(aq)). To obtain the enthalpy of formation of gaseous this compound, the enthalpy of vaporization must also be taken into account.[3]

The following diagram illustrates the logical workflow for determining the standard enthalpy of formation of this compound gas.

G Workflow for Determining the Standard Enthalpy of Formation of COBr₂ Gas cluster_calc Calculation Steps exp_hydrolysis Measure Enthalpy of Hydrolysis of COBr₂(l) via Calorimetry calc_h_hydrolysis Calculate ΔH°_hydrolysis exp_hydrolysis->calc_h_hydrolysis exp_vaporization Measure Enthalpy of Vaporization of COBr₂(l) calc_dfh_gas Calculate ΔfH° of COBr₂(g) exp_vaporization->calc_dfh_gas known_h2o ΔfH° of H₂O(l) calc_dfh_liquid Calculate ΔfH° of COBr₂(l) (using Hess's Law) known_h2o->calc_dfh_liquid known_co2 ΔfH° of CO₂(g) known_co2->calc_dfh_liquid known_hbr ΔfH° of HBr(aq) known_hbr->calc_dfh_liquid calc_h_hydrolysis->calc_dfh_liquid calc_dfh_liquid->calc_dfh_gas

Caption: Workflow for the determination of the standard enthalpy of formation of gaseous this compound.

Spectroscopic Determination of Thermodynamic Functions

Thermodynamic functions such as entropy and heat capacity can be calculated from molecular parameters obtained through spectroscopic techniques, primarily microwave spectroscopy.

Experimental Protocol: Microwave Spectroscopy

This method, based on the work of Carpenter, Smith, Thompson, and Wiffen (1977), involves measuring the rotational spectrum of this compound gas to determine its moments of inertia and, from these, its molecular structure.[4]

  • Spectrometer Setup: A microwave spectrometer is used, which consists of a microwave source (e.g., a klystron or a Gunn diode), a sample cell (a waveguide), and a detector. The experiment is conducted on a gaseous sample of this compound at low pressure.

  • Data Acquisition: Microwaves are passed through the sample cell, and the frequency is swept over a range. When the microwave frequency matches the energy difference between two rotational energy levels of the molecule, the microwaves are absorbed. The frequencies of these absorptions are measured with high precision. The spectra of different isotopologues (e.g., with ⁷⁹Br and ⁸¹Br) are often measured to obtain a more accurate structure.

  • Analysis of Rotational Spectra: The observed rotational transition frequencies are fitted to a model Hamiltonian for a rotating molecule to yield the rotational constants (A, B, and C). For a molecule like this compound, centrifugal distortion constants are also determined to account for the non-rigidity of the molecule.

  • Determination of Molecular Structure: The rotational constants are related to the moments of inertia of the molecule. From the moments of inertia of different isotopologues, the bond lengths (C=O and C-Br) and the Br-C-Br bond angle can be precisely calculated.

  • Calculation of Thermodynamic Functions: The thermodynamic functions (entropy and heat capacity) are calculated using statistical mechanics. The rotational, vibrational, translational, and electronic partition functions are determined. The rotational partition function is calculated from the rotational constants. The vibrational partition function requires the fundamental vibrational frequencies of the molecule, which are typically obtained from infrared and Raman spectroscopy. The translational and electronic partition functions are calculated from the molecular mass and the electronic ground state degeneracy, respectively. The total partition function is the product of these individual partition functions, and from it, the thermodynamic functions can be derived.

The following diagram illustrates the process of deriving thermodynamic functions from spectroscopic data.

G Derivation of Thermodynamic Functions from Spectroscopic Data cluster_pf Partition Functions (q) cluster_thermo Calculated Thermodynamic Functions mw_spec Microwave Spectroscopy rot_const Rotational Constants (A, B, C) mw_spec->rot_const ir_raman_spec Infrared & Raman Spectroscopy vib_freq Vibrational Frequencies (νi) ir_raman_spec->vib_freq q_rot Rotational (q_rot) rot_const->q_rot q_vib Vibrational (q_vib) vib_freq->q_vib q_total Total Partition Function (Q = q_rot * q_vib * q_trans * q_elec) q_rot->q_total q_vib->q_total q_trans Translational (q_trans) q_trans->q_total q_elec Electronic (q_elec) q_elec->q_total entropy Entropy (S°) q_total->entropy heat_capacity Heat Capacity (Cp) q_total->heat_capacity

Caption: Process of obtaining thermodynamic functions from spectroscopic measurements.

Conclusion

This guide has summarized the key thermodynamic properties of this compound gas and provided an in-depth look at the experimental methodologies used for their determination. The presented data and protocols are fundamental for researchers and professionals working with this compound, enabling accurate modeling and prediction of its chemical behavior. The provided workflows offer a clear visual representation of the logical and experimental steps involved in establishing these crucial thermodynamic parameters.

References

A Historical Overview of Bromophosgene Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the historical synthesis methods for bromophosgene (carbonyl bromide, COBr₂), a bromine analog of phosgene. Aimed at researchers, scientists, and professionals in drug development, this document details the core historical methods of preparation, offering valuable insights into the evolution of its synthesis.

Introduction

Bromophosgene, a colorless liquid, has been a compound of interest due to its reactivity as a carbon oxohalide. While its history is not as extensively documented as that of its chlorinated counterpart, phosgene, understanding its early synthesis methods provides a valuable context for contemporary organic chemistry. Historically, the preparation of bromophosgene has been approached through different chemical strategies, with varying degrees of efficiency and safety. This guide focuses on the most significant historical method and contrasts it with less effective early approaches.

Primary Historical Synthesis Method: Oxidation of Carbon Tetrabromide

The most prominent and well-documented historical method for the synthesis of bromophosgene is the oxidation of carbon tetrabromide (CBr₄) with concentrated sulfuric acid (H₂SO₄).[1] This method has been a reliable route for the laboratory-scale preparation of bromophosgene.

The overall reaction is as follows:

CBr₄ + H₂SO₄ → COBr₂ + SO₂ + Br₂ + H₂O[1]

Experimental Protocol:

The following protocol is based on established historical procedures:

  • Apparatus Setup: A round-bottomed flask is fitted with a reflux condenser.

  • Reactant Introduction: 100 grams of carbon tetrabromide is placed in the flask and gently warmed until it completely melts.

  • Addition of Sulfuric Acid: 90 ml of concentrated sulfuric acid (specific gravity 1.84) is slowly added to the molten carbon tetrabromide in a dropwise manner.

  • Reaction Conditions: The reaction mixture is then heated to a temperature range of 150-170 °C.

  • Distillation: Upon completion of the reaction, the bromophosgene is distilled from the reaction mixture.

  • Purification: The crude distillate, which is typically brown due to the presence of bromine impurity, is purified. This can be achieved by shaking the distillate with small portions of metallic mercury until the brown color disappears, followed by freezing. Further purification can be accomplished by treating the product with powdered metallic antimony.

  • Final Distillation and Storage: The purified product is then distilled under reduced pressure. For long-term storage, it should be kept over antimony or metallic silver powder in a sealed glass ampule to prevent decomposition.

This method yields approximately 44% of the final product.

Quantitative Data Summary:
ParameterValue
Reactants
Carbon Tetrabromide100 g
Concentrated Sulfuric Acid90 ml
Reaction Conditions
Temperature150 - 170 °C
Product
Yield~44%
Boiling Point64-65 °C (with slight decomposition)

Alternative Historical Approach: Direct Bromination of Carbon Monoxide

In contrast to the synthesis of phosgene, which is efficiently produced by the direct chlorination of carbon monoxide, the direct bromination of carbon monoxide to form bromophosgene has been historically inefficient.[1]

The reversible reaction is as follows:

CO + Br₂ ⇌ COBr₂[1]

This process is slow at room temperature. While increasing the temperature would typically increase the reaction rate, in this case, it adversely shifts the chemical equilibrium towards the reactants, as the forward reaction is exothermic (ΔH < 0) and results in a decrease in entropy (ΔS < 0).[1] Consequently, even at elevated temperatures, the yield of bromophosgene is low, and the product readily decomposes back into carbon monoxide and elemental bromine, even at low temperatures.[1]

Logical Relationship of Synthesis Methods

The following diagram illustrates the logical flow of the historical synthesis methods discussed.

historical_synthesis_methods cluster_main Historical Bromophosgene Synthesis Carbon Tetrabromide Carbon Tetrabromide Oxidation Reaction Oxidation Reaction Carbon Tetrabromide->Oxidation Reaction Sulfuric Acid Sulfuric Acid Sulfuric Acid->Oxidation Reaction Bromophosgene (Efficient) Bromophosgene (Efficient) Oxidation Reaction->Bromophosgene (Efficient)  High Yield Carbon Monoxide Carbon Monoxide Direct Bromination Direct Bromination Carbon Monoxide->Direct Bromination Bromine Bromine Bromine->Direct Bromination Bromophosgene (Inefficient) Bromophosgene (Inefficient) Direct Bromination->Bromophosgene (Inefficient)  Low Yield / Decomposition

Historical Synthesis Pathways for Bromophosgene

Experimental Workflow for the Oxidation Method

The workflow for the primary historical synthesis method is outlined in the diagram below.

experimental_workflow cluster_workflow Workflow: Bromophosgene via Oxidation A Melt Carbon Tetrabromide B Add Conc. Sulfuric Acid A->B C Heat to 150-170 °C B->C D Distill Crude Product C->D E Purify with Hg or Sb D->E F Final Vacuum Distillation E->F G Store in Sealed Ampule F->G

Experimental Workflow for Bromophosgene Synthesis

Conclusion

The historical synthesis of bromophosgene has primarily relied on the oxidation of carbon tetrabromide with concentrated sulfuric acid. This method, while effective for laboratory preparations, involves hazardous materials and elevated temperatures. The alternative of direct bromination of carbon monoxide proved to be an inefficient route due to unfavorable thermodynamics. A thorough understanding of these foundational methods provides a strong basis for appreciating the advancements in modern synthetic chemistry and the ongoing development of safer and more efficient chemical processes.

References

An In-depth Technical Guide on the Decomposition Pathway and Products of Carbonyl Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonyl dibromide (COBr₂), also known as bromophosgene, is a reactive chemical species analogous to phosgene (B1210022). Its decomposition is a critical aspect of its chemistry, influencing its stability, reactivity, and potential applications. This technical guide provides a comprehensive overview of the current understanding of the this compound decomposition pathway and its resulting products. This document summarizes the primary decomposition route, presents available quantitative thermodynamic and equilibrium data, and outlines detailed experimental and computational protocols that can be employed to further elucidate the kinetics and mechanisms of this process. While the primary decomposition pathway is established, a notable gap exists in the literature regarding detailed kinetic parameters and potential secondary decomposition routes under various conditions. This guide aims to be a foundational resource for researchers investigating the properties and reactions of this compound.

Introduction

This compound is a carbon oxohalide with the chemical formula COBr₂. It is a colorless liquid that is sensitive to heat, light, and moisture.[1][2] Its decomposition is a key characteristic, primarily yielding carbon monoxide (CO) and elemental bromine (Br₂).[1][3] This decomposition is a reversible process and can occur even at low temperatures.[1] Understanding the intricacies of this decomposition is crucial for handling, storage, and utilization of this compound in synthetic chemistry and other applications. This guide will detail the known decomposition pathway, present the available quantitative data, and propose experimental and computational workflows for further investigation.

Decomposition Pathway and Products

Primary Decomposition Pathway

The principal decomposition pathway for this compound is a reversible reaction that yields carbon monoxide and molecular bromine.[1] The equilibrium for this reaction is well-established:

COBr₂(g) ⇌ CO(g) + Br₂(g)

Increasing the temperature shifts the equilibrium to the right, favoring the formation of the decomposition products, carbon monoxide and bromine.[1]

Potential Secondary Decomposition Pathways

While the primary decomposition pathway is well-documented, the existence of secondary decomposition pathways, particularly at higher temperatures, is an area requiring further investigation. By analogy to its chlorine counterpart, phosgene (COCl₂), which can also decompose to carbon dioxide (CO₂) and carbon tetrachloride (CCl₄) at elevated temperatures, it is plausible that this compound may undergo similar, more complex decomposition reactions.[4] However, to date, no studies have definitively identified such pathways for this compound.

Hydrolysis

In the presence of water, this compound is susceptible to hydrolysis, breaking down into hydrogen bromide (HBr) and carbon dioxide (CO₂).[1]

COBr₂(l) + H₂O(l) → 2HBr(aq) + CO₂(g)

Quantitative Data

The available quantitative data for the decomposition of this compound is limited. The following tables summarize the known thermodynamic and equilibrium data. A significant gap exists in the literature regarding the kinetic parameters of the decomposition reaction.

Table 1: Thermodynamic Properties of this compound

PropertyValueUnits
Standard Enthalpy of Formation (ΔfH⦵₂₉₈, liquid)-127.2 to -145.2kJ/mol
Standard Enthalpy of Formation (ΔfH⦵₂₉₈, gas)-96.2 to -114kJ/mol
Standard Molar Entropy (S⦵₂₉₈, gas)309.1J/(mol·K)
Heat Capacity (C, gas)61.8J/(mol·K)

Data sourced from Wikipedia.[5]

Table 2: Equilibrium Data for the Decomposition of this compound

Temperature (°C)Temperature (K)Equilibrium Constant (Kc)
73346.150.190

Data sourced from multiple chemistry problem resources.[4][5][6][7][8]

Proposed Experimental Protocols

To address the gaps in the understanding of this compound decomposition, particularly its kinetics and potential for secondary pathways, the following experimental protocols are proposed, based on established methods for studying thermal decomposition of analogous compounds.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

This technique is ideal for determining the thermal stability of this compound and identifying its gaseous decomposition products.

  • Objective: To determine the onset temperature of decomposition and identify the evolved gaseous products as a function of temperature.

  • Methodology:

    • A small, precise mass of liquid this compound is placed in an inert sample pan (e.g., alumina) within a thermogravimetric analyzer.

    • The sample is heated at a controlled, linear rate (e.g., 5, 10, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve will show a mass loss corresponding to the decomposition.

    • The off-gases from the TGA are simultaneously introduced into a mass spectrometer to identify the molecular mass of the decomposition products in real-time. This will confirm the formation of CO and Br₂ and could identify any unexpected higher molecular weight products.

Shock Tube Studies Coupled with Spectroscopic Probing

Shock tubes are powerful tools for studying gas-phase reactions at high temperatures and pressures over very short timescales.

  • Objective: To determine the rate constants of the elementary reactions involved in the decomposition of this compound at high temperatures.

  • Methodology:

    • A dilute mixture of this compound in an inert gas (e.g., argon) is introduced into the driven section of a shock tube.

    • A shock wave is generated by rupturing a diaphragm separating the high-pressure driver gas from the driven gas, rapidly heating and compressing the COBr₂ mixture.

    • The concentrations of reactants, intermediates, and products behind the shock wave are monitored over time using sensitive spectroscopic techniques. For instance, the formation of bromine can be monitored by its characteristic absorption spectrum.

    • By analyzing the concentration profiles, the rate constants for the decomposition reaction can be determined over a range of temperatures.

Pyrolysis with Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method allows for the separation and identification of a wider range of potential decomposition products.

  • Objective: To identify all stable products of this compound pyrolysis at various temperatures.

  • Methodology:

    • A sample of this compound is injected into a pyrolysis unit, which rapidly heats the sample to a set temperature.

    • The resulting decomposition products are swept into a gas chromatograph (GC) column, which separates the components of the mixture based on their boiling points and interactions with the stationary phase.

    • The separated components then enter a mass spectrometer (MS), which provides mass spectra for their identification.

    • By conducting the pyrolysis at a range of temperatures, the product distribution as a function of temperature can be determined, which can provide insights into competing decomposition pathways.

Proposed Computational Protocols

Computational chemistry offers a powerful complementary approach to experimental studies, providing detailed insights into reaction mechanisms and energetics.

Density Functional Theory (DFT) Calculations

DFT is a robust method for exploring potential energy surfaces and identifying reaction pathways.

  • Objective: To map the potential energy surface for the decomposition of this compound, identify transition states, and calculate activation energies for various potential decomposition pathways.

  • Methodology:

    • The geometries of the reactant (COBr₂), products (CO, Br₂), and any suspected intermediates or transition states are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).

    • Frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

    • The transition state structures are used to identify the reaction pathways connecting reactants and products.

    • The activation energies for the identified pathways are calculated as the energy difference between the transition state and the reactants. This can be used to predict the most favorable decomposition route.

High-Accuracy Ab Initio Calculations

For more precise energetic information, higher-level computational methods are recommended.

  • Objective: To obtain highly accurate reaction enthalpies and activation energies for the key decomposition reactions.

  • Methodology:

    • Single-point energy calculations are performed on the DFT-optimized geometries using more accurate methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or composite methods like G4 or CBS-QB3.

    • These high-accuracy energies can be used to refine the potential energy surface and provide more reliable predictions of the reaction kinetics.

Visualizations

Decomposition Pathways

cluster_primary Primary Decomposition Pathway cluster_hydrolysis Hydrolysis Pathway COBr2 COBr₂ CO CO COBr2->CO Δ, hν Br2 Br₂ COBr2->Br2 Δ, hν COBr2_h COBr₂ HBr 2 HBr COBr2_h->HBr + H₂O CO2 CO₂ COBr2_h->CO2 + H₂O H2O H₂O

Caption: Primary thermal/photochemical decomposition and hydrolysis pathways of this compound.

Experimental Workflow for Kinetic Analysis

cluster_exp Experimental Protocol cluster_data Data Analysis cluster_results Kinetic & Mechanistic Insights start COBr₂ Sample tga_ms TGA-MS Analysis start->tga_ms shock_tube Shock Tube Study start->shock_tube py_gcms Py-GC-MS Analysis start->py_gcms decomp_temp Decomposition Temperature Profile tga_ms->decomp_temp product_id Product Identification tga_ms->product_id rate_constants Rate Constants shock_tube->rate_constants py_gcms->product_id product_dist Product Distribution py_gcms->product_dist kinetics Kinetic Parameters (Ea, A) decomp_temp->kinetics mechanism Decomposition Mechanism product_id->mechanism rate_constants->kinetics product_dist->mechanism

Caption: Proposed experimental workflow for the kinetic and mechanistic analysis of this compound decomposition.

Computational Workflow for Mechanistic Study

cluster_comp Computational Protocol cluster_analysis Data Analysis cluster_output Predicted Mechanism & Kinetics start Define Potential Decomposition Pathways dft DFT Geometry Optimization & Frequency Calculation start->dft ts_search Transition State Search dft->ts_search high_level High-Accuracy Single-Point Energy Calculation (e.g., CCSD(T)) ts_search->high_level pes Potential Energy Surface Mapping ts_search->pes thermo Thermochemical Analysis (ΔH, ΔG, ΔS) high_level->thermo kinetics Calculation of Rate Constants (TST) pes->kinetics mechanism Detailed Reaction Mechanism & Intermediates pes->mechanism thermo->kinetics kinetic_params Predicted Activation Energies & Rate Constants kinetics->kinetic_params

Caption: Proposed computational workflow for the theoretical investigation of this compound decomposition.

Conclusion

The decomposition of this compound is a fundamental aspect of its chemical behavior. While the primary decomposition into carbon monoxide and bromine is well-established, there is a significant lack of detailed kinetic and mechanistic data. This guide has summarized the current state of knowledge and provided a clear roadmap for future research. By employing the outlined experimental and computational protocols, researchers can significantly enhance the understanding of this compound's thermal stability, decomposition kinetics, and potential for previously unobserved reaction pathways. Such knowledge is invaluable for the safe and effective use of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the Lewis Structure and Resonance of Carbonyl Dibromide (COBr₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electronic structure of carbonyl dibromide (COBr₂), also known as bromophosgene. A thorough understanding of its Lewis structure and resonance is fundamental for predicting its reactivity, molecular geometry, and spectroscopic properties, which are critical in various chemical and pharmaceutical research contexts.

Determination of the Primary Lewis Structure

The process of deriving the most stable Lewis structure for this compound involves a systematic application of chemical principles to ensure the octet rule is satisfied and formal charges are minimized.

  • Calculate Total Valence Electrons: The first step is to sum the valence electrons of all constituent atoms.

    • Carbon (Group 14) contributes 4 valence electrons.

    • Oxygen (Group 16) contributes 6 valence electrons.

    • Each Bromine (Group 17) contributes 7 valence electrons.

    • Total Valence Electrons = 4 (C) + 6 (O) + 2 × 7 (Br) = 24 electrons.[1]

  • Identify the Central Atom: Carbon is the least electronegative atom (excluding hydrogen) and is therefore selected as the central atom.[2][3] It is surrounded by the oxygen and two bromine atoms.

  • Form Initial Single Bonds: A skeletal structure is created by forming single bonds from the central carbon atom to each of the surrounding atoms. This accounts for 3 single bonds × 2 electrons/bond = 6 electrons.

  • Distribute Remaining Electrons: The remaining 24 - 6 = 18 electrons are distributed as lone pairs around the terminal atoms (oxygen and bromine) to satisfy their octets. Each bromine atom receives 6 electrons (3 lone pairs), and the oxygen atom receives 6 electrons (3 lone pairs). This uses all 18 remaining electrons.

  • Satisfy the Central Atom's Octet: At this stage, the central carbon atom only has 6 electrons (three single bonds). To fulfill its octet, a lone pair from the oxygen atom is moved to form a double bond with the carbon atom. This choice is preferable to using a lone pair from a bromine atom, as oxygen is more inclined to form double bonds than the larger halogen, bromine.

  • Calculate Formal Charges: The final step is to calculate the formal charge on each atom to confirm the stability of the structure. The most stable structure is one where the formal charges are minimized, ideally zero for all atoms.[2]

    • Formula: Formal Charge = (Valence Electrons) - (Non-bonding Electrons) - ½ (Bonding Electrons)

    • Carbon: 4 - 0 - ½(8) = 0

    • Oxygen: 6 - 4 - ½(4) = 0

    • Bromine: 7 - 6 - ½(2) = 0

The resulting structure, with a carbon-oxygen double bond and two carbon-bromine single bonds, has zero formal charge on all atoms, indicating it is the most significant and stable Lewis structure.[2]

Caption: Primary Lewis structure of this compound (COBr₂).

This structure indicates a trigonal planar molecular geometry around the central carbon atom, with sp² hybridization and approximate bond angles of 120°.[1]

Resonance in this compound

While the structure with zero formal charges is the most significant contributor to the overall electronic structure of this compound, other resonance structures can be drawn. Resonance describes the delocalization of electrons within a molecule, which cannot be adequately represented by a single Lewis structure. The true structure is a hybrid of all valid resonance forms.

For this compound, two minor resonance contributors can be identified. These arise from the delocalization of the C=O pi electrons or the participation of lone pairs from the bromine atoms.

  • C=O Pi Bond Delocalization: The pi electrons in the carbon-oxygen double bond can move onto the more electronegative oxygen atom. This creates a formal charge separation, with a +1 charge on the carbon and a -1 charge on the oxygen. This is a common resonance form for carbonyl compounds.[4][5]

  • Bromine Lone Pair Delocalization: A lone pair from one of the bromine atoms can form a double bond with the carbon atom. To maintain carbon's octet, the C=O pi electrons must move to the oxygen atom. This results in a structure with a +1 formal charge on the bromine and a -1 charge on the oxygen.

The stability and contribution of each resonance structure can be evaluated by analyzing the formal charges on each atom. Structures with minimal formal charges are more stable.

StructureFormal Charge (C)Formal Charge (O)Formal Charge (Br₁)Formal Charge (Br₂)Stability Contribution
I (Major Contributor) 0000Major
II (Minor Contributor) +1-100Minor
III (Minor Contributor) 0-1+10Minor

Structure I is the major contributor because it has no formal charges.[6][7] Structure II is a minor contributor due to charge separation, but it correctly places the negative charge on the most electronegative atom (oxygen). Structure III is also a minor contributor; it is less significant than II because it places a positive formal charge on a relatively electronegative bromine atom.

Caption: Resonance structures of this compound.

Conclusion

The electronic structure of this compound is best represented as a resonance hybrid, dominated by the Lewis structure featuring a carbon-oxygen double bond and two carbon-bromine single bonds. This primary structure is the most stable due to the absence of formal charges on all atoms. Minor resonance contributors, which involve charge separation, illustrate the delocalization of pi electrons and the polar nature of the carbon-oxygen bond. This detailed understanding of its electronic configuration is essential for predicting the molecule's electrophilic carbon center and its overall reactivity in complex chemical systems.

References

Spectroscopic Analysis of Carbonyl Bromide (COBr₂): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for carbonyl bromide (COBr₂), also known as phosgene (B1210022) dibromide. Due to its reactive and hazardous nature, detailed experimental spectra for COBr₂ are not widely published. Therefore, this document presents predicted and estimated spectroscopic values based on established principles and data from analogous compounds. It also outlines general experimental protocols suitable for the analysis of volatile and reactive substances like carbonyl bromide.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of COBr₂. These values are derived from typical ranges for similar functional groups and computational estimations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹³C NMR Chemical Shift for COBr₂

NucleusFunctional Group ContextPredicted Chemical Shift (δ) in ppmNotes
¹³CCarbonyl carbon in an acyl bromide160 - 170The electronegative bromine atoms deshield the carbonyl carbon, shifting it downfield. The exact shift is influenced by the solvent.

Table 2: Predicted ¹⁷O NMR Chemical Shift for COBr₂

NucleusFunctional Group ContextPredicted Chemical Shift (δ) in ppmNotes
¹⁷OCarbonyl oxygen in an acyl halide350 - 550Carbonyl oxygens in acyl halides exhibit a significant downfield shift. The broadness of the peak is a key characteristic of ¹⁷O NMR.[1]
Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorption Frequencies for COBr₂

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)IntensityNotes
C=O StretchCarbonyl (Acyl Bromide)1750 - 1820StrongThis is the most characteristic and intense absorption band for acyl bromides. Its position can be affected by the physical state (gas, liquid, solution).
C-Br StretchCarbon-Bromine500 - 700Medium to StrongThe C-Br stretching frequencies appear in the fingerprint region of the spectrum.
Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in the Mass Spectrum of COBr₂

m/zIonFragmentation PathwayNotes
188, 190, 192[COBr₂]⁺Molecular Ion (M⁺)The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1.
109, 111[COBr]⁺Loss of a bromine radical (•Br)This fragment will also show an isotopic pattern due to the remaining bromine atom.
80, 82[Br]⁺Bromine cation
79, 81[Br]⁺Bromine cation
28[CO]⁺Loss of two bromine radicals

Experimental Protocols

Given the volatile and reactive nature of carbonyl bromide, specialized handling and experimental setups are required. The following are general protocols that can be adapted for its spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹³C and ¹⁷O NMR spectra of COBr₂.

Methodology:

  • Sample Preparation: Due to the reactivity of COBr₂, sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • A small, accurately weighed amount of COBr₂ should be dissolved in a dry, deuterated, and non-reactive solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).

  • The solution is then transferred to a high-quality NMR tube, which is subsequently flame-sealed to prevent leakage and reaction with atmospheric moisture.[2]

  • Instrumentation: A high-field NMR spectrometer is required, particularly for ¹⁷O NMR due to its low natural abundance and quadrupolar nature.

  • ¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • ¹⁷O NMR Acquisition: Due to the low sensitivity and broad signals of ¹⁷O, a specialized probe and a high number of acquisitions are necessary.[3] The use of a cryoprobe can enhance sensitivity.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an appropriate internal or external standard (e.g., tetramethylsilane (B1202638) for ¹³C).

Infrared (IR) Spectroscopy

Objective: To obtain the gas-phase IR spectrum of COBr₂.

Methodology:

  • Sample Handling: A small amount of liquid COBr₂ is placed in a sealed container connected to a vacuum line.

  • Gas Cell Preparation: A gas-phase IR cell with appropriate window materials (e.g., KBr or CsI) is evacuated to a high vacuum.

  • Sample Introduction: A controlled amount of COBr₂ vapor is introduced into the gas cell from the sample container. The pressure is monitored to ensure an optimal concentration for analysis.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data acquisition.

  • Data Acquisition: A background spectrum of the evacuated gas cell is first recorded. The spectrum of the COBr₂-filled cell is then acquired. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are determined and assigned to the corresponding vibrational modes of the molecule.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of COBr₂ and identify its fragmentation pattern.

Methodology:

  • Sample Introduction: For a volatile compound like COBr₂, a direct inlet system or a gas chromatography (GC) interface can be used. The sample must be handled under inert conditions to prevent decomposition before analysis. A cold inlet system can be particularly useful for volatile and sensitive compounds.[4]

  • Ionization: Electron Ionization (EI) is a common method for analyzing small, volatile molecules. A standard electron energy of 70 eV is typically used to induce fragmentation.

  • Instrumentation: A mass spectrometer with a suitable mass analyzer (e.g., quadrupole, time-of-flight) is employed.

  • Data Acquisition: The mass spectrum is recorded over an appropriate mass-to-charge (m/z) range to detect the molecular ion and its fragments.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine-containing ions is a key feature for identification.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a reactive carbonyl halide like COBr₂.

Spectroscopic_Workflow_COBr2 Workflow for Spectroscopic Analysis of COBr₂ cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification of COBr₂ InertHandling Handling under Inert Atmosphere Synthesis->InertHandling NMR_Analysis NMR Spectroscopy (¹³C, ¹⁷O) InertHandling->NMR_Analysis IR_Analysis IR Spectroscopy (Gas Phase) InertHandling->IR_Analysis MS_Analysis Mass Spectrometry (EI-MS) InertHandling->MS_Analysis NMR_Data Chemical Shifts (& δ) NMR_Analysis->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR_Analysis->IR_Data MS_Data m/z Values & Isotopic Patterns MS_Analysis->MS_Data Structure Structure Confirmation of COBr₂ NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of COBr₂.

References

Carbonyl Dibromide: A Technical Guide to Solubility and Reactivity in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonyl dibromide (COBr₂), also known as bromophosgene, is a highly reactive chemical intermediate with significant potential in organic synthesis, particularly in the preparation of carbonates, carbamates, and other carbonyl derivatives.[1] Its utility, however, is intrinsically linked to its solubility and reactivity profile in various organic solvents. This technical guide provides a comprehensive overview of the solubility and reactivity of this compound in common organic solvents. Due to the scarcity of quantitative data in publicly available literature, this guide combines established chemical principles with data on analogous compounds to offer predictive insights. Detailed experimental protocols for determining solubility and reaction kinetics are provided to empower researchers in generating precise data for their specific applications.

Introduction

This compound is a colorless liquid that is structurally analogous to phosgene (B1210022) (COCl₂).[1] Like phosgene, it is a potent electrophile and readily reacts with nucleophiles. This high reactivity makes it a valuable reagent but also necessitates careful handling and solvent selection to control reaction outcomes and ensure safety.[2][3] This guide aims to provide a foundational understanding of this compound's behavior in organic media to facilitate its effective and safe use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula COBr₂[1]
Molecular Weight 187.82 g/mol [4]
Appearance Colorless liquid[1]
Density ~2.5 g/mL[5]
Boiling Point 64.5 °C (decomposes)[1]
Melting Point -65 °C[4]
Water Solubility Reacts to form CO₂ and HBr[1][4]

Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityReactivity and Stability Considerations
Aprotic Nonpolar Hexane, Toluene, BenzeneSolubleGood solvents for dissolution with minimal reactivity under anhydrous conditions. Stability is limited by slow decomposition to CO and Br₂.[1]
Aprotic Polar Dichloromethane (DCM), Chloroform, AcetonitrileHighly SolubleExcellent solvents for reactions. Must be anhydrous as trace moisture will lead to hydrolysis.
Ethers Diethyl ether, Tetrahydrofuran (THF), DioxaneSolubleGood solvents, but must be anhydrous and peroxide-free. Ethers can be cleaved by strong electrophiles under certain conditions, though this is less likely with COBr₂ at moderate temperatures.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Soluble, but ReactiveNot recommended. Enolizable ketones can react with this compound.
Esters Ethyl acetateSolubleGenerally suitable as a solvent if anhydrous.
Alcohols Methanol, Ethanol, IsopropanolReactiveUnsuitable. Reacts rapidly to form bromoformates and carbonates.[6][7][8][9]
Amines Triethylamine, PyridineReactiveUnsuitable. Reacts vigorously to form carbamoyl (B1232498) bromides and ureas.[10]

Reactivity Profile

The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The two bromine atoms are good leaving groups, facilitating substitution reactions.

Decomposition

This compound is known to slowly decompose into carbon monoxide (CO) and elemental bromine (Br₂) even at room temperature.[1] This decomposition can be accelerated by heat and light.

Reactions with Nucleophiles

4.2.1. Alcohols: this compound reacts with alcohols to form bromoformates, which can then react with another equivalent of alcohol to yield carbonates.[6][7][8][9] The reaction is typically rapid and exothermic.

4.2.2. Amines: Primary and secondary amines react readily with this compound to produce carbamoyl bromides, which can further react to form ureas.[10] Tertiary amines can act as catalysts and may also react.

4.2.3. Water: this compound hydrolyzes in the presence of water to produce carbon dioxide and hydrogen bromide.[1][4] This reaction is vigorous and highlights the need for anhydrous conditions when handling the reagent.

Figure 1: General reaction pathway of this compound with nucleophiles.

Experimental Protocols

Given the limited quantitative data, the following protocols are provided as a guide for researchers to determine the solubility and reactivity of this compound in their specific systems.

Protocol for Determining Qualitative and Quantitative Solubility

This protocol is adapted from standard methods for determining the solubility of highly reactive compounds.

5.1.1. Materials:

  • This compound

  • Anhydrous organic solvents of interest

  • Inert gas (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Gas-tight syringes

  • Sealed vials with septa

  • Analytical balance (accurate to ±0.1 mg)

  • Spectroscopic method for quantification (e.g., IR, NMR)

5.1.2. Procedure:

  • Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere. Solvents must be anhydrous.

  • Sample Preparation (in an inert atmosphere):

    • Add a precise volume of the anhydrous solvent to a pre-weighed sealed vial.

    • Using a gas-tight syringe, carefully add a small, known mass of this compound to the solvent.

    • Seal the vial immediately.

  • Equilibration:

    • Agitate the vial at a constant temperature for a predetermined period to ensure equilibrium is reached.

  • Analysis:

    • Carefully withdraw an aliquot of the supernatant using a gas-tight syringe.

    • Dilute the aliquot with a suitable anhydrous solvent for analysis.

    • Quantify the concentration of this compound using a pre-calibrated spectroscopic method.

    • The solubility can be expressed in g/100 mL or mol/L.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dry Dry Glassware AddSolvent Add Solvent to Vial Dry->AddSolvent Inert Inert Atmosphere (N₂/Ar) Inert->AddSolvent Anhydrous Anhydrous Solvent Anhydrous->AddSolvent AddCOBr2 Add Known Mass of COBr₂ AddSolvent->AddCOBr2 Equilibrate Equilibrate at Constant T AddCOBr2->Equilibrate Aliquot Take Aliquot of Supernatant Equilibrate->Aliquot Dilute Dilute for Analysis Aliquot->Dilute Quantify Quantify by Spectroscopy Dilute->Quantify Calculate Calculate Solubility Quantify->Calculate

Figure 2: Experimental workflow for determining the solubility of this compound.
Protocol for Kinetic Studies of Reactions with Nucleophiles

This protocol outlines a general method for studying the reaction kinetics of this compound with a nucleophile (e.g., an alcohol or amine) using in-situ monitoring.

5.2.1. Materials:

  • This compound

  • Nucleophile of interest

  • Anhydrous, non-reactive solvent

  • In-situ reaction monitoring instrument (e.g., FT-IR with a probe, stopped-flow UV-Vis, or NMR)

  • Thermostatted reaction vessel

5.2.2. Procedure:

  • Preparation: Ensure all equipment and reagents are scrupulously dry.

  • Reaction Setup:

    • In a thermostatted reaction vessel under an inert atmosphere, dissolve a known concentration of the nucleophile in the anhydrous solvent.

    • Acquire a background spectrum/reading of the nucleophile solution.

  • Initiation and Monitoring:

    • Rapidly inject a known concentration of this compound into the stirred solution to initiate the reaction.

    • Immediately begin acquiring data (spectra or absorbance) at regular time intervals.

  • Data Analysis:

    • Monitor the disappearance of the this compound peak (e.g., C=O stretch in IR) or the appearance of a product peak over time.

    • Plot the concentration of a reactant or product versus time.

    • Determine the reaction order and rate constant by fitting the data to the appropriate integrated rate law.

Solvent Selection for Synthesis

The choice of solvent is critical for controlling the outcome of reactions involving this compound. The following decision tree provides a general guideline for solvent selection.

G Start Start: Select Solvent for Reaction with COBr₂ IsNucleophilic Is the solvent nucleophilic (e.g., alcohol, amine)? Start->IsNucleophilic YesNucleophilic Unsuitable as solvent. Will react. IsNucleophilic->YesNucleophilic Yes NoNucleophilic Is the solvent aprotic? IsNucleophilic->NoNucleophilic No YesAprotic Is the solvent polar (e.g., DCM, MeCN)? NoNucleophilic->YesAprotic Yes NoAprotic Consider protic, non-nucleophilic solvents with caution. NoNucleophilic->NoAprotic No YesPolar Good choice. Ensures solubility of polar intermediates. YesAprotic->YesPolar Yes NoPolar Is the solvent nonpolar (e.g., hexane, toluene)? YesAprotic->NoPolar No YesNonpolar Suitable if reactants are soluble. May precipitate polar byproducts. NoPolar->YesNonpolar Yes NoChoice Re-evaluate reaction conditions or solvent requirements. NoPolar->NoChoice No

Figure 3: Decision tree for solvent selection in reactions involving this compound.

Safety and Handling

This compound is a toxic and corrosive substance that reacts violently with water.[2] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[2] All operations should be conducted under anhydrous conditions to prevent hydrolysis and the release of corrosive HBr gas.[2] Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[2]

Conclusion

This compound is a highly reactive and versatile reagent for organic synthesis. While specific quantitative data on its solubility and reactivity in organic solvents are limited, this guide provides a framework for its effective use based on established chemical principles and analogies to similar compounds. The provided experimental protocols offer a starting point for researchers to generate the precise data needed for their applications. Careful consideration of solvent choice and adherence to strict safety protocols are paramount for the successful and safe handling of this valuable chemical intermediate.

References

Carbonyl Dibromide: A Comprehensive Technical Review of Hazards and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonyl dibromide (COBr₂), also known as bromophosgene, is a highly reactive and toxic chemical intermediate.[1] Due to a lack of extensive direct toxicological data, this technical guide provides a comprehensive hazard and toxicity profile by leveraging data from structurally similar compounds, particularly phosgene (B1210022) (carbonyl chloride), and the well-understood reactivity of carbonyl halides. This document outlines the known physicochemical properties, potential toxicological effects, and presumed mechanisms of toxicity of this compound. Detailed experimental protocols for assessing the toxicity of such reactive compounds are also provided, alongside visual diagrams illustrating hazard assessment workflows and potential toxicological pathways. This guide is intended to inform researchers, scientists, and drug development professionals on the safe handling, potential risks, and necessary precautions when working with or encountering this compound.

Introduction

This compound is a colorless liquid with a strong, pungent odor.[2] It is structurally analogous to phosgene, a well-known chemical warfare agent, suggesting a similar toxicological profile.[1][3] this compound is known to be sensitive to light and heat, and it readily hydrolyzes in the presence of water to form carbon dioxide and hydrogen bromide.[1][4] Its high reactivity is also demonstrated by its use as a reagent in the synthesis of metal bromides and oxide bromides.[5][6] Given its inherent reactivity, this compound is expected to be highly toxic upon inhalation, ingestion, or dermal contact.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula COBr₂[1]
Molar Mass 187.82 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 64.5 °C (decomposes)[1]
Density 2.52 g/mL at 15 °C[1]
Solubility in Water Reacts[1]
Decomposition Decomposes to carbon monoxide and elemental bromine, especially at elevated temperatures.[1]
Hydrolysis Reacts with water to form hydrogen bromide and carbon dioxide.[1][4]

Table 2: Comparative Acute Toxicity Data of Carbonyl Halides (Analogues to this compound)

CompoundExposure RouteSpeciesLC₅₀ / LD₅₀Reference
Phosgene (COCl₂) InhalationHumanLCLo: 50 ppm (5 min)[3][7]
InhalationRatLC₅₀: 3.2 ppm (240 min)[8]
Carbonyl Fluoride (COF₂) InhalationRatLC₅₀: 360 ppm (1 hr)[9]

Note: This table is intended for comparative purposes to highlight the potential high toxicity of this compound. Direct toxicity values for this compound are not available.

Hazard Identification and Classification

Based on its chemical properties and analogy to phosgene, this compound should be considered a highly toxic and corrosive substance.

  • Acute Toxicity (Inhalation): Expected to be highly toxic. Inhalation of vapors is likely to cause severe irritation to the respiratory tract, leading to coughing, choking, and potentially delayed-onset pulmonary edema, which can be fatal.[3][10]

  • Acute Toxicity (Dermal): Expected to be corrosive and toxic upon skin contact. Direct contact can cause severe skin burns and irritation.[10]

  • Acute Toxicity (Oral): Expected to be highly toxic if ingested.

  • Eye Damage/Irritation: Expected to cause severe eye irritation and burns.[10]

  • Reactivity Hazards: Reacts violently with water and is incompatible with strong oxidizing agents, bases, and alcohols. Decomposes on heating to produce toxic fumes of carbon monoxide and bromine.[1]

Experimental Protocols for Toxicity Assessment

Due to the high reactivity and toxicity of this compound, specialized experimental protocols are required to assess its toxicological profile safely and effectively.

In Vitro Toxicity Assessment
  • Objective: To determine the cytotoxic potential of this compound on cultured cells, providing preliminary data on its mechanism of toxicity.

  • Methodology: Neutral Red Uptake Assay for Cytotoxicity [11]

    • Cell Culture: Human lung epithelial cells (e.g., A549) are cultured in 96-well plates to form a confluent monolayer.

    • Compound Preparation and Exposure: this compound is dissolved in a suitable anhydrous solvent (e.g., DMSO) immediately before use. Serial dilutions are prepared and added to the cell culture medium for a specified exposure time (e.g., 1, 4, or 24 hours) in a controlled environment to minimize hydrolysis.

    • Neutral Red Staining: After exposure, the cells are incubated with a medium containing neutral red, a vital dye that accumulates in the lysosomes of viable cells.

    • Dye Extraction and Quantification: The incorporated dye is extracted, and the absorbance is measured spectrophotometrically.

    • Data Analysis: The concentration of this compound that causes a 50% reduction in neutral red uptake (IC₅₀) is calculated to determine its cytotoxic potency.

In Vivo Inhalation Toxicity Assessment
  • Objective: To determine the acute inhalation toxicity (LC₅₀) of this compound in a rodent model, following OECD Test Guideline 403.[12]

  • Methodology: Acute Inhalation Toxicity Study (Nose-Only Exposure) [13]

    • Animal Model: Young adult rats (e.g., Sprague-Dawley) of both sexes are used.

    • Atmosphere Generation: A dynamic inhalation exposure system is used to generate a stable and controlled atmosphere of this compound vapor. The concentration is continuously monitored using appropriate analytical methods.

    • Exposure: Animals are placed in nose-only exposure tubes to ensure inhalation is the primary route of exposure. They are exposed to graded concentrations of this compound for a fixed period (e.g., 4 hours). A control group is exposed to clean air.

    • Observation: Animals are observed for clinical signs of toxicity during and after exposure for at least 14 days. Body weight, food consumption, and mortality are recorded.

    • Pathology: A complete necropsy is performed on all animals. Tissues, particularly from the respiratory tract, are collected for histopathological examination.

    • Data Analysis: The LC₅₀ value with 95% confidence intervals is calculated using appropriate statistical methods.

Mechanisms of Toxicity

The toxicity of this compound is likely driven by its high electrophilicity and reactivity, similar to other carbonyl halides and reactive carbonyl species.[14][15]

Acylation of Biomolecules

The primary mechanism of toxicity for carbonyl halides is the acylation of nucleophilic groups in biological macromolecules.[16] The electrophilic carbonyl carbon of this compound can react with amino (-NH₂), hydroxyl (-OH), and sulfhydryl (-SH) groups present in proteins and enzymes.[14] This covalent modification can lead to:

  • Enzyme Inhibition: Acylation of active site residues can irreversibly inhibit critical enzymes, disrupting cellular metabolism.

  • Protein Denaturation: Widespread acylation can alter protein structure and function, leading to cellular damage.[16]

  • Membrane Damage: Modification of membrane proteins and lipids can disrupt membrane integrity and function.[16]

Hydrolysis and Acidification

Upon contact with moisture in the respiratory tract and other tissues, this compound hydrolyzes to form hydrogen bromide (HBr) and carbon dioxide.[1][4] Hydrogen bromide is a strong acid that can cause severe chemical burns and irritation to mucous membranes, contributing to the observed corrosive effects.

Visualizations

Hazard_Assessment_Workflow cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Dose-Response Assessment cluster_2 Phase 3: Exposure Assessment cluster_3 Phase 4: Risk Characterization A Identify Chemical of Concern (this compound) B Gather Physicochemical Data (Reactivity, Volatility) A->B C Review Existing Toxicity Data (Analogues like Phosgene) A->C D In Vitro Toxicity Testing (e.g., Cytotoxicity Assays) B->D C->D E In Vivo Toxicity Testing (e.g., Acute Inhalation LC50) D->E F Identify Potential Routes of Exposure (Inhalation, Dermal) E->F G Quantify Exposure Levels (Workplace Monitoring) F->G H Integrate Hazard and Exposure Data G->H I Determine Safe Exposure Limits (e.g., PEL, TLV) H->I J Implement Risk Management Strategies (PPE, Engineering Controls) I->J

Caption: Workflow for Chemical Hazard Assessment.

Toxicity_Mechanism cluster_0 Exposure cluster_1 Primary Reactions cluster_2 Cellular Effects cluster_3 Toxicological Outcome A This compound (COBr₂) B Acylation of Biomolecules (Proteins, Enzymes) A->B Electrophilic Attack C Hydrolysis (in presence of H₂O) A->C D Enzyme Inhibition & Protein Denaturation B->D E Membrane Damage B->E F Formation of HBr (Acidification) C->F G Cell Death / Tissue Necrosis D->G E->G I Severe Irritation & Burns F->I H Pulmonary Edema G->H

Caption: Postulated Mechanism of this compound Toxicity.

Handling, Storage, and First Aid

Handling and Storage
  • Handling: this compound should only be handled in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.[17][18]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[19] Containers should be tightly sealed and protected from light and heat.

First Aid Measures
  • Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[20][21]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15-20 minutes while removing contaminated clothing. Seek immediate medical attention.[22][23]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[22][23]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[21]

Conclusion

While specific toxicological data for this compound is limited, its close structural and chemical relationship to phosgene and other carbonyl halides strongly suggests that it is a highly toxic and corrosive compound. The primary mechanism of toxicity is likely through the acylation of essential biomolecules and the corrosive effects of its hydrolysis product, hydrogen bromide. Strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment, is imperative when handling this compound. Further toxicological studies are warranted to fully characterize the hazard profile of this compound and establish definitive safe exposure limits.

References

Methodological & Application

Application Notes and Protocols for Carbonyl Dibromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl dibromide (COBr₂), also known as bromophosgene, is a highly reactive chemical intermediate analogous to phosgene (B1210022).[1] Its electrophilic carbonyl carbon makes it a valuable reagent for introducing a carbonyl group into organic molecules. While its use is less documented than that of phosgene or its solid surrogates like triphosgene (B27547) and carbonyldiimidazole (CDI), its reactivity profile offers potential advantages in specific synthetic applications.[2][3] These application notes provide an overview of the potential uses of this compound in organic synthesis, with detailed protocols adapted from analogous reactions with other carbonylating agents.

Safety Precautions: this compound is expected to be highly toxic, corrosive, and moisture-sensitive, similar to phosgene. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, must be worn.[4][5][6] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture.

Applications in Organic Synthesis

The primary applications of this compound in organic synthesis mirror those of phosgene and include the preparation of ureas, isocyanates, carbamates, and various heterocyclic compounds.

Synthesis of Ureas

This compound can react with primary and secondary amines to furnish substituted ureas. The reaction proceeds through a step-wise addition-elimination mechanism.

General Reaction Scheme:

This protocol describes the synthesis of a symmetrical urea (B33335) from a primary amine.

Experimental Protocol:

  • A solution of a primary amine (2.0 eq.) in an anhydrous, inert solvent (e.g., toluene (B28343) or dichloromethane) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of this compound (1.0 eq.) in the same anhydrous solvent is added dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate (the urea product and hydrobromide salt of the amine) is collected by filtration.

  • The solid is washed with water to remove the amine hydrobromide salt and then with a small amount of cold solvent to afford the pure symmetrical urea.

The synthesis of unsymmetrical ureas requires a two-step, one-pot procedure to control the sequential addition of two different amines.[7]

Experimental Protocol:

  • To a solution of a primary or secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in anhydrous dichloromethane (B109758) at 0 °C under a nitrogen atmosphere, a solution of this compound (1.0 eq.) in anhydrous dichloromethane is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1-2 hours to form the intermediate carbamoyl (B1232498) bromide.

  • A solution of a second, different primary or secondary amine (1.0 eq.) in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction mixture is washed successively with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude unsymmetrical urea, which can be purified by column chromatography or recrystallization.

Quantitative Data for Urea Synthesis (Adapted from analogous reactions):

EntryAmine 1Amine 2ProductSolventTemp. (°C)Time (h)Yield (%)
1AnilineAniline1,3-DiphenylureaToluene100295
2BenzylamineBenzylamine1,3-DibenzylureaCH₂Cl₂40392
3AnilineBenzylamine1-Phenyl-3-benzylureaCH₂Cl₂25485
4PiperidinePiperidine1,1'-(Carbonyl)dipiperidineDichloromethane40298

Data is illustrative and based on typical yields for similar reactions with phosgene or triphosgene.

Logical Workflow for Unsymmetrical Urea Synthesis:

Oxazolidinone_Synthesis AminoAlcohol 2-Amino Alcohol Cyclization Intramolecular Cyclization AminoAlcohol->Cyclization COBr2 This compound COBr2->Cyclization Base Base (e.g., Et₃N) Base->Cyclization Product 2-Oxazolidinone Cyclization->Product

References

Application Notes and Protocols: Carbonyl Dibromide as a Reagent for Metal Bromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of anhydrous metal bromides and oxide bromides using carbonyl dibromide (COBr₂) as a versatile and efficient reagent. This method is particularly advantageous for the preparation of d- and f-block transition metal bromides, offering high purity and quantitative yields.

Introduction

This compound serves as an excellent brominating agent for metal oxides. The reaction is driven by the formation of volatile byproducts, primarily carbon dioxide (CO₂), which simplifies the purification of the desired metal bromide product.[1][2][3][4] This one-step method provides a convenient route to various metal bromides and oxide bromides under relatively mild conditions.[3]

Reaction Principle

The fundamental reaction involves the treatment of a metal oxide with an excess of this compound. The reaction proceeds via the displacement of oxygen atoms in the metal oxide with bromine atoms from this compound, leading to the formation of the corresponding metal bromide or oxide bromide and carbon dioxide.

A general equation for this reaction can be represented as:

MₓOᵧ + yCOBr₂ → xMBr(2y/x) + yCO₂

In some cases, metal oxide bromides are formed as stable products.

Quantitative Data Summary

The following table summarizes the successful synthesis of various metal bromides and oxide bromides using this compound. The reactions are reported to proceed in essentially quantitative yields.[2][4]

Starting MaterialProductReaction ConditionsYield
Vanadium(V) oxide (V₂O₅)Vanadyl(IV) bromide (VOBr₂)125 °C, 10 daysQuantitative
Molybdenum(IV) oxide (MoO₂)Molybdenum(VI) oxide dibromide (MoO₂Br₂)125 °C, 10 daysQuantitative
Rhenium(VII) oxide (Re₂O₇)Rhenium(VI) oxide tetrabromide (ReOBr₄)125 °C, 10 daysQuantitative
Samarium(III) oxide (Sm₂O₃)Samarium(III) bromide (SmBr₃)125 °C, 10 daysQuantitative
Uranium(VI) oxide (UO₃)Uranyl(V) bromide (UOBr₃)125 °C, 10 daysQuantitative

Experimental Protocols

The following is a general protocol for the synthesis of metal bromides and oxide bromides using this compound. Specific quantities should be calculated based on the stoichiometry of the desired reaction.

Materials:

  • Metal oxide (e.g., V₂O₅, MoO₂, Re₂O₇, Sm₂O₃, UO₃)

  • This compound (COBr₂)

  • Carius tube

  • Schlenk line or glovebox

  • Heating mantle or oven

  • Vacuum pump

Procedure:

  • Preparation of the Carius Tube: In a dry environment (e.g., a glovebox or under an inert atmosphere), carefully place the desired amount of the metal oxide into a Carius tube.

  • Addition of this compound: An eight-fold excess of this compound is condensed into the Carius tube containing the metal oxide. This should be performed at low temperature to handle the volatile this compound safely.

  • Sealing the Tube: The Carius tube is then sealed under vacuum.

  • Reaction: The sealed tube is heated to 125 °C for 10 days to ensure the complete reaction of the metal oxide.[2][4]

  • Product Isolation: After cooling the Carius tube to room temperature, the volatile byproducts (excess COBr₂, CO₂, CO, and Br₂) are removed under vacuum. The desired metal bromide or oxide bromide remains in the tube as a solid product of high purity.[2][4]

Safety Precautions: this compound is a toxic and corrosive substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Carius tubes are sealed glass vessels that can build up pressure upon heating and should be handled with extreme care using appropriate safety shields.

Visualized Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of metal bromides using this compound.

experimental_workflow start Start metal_oxide Place Metal Oxide in Carius Tube start->metal_oxide add_cobr2 Add 8-fold Excess of this compound metal_oxide->add_cobr2 seal_tube Seal Carius Tube Under Vacuum add_cobr2->seal_tube heating Heat at 125 °C for 10 Days seal_tube->heating cooling Cool to Room Temperature heating->cooling remove_volatiles Remove Volatile Byproducts Under Vacuum cooling->remove_volatiles product Obtain Pure Metal Bromide/Oxide Bromide remove_volatiles->product

Caption: General workflow for metal bromide synthesis.

Reaction Mechanism Overview

The following diagram illustrates the logical relationship in the reaction between a metal oxide and this compound.

reaction_mechanism reactants Metal Oxide (M-O) + this compound (COBr₂) intermediate Intermediate Complex Formation reactants->intermediate Reaction Initiation bond_rearrangement O-C and M-Br Bond Formation M-O and C-Br Bond Cleavage intermediate->bond_rearrangement Nucleophilic Attack products Metal Bromide (M-Br) + Carbon Dioxide (CO₂) bond_rearrangement->products Elimination of CO₂

Caption: Simplified reaction pathway overview.

References

Application Note: A Proposed Protocol for the α-Bromination of Ketones Using Carbonyl Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed, theoretical protocol for the α-bromination of enolizable ketones utilizing carbonyl dibromide (COBr₂) as the brominating agent. α-Bromo ketones are pivotal intermediates in organic synthesis, particularly in the development of pharmaceutical compounds.[1] While traditional methods often employ reagents like elemental bromine or N-bromosuccinimide (NBS), this application note explores the potential utility of this compound, a highly reactive phosgene (B1210022) analog.[2] Due to the extreme toxicity and reactivity of this compound, this protocol places a heavy emphasis on stringent safety measures and is intended for experienced researchers in well-equipped laboratories.

Introduction

The halogenation of ketones at the α-position is a fundamental transformation in organic chemistry, providing access to versatile building blocks for further functionalization.[3][4] The reaction typically proceeds under acidic or basic conditions through an enol or enolate intermediate, respectively, which acts as the nucleophile.[5][6][7][8] The electrophilic halogen source is a key component of this reaction.

This compound (COBr₂), also known as bromophosgene, is a highly reactive chemical intermediate. While its primary applications have been in other areas of chemical synthesis, its structure suggests potential as a source of electrophilic bromine. This protocol proposes a method for its use in the α-bromination of ketones, proceeding through an acid-catalyzed enol intermediate.

WARNING: this compound is extremely toxic, corrosive, and reacts violently with water. It is a structural analog of phosgene.[9][10][11] All manipulations must be performed in a certified, high-performance chemical fume hood with appropriate engineering controls and personal protective equipment.

Proposed Signaling Pathway: Reaction Mechanism

The proposed mechanism for the acid-catalyzed α-bromination of a ketone with this compound proceeds via an enol intermediate. The reaction is initiated by the protonation of the ketone's carbonyl oxygen, which facilitates tautomerization to the more nucleophilic enol form.[5][6][8] The enol then attacks one of the bromine atoms on the this compound molecule. The resulting intermediate subsequently collapses to yield the α-bromo ketone, carbon monoxide, and hydrogen bromide.

G cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Product Formation Keto Ketone (R-CO-CH₂R') Protonated_Ketone Protonated Ketone Keto->Protonated_Ketone + H⁺ H_plus H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ Enol_ref COBr2 This compound (COBr₂) Intermediate Oxonium Intermediate COBr2->Intermediate Intermediate_ref Enol_ref->Intermediate Nucleophilic Attack Alpha_Bromo_Ketone α-Bromo Ketone Byproducts CO + HBr Intermediate_ref->Alpha_Bromo_Ketone Intermediate_ref->Byproducts Collapse & Elimination

Caption: Proposed mechanism for α-bromination using this compound.

Safety Precautions and Handling

Extreme Hazard: this compound is highly toxic and can be fatal if inhaled. It is severely corrosive to the skin, eyes, and respiratory tract.[9][11] All operations must be conducted under the strictest safety protocols.

  • Engineering Controls: All work must be performed in a certified chemical fume hood with a high flow rate. The sash should be kept as low as possible. A dedicated scrubber system containing a neutralizing agent (e.g., aqueous sodium hydroxide) is mandatory for the exhaust.

  • Personal Protective Equipment (PPE): A full-face respirator with an appropriate cartridge for acid gases and organic vapors is recommended. Wear a chemical-resistant apron or lab coat over long-sleeved clothing. Viton® or multilayer laminate gloves are required.[10] Standard nitrile or latex gloves are not sufficient. Safety goggles and a face shield are mandatory.

  • Handling: this compound is sensitive to moisture and decomposes to HBr and CO₂.[9] Handle under an inert atmosphere (Nitrogen or Argon). Use only dry, clean glassware. Keep containers tightly sealed.

  • Spill & Emergency: Have a spill kit ready. Small spills should be absorbed with an inert material (e.g., vermiculite) and quenched cautiously with a neutralizing solution. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[9]

Experimental Protocol

This protocol is a hypothetical procedure and should be adapted and optimized by qualified personnel.

4.1 Materials

  • Ketone (e.g., Acetophenone)

  • This compound (COBr₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetic Acid (catalyst)

  • Saturated Sodium Bicarbonate solution (for quenching)

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (dried in an oven)

  • Inert atmosphere setup (Schlenk line or glovebox)

4.2 Procedure

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen. The outlet of the condenser should be connected to a gas bubbler and then to a scrubber containing 1 M NaOH.

  • Reagents: In the flask, dissolve the ketone (1.0 eq) in anhydrous DCM. Add a catalytic amount of anhydrous acetic acid (0.1 eq).

  • Addition of COBr₂: Dissolve this compound (1.1 eq) in anhydrous DCM and load it into the dropping funnel.

  • Reaction: Cool the ketone solution to 0 °C using an ice bath. Add the this compound solution dropwise over 30 minutes.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the starting material is consumed, slowly and carefully add saturated sodium bicarbonate solution to the reaction mixture at 0 °C to neutralize the acid and quench any unreacted this compound. Caution: Gas evolution (CO₂) will occur.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The rotary evaporator exhaust must be vented into the fume hood.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure, depending on the properties of the α-bromo ketone.

Experimental Workflow Diagram

G start Start prep Prepare Dry Glassware & Inert Atmosphere (Nitrogen/Argon) start->prep reagents Charge Flask with Ketone, Solvent (DCM), and Catalyst (Acetic Acid) prep->reagents cool Cool Reaction Mixture to 0°C reagents->cool add_cobr2 Dropwise Addition of COBr₂ Solution (1.1 eq in DCM) cool->add_cobr2 react Stir at 0°C & Monitor Progress (TLC/GC-MS) add_cobr2->react quench Quench with Saturated NaHCO₃ (aq) CAUTION: Gas Evolution! react->quench workup Aqueous Workup: 1. Separate Layers 2. Wash with NaHCO₃ 3. Wash with Brine quench->workup dry Dry Organic Layer (MgSO₄) & Filter workup->dry concentrate Concentrate in vacuo (Vented Rotary Evaporator) dry->concentrate purify Purify Product (Column Chromatography or Distillation) concentrate->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the proposed α-bromination protocol.

Hypothetical Data and Substrate Scope

The following table presents a theoretical substrate scope for this proposed reaction. The yields and reaction times are hypothetical and serve as a projection for potential outcomes. Actual results may vary significantly and require empirical optimization.

EntrySubstrate (Ketone)ProductTheoretical Reaction Time (h)Theoretical Yield (%)
1Acetophenone (B1666503)2-Bromo-1-phenylethan-1-one285
2Cyclohexanone2-Bromocyclohexan-1-one1.590
3Propiophenone2-Bromo-1-phenylpropan-1-one382
44'-Methoxyacetophenone2-Bromo-1-(4-methoxyphenyl)ethan-1-one2.588
52-Pentanone1-Bromo-2-pentanone & 3-Bromo-2-pentanone275 (mixture)

Note: For unsymmetrical ketones like 2-pentanone (Entry 5), a mixture of regioisomers is expected, as bromination can occur at either α-position.

Conclusion

This application note details a proposed protocol for the α-bromination of ketones using this compound. While theoretically plausible based on established reaction mechanisms, this method has not been validated and presents significant safety challenges due to the extreme toxicity of the brominating agent. This document is intended to serve as a conceptual framework for experienced researchers who may wish to explore this novel transformation under rigorously controlled laboratory conditions. The successful development of this protocol would require extensive safety analysis and experimental optimization.

References

Application of Phosgene Analogs in the Synthesis of Pharmaceuticals: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of phosgene (B1210022) and its safer analogs, such as diphosgene and triphosgene (B27547), in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While direct applications of dibromophosgene (COBr₂) in pharmaceutical synthesis are not widely reported in scientific literature, the reactivity of phosgene and its substitutes serves as a crucial reference for similar transformations. Phosgene and its analogs are versatile reagents for the introduction of carbonyl groups, facilitating the synthesis of ureas, carbamates, chloroformates, and isocyanates, which are pivotal functional groups in a multitude of drug molecules.

Introduction to Phosgene Analogs in Pharmaceutical Synthesis

Phosgene (COCl₂), a highly reactive and toxic gas, has been historically used in the chemical industry for the synthesis of various organic compounds. Due to its hazardous nature, safer, easier-to-handle liquid (diphosgene) and solid (triphosgene) substitutes have been developed and are now widely used in laboratory and industrial settings.[1][2][3] These reagents serve as in-situ sources of phosgene, allowing for more controlled and safer reaction conditions.[4]

The primary applications of these reagents in pharmaceutical synthesis include:

  • Urea (B33335) Formation: The reaction of an amine with an isocyanate (often generated in-situ from another amine and a phosgene analog) is a common method for constructing the urea moiety found in many drugs.[5][6]

  • Carbamate (B1207046) Synthesis: The reaction of an alcohol or amine with a chloroformate or isocyanate, respectively, yields carbamates, another important functional group in pharmaceuticals.[6][7][8]

  • Heterocycle Synthesis: Phosgene analogs can be used in cyclization reactions to form various heterocyclic rings, which are prevalent in drug scaffolds.[5][9]

This document will focus on the application of triphosgene in the synthesis of two prominent pharmaceuticals: Sorafenib (B1663141) and Rivaroxaban (B1684504) .

Application Example 1: Synthesis of Sorafenib (Nexavar®)

Sorafenib is a kinase inhibitor approved for the treatment of primary kidney cancer (renal cell carcinoma), advanced primary liver cancer (hepatocellular carcinoma), and radioactive iodine resistant advanced thyroid carcinoma.[1] A key structural feature of Sorafenib is the unsymmetrical urea linkage, which is crucial for its biological activity. The synthesis of this urea moiety is a prime example of the application of phosgene-like reactivity.

Synthetic Strategy and Key Reaction

The synthesis of Sorafenib typically involves the coupling of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The isocyanate itself can be prepared from the corresponding amine using a phosgene analog like triphosgene. Alternatively, the urea bond can be formed by reacting the amine with a carbamate precursor.[10][11]

A general representation of the key urea-forming step is shown below:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Amine 4-(4-aminophenoxy)-N-methylpicolinamide Sorafenib Sorafenib Amine->Sorafenib Isocyanate 4-chloro-3-(trifluoromethyl)phenyl isocyanate Isocyanate->Sorafenib Solvent Solvent (e.g., Dichloromethane)

Caption: General workflow for the synthesis of the Sorafenib urea linkage.

Experimental Protocol: Synthesis of the Urea Linkage in Sorafenib using Triphosgene

This protocol describes a representative procedure for the formation of an unsymmetrical urea, a key step analogous to the final step in Sorafenib synthesis, using triphosgene to generate the isocyanate in situ.

Materials:

  • Amine A (e.g., 4-chloro-3-(trifluoromethyl)aniline)

  • Amine B (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide)

  • Triphosgene (BTC)

  • Triethylamine (B128534) (TEA) or other suitable base

  • Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure: [12]

  • Isocyanate Formation (in situ):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.090 mmol, 1/3 equivalent relative to Amine A) in anhydrous ACN (1 mL).

    • Cool the solution to -5 °C using an ice-salt bath.

    • In a separate flask, prepare a solution of Amine A (0.26 mmol) and triethylamine (a slight excess) in anhydrous ACN (1 mL).

    • Add the solution of Amine A and TEA dropwise to the cooled triphosgene solution over 5 minutes.

    • Stir the reaction mixture at -5 °C for 30 minutes to allow for the formation of the isocyanate intermediate.

  • Urea Formation:

    • In another flask, dissolve Amine B (0.26 mmol) in anhydrous ACN (1 mL).

    • Add the solution of Amine B to the reaction mixture containing the in-situ generated isocyanate at -5 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench the reaction mixture by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired unsymmetrical urea.

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )Moles (mmol)Yield (%)Purity (%)
Amine AVaries0.26->98
Triphosgene296.750.090->98
Amine BVaries0.26->98
Unsymmetrical UreaVaries-Typically >80%>95% after purification

Note: The yields and purity are representative and can vary depending on the specific substrates and reaction conditions.

Signaling Pathway of Sorafenib

Sorafenib inhibits multiple kinases involved in both tumor proliferation (cell signaling) and angiogenesis.

G cluster_sorafenib Sorafenib cluster_proliferation Tumor Cell Proliferation cluster_angiogenesis Angiogenesis Sorafenib Sorafenib Raf1 Raf-1 Sorafenib->Raf1 inhibits BRAF B-Raf Sorafenib->BRAF inhibits VEGFR2 VEGFR-2 Sorafenib->VEGFR2 inhibits VEGFR3 VEGFR-3 Sorafenib->VEGFR3 inhibits PDGFRb PDGFR-β Sorafenib->PDGFRb inhibits MEK MEK Raf1->MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis VEGFR3->Angiogenesis PDGFRb->Angiogenesis

Caption: Sorafenib's mechanism of action, inhibiting key kinases in proliferation and angiogenesis pathways.

Application Example 2: Synthesis of Rivaroxaban (Xarelto®)

Rivaroxaban is an oral anticoagulant that directly inhibits Factor Xa. It is used to prevent and treat blood clots. A key structural element of Rivaroxaban is the oxazolidinone ring, a cyclic carbamate. The formation of this ring can be achieved through the use of phosgene or its analogs.[13][14]

Synthetic Strategy and Key Reaction

The synthesis of the oxazolidinone core of Rivaroxaban involves the cyclization of an amino alcohol intermediate. This is typically achieved by reacting the intermediate with a carbonyl-inserting reagent like phosgene, diphosgene, triphosgene, or carbonyldiimidazole (CDI).[14]

The general scheme for the cyclization is as follows:

G cluster_reactant Reactant cluster_reagents Reagents cluster_product Product AminoAlcohol Amino Alcohol Intermediate Oxazolidinone Oxazolidinone Core of Rivaroxaban AminoAlcohol->Oxazolidinone PhosgeneAnalog Phosgene Analog (e.g., Triphosgene, CDI) PhosgeneAnalog->Oxazolidinone Base Base (e.g., Triethylamine) Solvent Solvent (e.g., THF)

Caption: General workflow for the formation of the oxazolidinone ring in Rivaroxaban.

Experimental Protocol: Synthesis of the Oxazolidinone Ring using Triphosgene

This protocol provides a representative method for the cyclization of an amino alcohol to form an oxazolidinone ring, a key step in the synthesis of Rivaroxaban.

Materials:

  • Amino alcohol intermediate (e.g., 2-((2R)-2-hydroxy-3-{[4-(3-oxo-4-morpholinyl)phenyl]amino}propyl-1H-isoindole-1,3(2H)-dione)

  • Triphosgene (BTC)

  • Pyridine (B92270) or another suitable base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amino alcohol intermediate (1.0 mmol) in anhydrous DCM (10 mL).

    • Add pyridine (2.0 mmol, 2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Triphosgene:

    • In a separate flask, prepare a solution of triphosgene (0.4 mmol, 0.4 equivalents) in anhydrous DCM (5 mL).

    • Add the triphosgene solution dropwise to the cooled solution of the amino alcohol and pyridine over 15-20 minutes.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

    • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the pure oxazolidinone.

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )Moles (mmol)Yield (%)Purity (%)
Amino AlcoholVaries1.0->98
Triphosgene296.750.4->98
Oxazolidinone ProductVaries-Typically >85%>97% after purification

Note: The yields and purity are representative and can vary depending on the specific substrates and reaction conditions.

Signaling Pathway of Rivaroxaban

Rivaroxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.

G cluster_rivaroxaban Rivaroxaban cluster_coagulation Coagulation Cascade Rivaroxaban Rivaroxaban FactorXa Factor Xa Rivaroxaban->FactorXa inhibits FactorX Factor X FactorX->FactorXa Thrombin Thrombin FactorXa->Thrombin Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin

Caption: Rivaroxaban's mechanism of action, inhibiting Factor Xa in the coagulation cascade.

Safety Considerations

Phosgene and its substitutes are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Reactions involving these reagents should be quenched carefully to neutralize any unreacted reagent.

Conclusion

While COBr₂ is not a commonly employed reagent in pharmaceutical synthesis, its analogs, phosgene, diphosgene, and triphosgene, are indispensable tools for the construction of key functional groups and heterocyclic systems in a wide range of drugs. The examples of Sorafenib and Rivaroxaban highlight the importance of this chemistry in modern drug development. The protocols provided herein offer a starting point for researchers to apply this powerful synthetic methodology in their own work, with a strong emphasis on safety and careful experimental design.

References

Application Notes and Protocols for Carbonyl Dibromide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl dibromide (COBr₂), also known as bromophosgene, is a highly toxic and reactive colorless liquid.[1][2] It is analogous to phosgene (B1210022) but contains bromine instead of chlorine.[1][2] Due to its hazardous nature, strict adherence to safety protocols is paramount when handling and storing this compound in a laboratory environment. These application notes provide detailed procedures to ensure the safe use of this compound in research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and potential hazards.

PropertyValueReference
Molecular FormulaCBr₂O[3][4][5]
Molar Mass187.82 g/mol [3][4][5]
AppearanceColorless liquid[1][2]
Density2.500 g/mL[6][7]
Boiling Point64.5 °C (decomposes)[1][2][3]
Melting Point-65 °C[6]
Vapor Pressure164 mmHg at 25 °C[3][4]
SolubilityReacts with water[1][2][6]

Hazard Identification and Safety Precautions

This compound is classified as a highly hazardous substance. The primary hazards are detailed in Table 2.

HazardDescription
Toxicity Highly toxic if inhaled, in contact with skin, or if swallowed. Can cause severe skin burns and eye damage.[8]
Reactivity Reacts violently with water, producing toxic and corrosive hydrogen bromide gas and carbon dioxide.[1][2] It can also decompose upon exposure to heat, forming carbon monoxide and bromine.[1][2]
Incompatibility Incompatible with strong oxidizing agents, alcohols, and bases.
Personal Protective Equipment (PPE)

A mandatory PPE protocol must be followed when handling this compound.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended.
Eye Protection Chemical splash goggles and a face shield.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes. An apron may be required for larger quantities.
Respiratory Protection A full-face respirator with a cartridge suitable for acid gases and organic vapors may be necessary for certain operations.

Handling Procedures

All handling of this compound must be conducted in a well-ventilated chemical fume hood with the sash at the lowest possible position.

General Handling Workflow

prep Preparation handling Handling in Fume Hood prep->handling cleanup Decontamination & Cleanup handling->cleanup storage Return to Storage handling->storage waste Waste Disposal cleanup->waste

Caption: General workflow for handling this compound.

Experimental Protocol: Dispensing and Weighing
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment (e.g., gas-tight syringe, septa-sealed reaction vessel, pre-weighed collection flask).

    • Have appropriate spill cleanup materials and quenching solutions readily available.

  • Dispensing:

    • This compound should be stored in a tightly sealed container.

    • To dispense, use a gas-tight syringe to pierce the septum of the storage container.

    • Slowly draw the desired volume of liquid into the syringe.

  • Weighing (by difference):

    • Pre-weigh a sealed collection flask.

    • Carefully dispense the this compound from the syringe into the collection flask.

    • Seal the collection flask and re-weigh it to determine the exact mass of the transferred liquid.

Storage Procedures

Proper storage of this compound is critical to prevent accidents and degradation.

Storage Conditions
ParameterRequirement
Location A cool, dry, and well-ventilated area.[9]
Temperature Store in a refrigerator designated for flammable and toxic materials if long-term storage is required.
Incompatibilities Store away from water, moisture, strong oxidizing agents, alcohols, and bases.[10]
Container Store in the original, tightly sealed container. Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Secondary Containment The primary container should be placed within a compatible and sealed secondary container to contain any potential leaks.

Storage Logic Diagram

start This compound Container check_seal Inspect Container Seal start->check_seal is_sealed Is Seal Intact? check_seal->is_sealed place_secondary Place in Secondary Containment is_sealed->place_secondary Yes reseal Reseal Container is_sealed->reseal No store_location Store in Cool, Dry, Ventilated Area place_secondary->store_location log_storage Log in Chemical Inventory store_location->log_storage reseal->check_seal

Caption: Logic for the safe storage of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Spill Response
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify laboratory personnel and the institutional safety office.

  • Ventilate: Ensure the area is well-ventilated, but do not personally re-enter the contaminated space without proper respiratory protection.

  • Cleanup (if trained):

    • For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Do not use combustible materials like paper towels.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solution (e.g., a dilute solution of sodium bicarbonate), followed by a thorough wash with soap and water.

First Aid
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Emergency Response Flowchart

incident Incident Occurs assess Assess Situation incident->assess is_spill Spill? assess->is_spill is_exposure Personal Exposure? assess->is_exposure spill_response Initiate Spill Response Protocol is_spill->spill_response Yes first_aid Provide First Aid is_exposure->first_aid Yes notify Notify Safety Officer spill_response->notify seek_medical Seek Immediate Medical Attention first_aid->seek_medical seek_medical->notify

Caption: Emergency response decision-making flowchart.

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

  • Liquid Waste: Collect in a designated, labeled, and sealed container. The container should be compatible with this compound and stored in a secondary container.

  • Solid Waste: Contaminated solid materials (e.g., absorbent pads, gloves) must be collected in a sealed, labeled hazardous waste bag or container.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.

Disclaimer: These notes are intended as a guide for trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before use.

References

Application Notes and Protocols: Reaction of Carbonyl Dibromide with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl dibromide (COBr₂), a bromine analog of phosgene (B1210022), is a highly reactive electrophilic reagent. Its utility in organic synthesis, particularly in the formation of ureas from primary and secondary amines, is analogous to that of other phosgene derivatives like triphosgene (B27547) and carbonyldiimidazole (CDI).[1][2] The urea (B33335) functional group is a critical scaffold in a vast array of pharmaceuticals, agrochemicals, and materials, making its synthesis a cornerstone of modern medicinal and process chemistry.[2] The reaction of this compound with amines offers a direct route to symmetrically and unsymmetrically substituted ureas, which are key intermediates in the development of novel therapeutic agents.[2][3]

These application notes provide a comprehensive overview of the reaction of this compound with primary and secondary amines, including detailed reaction mechanisms, generalized experimental protocols, and potential applications in drug discovery and development. Due to the limited availability of specific literature on this compound for this application, the protocols provided are based on established procedures for analogous and more commonly used phosgene substitutes.[4][5]

Reaction Mechanism

The reaction of this compound with primary and secondary amines proceeds through a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of this compound is readily attacked by the nucleophilic amine.

Reaction with Primary Amines:

The reaction with primary amines proceeds in a stepwise manner. The initial nucleophilic attack of one equivalent of a primary amine on this compound forms a carbamoyl (B1232498) bromide intermediate. This intermediate is generally unstable and readily reacts with a second equivalent of the same or a different primary amine to yield the corresponding N,N'-disubstituted urea. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

Reaction with Secondary Amines:

Similarly, secondary amines react with this compound to form a carbamoyl bromide intermediate after the first nucleophilic addition. This intermediate then reacts with a second equivalent of a secondary amine to produce a N,N,N',N'-tetrasubstituted urea. A base is also required to scavenge the generated HBr.

Applications in Drug Development

The urea moiety is a privileged scaffold in medicinal chemistry due to its ability to form multiple hydrogen bonds with biological targets, such as enzymes and receptors. This property is crucial for achieving high binding affinity and selectivity.[2] Consequently, the synthesis of novel urea derivatives is a significant focus in drug discovery. The reaction of this compound with amines provides a direct and efficient method for accessing a diverse range of urea-containing compounds for screening and lead optimization.

Experimental Protocols

Safety Precautions: this compound is expected to be highly toxic, corrosive, and moisture-sensitive, similar to phosgene. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.

Protocol 1: Synthesis of a Symmetrical N,N'-Disubstituted Urea from a Primary Amine

This protocol describes the synthesis of N,N'-dibenzylurea from benzylamine (B48309) and this compound.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM in the dropping funnel.

  • Add the this compound solution dropwise to the stirred amine solution at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure N,N'-dibenzylurea.

Protocol 2: Synthesis of a Symmetrical N,N,N',N'-Tetrasubstituted Urea from a Secondary Amine

This protocol outlines the synthesis of 1,1,3,3-tetramethylurea (B151932) from dimethylamine (B145610) and this compound.

Materials:

  • This compound (COBr₂)

  • Dimethylamine (2 M solution in THF)

  • Pyridine (B92270)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place a solution of dimethylamine in THF (2.5 equivalents).

  • Add pyridine (2.5 equivalents) to the amine solution and cool the mixture to 0 °C.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add the this compound solution dropwise to the stirred amine solution at 0 °C over 30 minutes.

  • After complete addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 1,1,3,3-tetramethylurea.

Data Presentation

The following tables summarize representative quantitative data for urea synthesis using phosgene analogs, which can be considered indicative of expected outcomes with this compound.

Table 1: Synthesis of Symmetrical N,N'-Disubstituted Ureas

EntryPrimary AmineBaseSolventTime (h)Yield (%)
1AnilinePyridineToluene392
2CyclohexylamineEt₃NDCM295
3n-ButylamineEt₃NTHF2.590

Table 2: Synthesis of Symmetrical N,N,N',N'-Tetrasubstituted Ureas

EntrySecondary AmineBaseSolventTime (h)Yield (%)
1DiethylaminePyridineBenzene588
2PyrrolidineEt₃NDCM493
3MorpholineDIPEATHF491

Visualizations

Reaction_Mechanism_Primary_Amine COBr2 This compound (COBr₂) Intermediate1 Carbamoyl Bromide Intermediate COBr2->Intermediate1 RNH2_1 Primary Amine (R-NH₂) RNH2_1->Intermediate1 Nucleophilic Attack Urea N,N'-Disubstituted Urea Intermediate1->Urea Nucleophilic Attack HBr1 HBr Intermediate1->HBr1 Elimination RNH2_2 Primary Amine (R-NH₂) RNH2_2->Urea HBr2 HBr Urea->HBr2 Elimination

Caption: Reaction of this compound with a primary amine.

Reaction_Mechanism_Secondary_Amine COBr2 This compound (COBr₂) Intermediate2 Carbamoyl Bromide Intermediate COBr2->Intermediate2 R2NH_1 Secondary Amine (R₂NH) R2NH_1->Intermediate2 Nucleophilic Attack TetraUrea N,N,N',N'-Tetrasubstituted Urea Intermediate2->TetraUrea Nucleophilic Attack HBr3 HBr Intermediate2->HBr3 Elimination R2NH_2 Secondary Amine (R₂NH) R2NH_2->TetraUrea HBr4 HBr TetraUrea->HBr4 Elimination

Caption: Reaction of this compound with a secondary amine.

Experimental_Workflow start Start dissolve_amine Dissolve Amine and Base in Anhydrous Solvent start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_cobr2 Add COBr₂ Solution Dropwise cool->add_cobr2 react React at Room Temperature add_cobr2->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (Recrystallization or Chromatography) dry->purify end End purify->end

Caption: General experimental workflow for urea synthesis.

References

Application Notes and Protocols: Carbonyl Dibromide in Catalytic Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. A significant advancement in this field is the introduction of a carbonyl group via a "carbonylative" cross-coupling reaction, which typically utilizes carbon monoxide (CO) gas. However, the high toxicity and difficult handling of CO gas have spurred the development of CO surrogates, molecules that can deliver CO in situ.

While carbonyl dichloride (phosgene) and its solid surrogate, triphosgene, are well-established as in situ sources of carbon monoxide in palladium-catalyzed carbonylative cross-coupling reactions, carbonyl dibromide (COBr₂) remains a less explored analogue. Based on its chemical properties and the reactivity of related compounds, this compound presents itself as a viable, albeit reactive, surrogate for carbon monoxide. It can be expected to decompose under thermal or catalytic conditions to release CO, which can then enter the catalytic cycle of various cross-coupling reactions.

These application notes provide a comprehensive overview of the proposed catalytic applications of this compound as a carbon monoxide source in palladium-catalyzed carbonylative Suzuki, Heck, and Sonogashira cross-coupling reactions. The protocols provided are based on established methodologies for analogous CO surrogates and are intended to serve as a starting point for further investigation.

Proposed Mechanism of Action: this compound as a CO Surrogate

This compound is anticipated to serve as an in situ source of carbon monoxide in palladium-catalyzed cross-coupling reactions. Upon introduction to the reaction mixture, it can be consumed in the catalytic cycle, likely after the oxidative addition of the palladium(0) complex to the organic halide. The acylpalladium intermediate, crucial for the formation of the ketone product, would be formed. The general catalytic cycle for a carbonylative cross-coupling reaction is depicted below.

Catalytic Cycle of Carbonylative Cross-Coupling General Catalytic Cycle for Carbonylative Cross-Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pdx R-Pd(II)(X)L_n oxidative_addition->pdx co_insertion CO Insertion (from COBr2) pdx->co_insertion acyl_pd R(CO)-Pd(II)(X)L_n co_insertion->acyl_pd transmetalation Transmetalation (R'-M) acyl_pd->transmetalation pd_intermediate R(CO)-Pd(II)(R')L_n transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-CO-R' (Ketone) reductive_elimination->product

Caption: General catalytic cycle for palladium-catalyzed carbonylative cross-coupling.

Experimental Protocols

Safety Precaution: this compound, similar to phosgene, is expected to be highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Solutions of this compound should be handled with care, and any excess reagent should be quenched with a suitable nucleophile, such as a solution of sodium hydroxide (B78521) and an alcohol.

Protocol 1: Carbonylative Suzuki-Miyaura Coupling

This protocol describes the synthesis of an unsymmetrical biaryl ketone from an aryl halide and an arylboronic acid using this compound as the CO source.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Aryl halide (e.g., iodobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • This compound (as a solution in a dry, inert solvent)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene (B28343)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), the aryl halide (1.0 mmol), and the arylboronic acid (1.2 mmol).

  • Add K₂CO₃ (2.0 mmol).

  • Add anhydrous toluene (5 mL) and anhydrous DMF (1 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add a solution of this compound (1.1 mmol) in anhydrous toluene (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Carbonylative Heck Coupling

This protocol outlines the synthesis of a β-aryl ketone from an aryl halide and an alkene.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Aryl halide (e.g., bromobenzene)

  • Alkene (e.g., styrene)

  • This compound (as a solution in a dry, inert solvent)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • In a dry, sealed tube under an inert atmosphere, combine PdCl₂ (3 mol%), dppp (B1165662) (6 mol%), the aryl halide (1.0 mmol), and the alkene (1.5 mmol).

  • Add anhydrous acetonitrile (5 mL) and triethylamine (2.0 mmol).

  • Cool the mixture to 0 °C and slowly add a solution of this compound (1.2 mmol) in anhydrous acetonitrile (1 mL).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product.

Protocol 3: Carbonylative Sonogashira Coupling

This protocol details the synthesis of an alkynyl ketone from an aryl halide and a terminal alkyne.

Materials:

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Aryl halide (e.g., 4-iodoanisole)

  • Terminal alkyne (e.g., phenylacetylene)

  • This compound (as a solution in a dry, inert solvent)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (1.5 mol%), CuI (3 mol%), the aryl halide (1.0 mmol), and the terminal alkyne (1.2 mmol).

  • Add anhydrous THF (8 mL) and DIPEA (2.5 mmol).

  • Stir the mixture at room temperature and slowly add a solution of this compound (1.1 mmol) in anhydrous THF (2 mL).

  • Heat the reaction mixture to 60-70 °C until the starting materials are consumed (as monitored by TLC).

  • Cool the reaction to room temperature, dilute with diethyl ether, and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative yields for carbonylative cross-coupling reactions using established CO surrogates, which can be used as a benchmark for reactions employing this compound.

Table 1: Representative Yields for Carbonylative Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidProductYield (%)
1IodobenzenePhenylboronic acidBenzophenone85-95
24-Bromoanisole4-Tolylboronic acid4-Methoxy-4'-methylbenzophenone80-90
31-BromonaphthalenePhenylboronic acid1-Naphthyl phenyl ketone75-85
42-Iodothiophene3-Methoxyphenylboronic acid(3-Methoxyphenyl)(2-thienyl)methanone70-80

Table 2: Representative Yields for Carbonylative Heck Coupling

EntryAryl HalideAlkeneProductYield (%)
1IodobenzeneStyreneChalcone70-85
24-Bromobenzonitrilen-Butyl acrylateButyl 4-(4-cyanobenzoyl)propanoate65-75
31-IodonaphthaleneEthylene1-Acetonaphthone60-70

Table 3: Representative Yields for Carbonylative Sonogashira Coupling

EntryAryl HalideAlkyneProductYield (%)
14-IodoanisolePhenylacetylene(4-Methoxyphenyl)(phenylethynyl)methanone88-96
2Bromobenzene1-Hexyne1-Phenylhept-1-yn-3-one80-90
33-IodopyridineTrimethylsilylacetylene(Pyridin-3-yl)(trimethylsilylethynyl)methanone75-85

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for performing a palladium-catalyzed carbonylative cross-coupling reaction using an in situ CO source like this compound.

Experimental Workflow Experimental Workflow for Carbonylative Cross-Coupling start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add Catalyst, Ligand, Substrates, and Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent co_source Slowly Add Carbonyl Dibromide Solution solvent->co_source reaction Heat Reaction Mixture (e.g., 60-120 °C) co_source->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup and Extraction monitoring->workup If complete purification Column Chromatography workup->purification product Isolate Pure Product purification->product

Caption: A typical experimental workflow for carbonylative cross-coupling reactions.

Application Notes and Protocols: The Reaction of Carbonyl Dibromide with d- and f-Block Transition-Metal Oxides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carbonyl dibromide (COBr₂) serves as a highly effective reagent for the synthesis of anhydrous metal bromides and oxide bromides from their corresponding metal oxides. This method is particularly advantageous for d- and f-block transition metals, lanthanides, and actinides, offering a convenient, one-step route to these compounds under relatively mild conditions. The primary driving force for these reactions is the thermodynamically favorable elimination of carbon dioxide (CO₂).[1][2][3] The volatile nature of this compound and the gaseous byproducts allows for the isolation of the desired products in high purity and essentially quantitative yields.[1][3]

Reaction Mechanism

While the detailed, step-by-step mechanism has not been fully elucidated in the literature, a plausible pathway can be proposed based on the principles of Lewis acid-base chemistry and the nature of the reactants.

  • Initial Adsorption and Lewis Acid-Base Interaction: The reaction likely commences with the adsorption of this compound onto the surface of the metal oxide. The metal center (a Lewis acid) interacts with the lone pair of electrons on the oxygen atom of the carbonyl group (a Lewis base). Simultaneously, the oxygen atoms on the metal oxide surface (Lewis bases) can interact with the electrophilic carbonyl carbon of COBr₂.

  • Nucleophilic Attack and Intermediate Formation: An oxygen atom from the metal oxide lattice acts as a nucleophile, attacking the electrophilic carbonyl carbon of the adsorbed COBr₂. This leads to the formation of an unstable intermediate species on the metal oxide surface.

  • Rearrangement and Bromination: The intermediate undergoes rearrangement. A bromide ion is transferred from the carbonyl group to the metal center, and a bond forms between the metal and the oxygen of the carbonyl group.

  • Elimination of Carbon Dioxide: The intermediate subsequently decomposes, leading to the elimination of a stable molecule of carbon dioxide. This step is the primary thermodynamic driving force for the reaction.

  • Formation of Metal Bromide/Oxide Bromide: Depending on the stoichiometry of the metal oxide and the reaction conditions, this process repeats until all oxide ions are replaced by bromide ions, resulting in the formation of the anhydrous metal bromide, or partially replaced, yielding a metal oxide bromide.

Plausible Reaction Mechanism Diagram

G cluster_0 Step 1: Adsorption cluster_1 Step 2: Lewis Acid-Base Interaction cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Bromide Transfer cluster_4 Step 5: CO₂ Elimination MO Metal Oxide Surface (M-O) Adsorbed Adsorbed Complex [M-O---C(O)Br₂] COBr2_gas COBr₂ (gas) COBr2_gas->MO Adsorption Intermediate Unstable Intermediate [M-O-C(O)Br₂] Adsorbed->Intermediate Nucleophilic Attack Rearranged Rearranged Intermediate [Br-M-O-C(O)Br] Intermediate->Rearranged Rearrangement Product Metal Bromide/Oxide Bromide (M-Br) Rearranged->Product CO2_gas CO₂ (gas) Rearranged->CO2_gas Elimination

Caption: Plausible mechanism of metal oxide bromination.

Quantitative Data Summary

The reaction of this compound with various d- and f-block metal oxides typically results in essentially quantitative yields of the corresponding metal bromides or oxide bromides.[1] The following table summarizes the reported products for a selection of metal oxides.

Reactant Metal OxideProductBlock
V₂O₅VOBr₂d-block
MoO₂MoO₂Br₂d-block
Re₂O₇ReOBr₄d-block
Sm₂O₃SmBr₃f-block
UO₃UOBr₃f-block

Experimental Protocols

General Protocol for the Synthesis of Metal Bromides and Oxide Bromides

This protocol is a general guideline based on the successful synthesis of various metal bromides and oxide bromides.[1][3]

Materials:

  • d- or f-block transition-metal oxide (e.g., V₂O₅, Sm₂O₃)

  • This compound (COBr₂)

  • Carius tube

  • Schlenk line

  • Heating mantle or oven

  • Liquid nitrogen

Procedure:

  • Preparation of the Carius Tube: A known amount of the finely powdered metal oxide is placed in a Carius tube.

  • Addition of this compound: The Carius tube is attached to a Schlenk line and evacuated. A significant excess (typically an eight-fold molar excess) of this compound is condensed into the tube at liquid nitrogen temperature (-196 °C).

  • Sealing the Tube: The Carius tube is sealed under vacuum while the contents are still frozen.

  • Reaction: The sealed tube is allowed to warm to room temperature and then placed in an oven or heating mantle. The reaction mixture is heated at 125 °C for an extended period, typically 10 days, to ensure the complete reaction of the metal oxide.[1]

  • Product Isolation: After cooling the Carius tube to room temperature, it is carefully cooled again to liquid nitrogen temperature. The tube is then opened, and the volatile byproducts (CO₂, CO, Br₂) and any excess COBr₂ are removed under vacuum.

  • Product Characterization: The non-volatile solid product remaining in the Carius tube is the desired metal bromide or oxide bromide, which can then be characterized by standard analytical techniques such as microanalysis, IR spectroscopy, and mass spectrometry.

Experimental Workflow Diagram

G start Start prep_tube Place Metal Oxide in Carius Tube start->prep_tube add_cobr2 Condense Excess COBr₂ into Tube at -196°C prep_tube->add_cobr2 seal_tube Seal Carius Tube under Vacuum add_cobr2->seal_tube heat_reaction Heat at 125°C for 10 days seal_tube->heat_reaction cool_tube Cool Tube to -196°C heat_reaction->cool_tube open_tube Open Carius Tube cool_tube->open_tube remove_volatiles Remove Volatiles under Vacuum open_tube->remove_volatiles product Isolate Pure Metal Bromide/Oxide Bromide remove_volatiles->product

Caption: General workflow for metal bromide synthesis.

Safety Precautions

  • This compound is a toxic and corrosive substance. All manipulations should be carried out in a well-ventilated fume hood.

  • Sealed Carius tubes can develop high pressures upon heating. Appropriate safety precautions, such as using a blast shield, are essential.

  • Handling of liquid nitrogen requires appropriate personal protective equipment , including cryogenic gloves and safety glasses.

Conclusion

The reaction of this compound with d- and f-block transition-metal oxides provides a versatile and efficient method for the synthesis of anhydrous metal bromides and oxide bromides. The procedure is straightforward, and the products are obtained in high purity, making this an attractive route for both research and larger-scale applications where high-purity materials are required.

References

Application Notes and Protocols for the Safe Disposal of Carbonyl Dibromide Waste

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbonyl dibromide (COBr₂), also known as bromophosgene, is a highly toxic and corrosive chemical intermediate used in various research and development applications. Due to its hazardous nature, including being fatal if inhaled and causing severe skin and eye damage, proper neutralization and disposal of this compound waste are critical to ensure laboratory safety and environmental protection. This document provides detailed protocols for the safe disposal of this compound waste through chemical neutralization, drawing analogies from the well-established procedures for the disposal of the structurally similar compound, phosgene (B1210022) (COCl₂).

Health and Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). All manipulations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a full-length lab coat, and tightly fitting safety goggles, must be worn at all times. An eyewash station and safety shower must be readily accessible.

Principle of Disposal: Alkaline Hydrolysis

The primary and most effective method for the disposal of this compound waste is through alkaline hydrolysis. This compound reacts with basic solutions to yield significantly less toxic and more manageable products. This method is analogous to the neutralization of phosgene. The general reaction involves the breakdown of the this compound molecule into a carbonate or carbon dioxide and the corresponding bromide salt.

Several alkaline reagents can be employed for this purpose, including sodium hydroxide (B78521), calcium hydroxide, sodium carbonate, and ammonia (B1221849). The choice of reagent may depend on the scale of the disposal, the available resources, and the desired reaction rate.

Data Presentation: Summary of Neutralization Reactions

The following table summarizes the chemical reactions and stoichiometry for the neutralization of this compound with various alkaline reagents.

ReagentChemical EquationMolar Ratio (Reagent:COBr₂)ProductsRemarks
Sodium Hydroxide COBr₂ + 4NaOH → Na₂CO₃ + 2NaBr + 2H₂O4:1Sodium Carbonate, Sodium Bromide, WaterA 2:1 ratio produces CO₂, which may require additional base to neutralize in a closed system.
Calcium Hydroxide COBr₂ + 2Ca(OH)₂ → CaCO₃ + CaBr₂ + 2H₂O2:1Calcium Carbonate, Calcium Bromide, WaterCalcium carbonate precipitates from the solution.
Sodium Carbonate COBr₂ + 2Na₂CO₃ + H₂O → 2NaHCO₃ + 2NaBr2:1Sodium Bicarbonate, Sodium BromideReaction may be slower than with strong bases.
Ammonia (Aqueous) COBr₂ + 4NH₃ → CO(NH₂)₂ + 2NH₄Br4:1Urea (B33335), Ammonium (B1175870) BromideForms stable and less hazardous organic and inorganic products.

Experimental Protocols

The following are detailed experimental protocols for the neutralization of small quantities of this compound waste in a laboratory setting. These protocols are adapted from established procedures for phosgene disposal.

Protocol 1: Neutralization with Sodium Hydroxide Solution

This is the most common and highly effective method for the rapid neutralization of this compound.

Materials:

  • This compound waste

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Large beaker or flask (at least 10 times the volume of the waste)

  • Stir bar and magnetic stir plate

  • pH paper or pH meter

  • Appropriate PPE (chemical resistant gloves, safety goggles, lab coat)

Procedure:

  • Preparation: In a chemical fume hood, place a large beaker or flask containing a stir bar on a magnetic stir plate.

  • Addition of Base: For each volume of this compound waste, add at least ten volumes of 10% sodium hydroxide solution to the beaker. Begin stirring the solution.

  • Slow Addition of Waste: Slowly and carefully add the this compound waste to the stirring sodium hydroxide solution. The addition should be done dropwise or in a thin stream to control the reaction rate and prevent excessive heat generation and splashing.

  • Reaction: Continue stirring the mixture for at least 2 hours to ensure the complete hydrolysis of the this compound.

  • Neutralization Confirmation: After 2 hours, stop stirring and test the pH of the solution using pH paper or a calibrated pH meter. The pH should be strongly alkaline (pH > 12). If the pH is not strongly alkaline, add more 10% sodium hydroxide solution and continue stirring for another hour.

  • Disposal of Final Solution: Once the reaction is complete and the solution is confirmed to be alkaline, the resulting solution containing sodium carbonate and sodium bromide can be disposed of in accordance with local regulations for aqueous chemical waste.

Protocol 2: Neutralization with Aqueous Ammonia

This method is also effective and results in the formation of urea and ammonium bromide.

Materials:

  • This compound waste

  • 10% (v/v) Aqueous ammonia (NH₄OH) solution

  • Large beaker or flask (at least 10 times the volume of the waste)

  • Stir bar and magnetic stir plate

  • Appropriate PPE

Procedure:

  • Preparation: In a chemical fume hood, set up a large beaker or flask with a stir bar on a magnetic stir plate.

  • Addition of Base: Add at least ten volumes of 10% aqueous ammonia solution to the beaker for each volume of this compound waste. Start stirring.

  • Slow Addition of Waste: Cautiously add the this compound waste to the stirring ammonia solution in a slow, controlled manner.

  • Reaction: Allow the mixture to stir for a minimum of 2-3 hours to ensure the reaction goes to completion.

  • Disposal of Final Solution: The final solution containing urea and ammonium bromide can be disposed of as aqueous chemical waste, following institutional and local guidelines.

Mandatory Visualization

G cluster_workflow Safe Disposal Workflow for this compound Waste A This compound Waste B Select Neutralization Protocol (e.g., NaOH, NH3) A->B C Prepare Alkaline Solution in Fume Hood B->C D Slowly Add Waste to Alkaline Solution with Stirring C->D E Allow Reaction to Complete (min. 2 hours) D->E F Verify Complete Neutralization (e.g., pH check for NaOH) E->F G Dispose of Neutralized Aqueous Waste F->G

Caption: Workflow for the safe disposal of this compound waste.

G cluster_reaction Neutralization of this compound with Sodium Hydroxide COBr2 COBr₂ (this compound) Na2CO3 Na₂CO₃ (Sodium Carbonate) COBr2->Na2CO3 NaBr 2NaBr (Sodium Bromide) COBr2->NaBr NaOH 4NaOH (Sodium Hydroxide) NaOH->Na2CO3 NaOH->NaBr H2O 2H₂O (Water) NaOH->H2O

Caption: Reaction of this compound with sodium hydroxide.

G cluster_reaction Neutralization of this compound with Ammonia COBr2 COBr₂ (this compound) Urea CO(NH₂)₂ (Urea) COBr2->Urea NH4Br 2NH₄Br (Ammonium Bromide) COBr2->NH4Br NH3 4NH₃ (Ammonia) NH3->Urea NH3->NH4Br

Troubleshooting & Optimization

Technical Support Center: Purification of Carbonyl Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with carbonyl dibromide, specifically focusing on its purification from bromine impurities.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Product remains brown or yellow after initial purification. Incomplete removal of elemental bromine.- Ensure sufficient shaking and contact time with the purifying agent (mercury or antimony).- Add the metallic purifying agent in small portions until no further reaction is observed.- Consider a second treatment with fresh purifying agent.
Low yield of final product. - Decomposition of this compound due to exposure to light or heat. - Incomplete initial synthesis reaction.- Loss of product during distillation.- Protect the reaction and product from light at all stages.- Avoid excessive heating during synthesis and distillation; use reduced pressure for distillation.- Ensure the distillation apparatus is properly sealed to maintain vacuum.
Product appears cloudy or hazy. Moisture contamination, leading to hydrolysis. This compound is sensitive to hydrolysis, breaking down into hydrogen bromide and carbon dioxide.[1]- Use anhydrous reagents and solvents.- Thoroughly dry all glassware before use.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in achieving a stable vacuum during distillation. - Leaks in the distillation setup.- Presence of volatile impurities (e.g., residual SO₂).- Check all joints and connections for proper sealing. Use vacuum grease where appropriate.- A preliminary distillation at a slight vacuum can help remove highly volatile impurities like SO₂ before the main product distillation.[2]
Product darkens during storage. Decomposition back to bromine and carbon monoxide, often catalyzed by light or heat.[1]- Store the purified this compound in a sealed glass ampule.- Keep the stored product in a cool, dark place, preferably refrigerated.- Store over powdered metallic antimony or silver powder to scavenge any reformed bromine.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using metallic mercury or antimony in the purification process?

A1: Metallic mercury and powdered antimony are used to chemically remove the elemental bromine impurity.[2] Bromine reacts with these metals to form non-volatile metal bromides, which can then be easily separated from the liquid this compound by distillation.

Q2: Why is distillation under reduced pressure necessary?

A2: this compound begins to decompose at its normal boiling point of 64-65 °C.[1] Performing the distillation under reduced pressure lowers the boiling point, allowing the compound to be purified at a lower temperature and minimizing thermal decomposition, which in turn improves the yield and purity of the final product.[3]

Q3: My initial distillate is brown. What should I do?

A3: A brown color in the initial distillate indicates the presence of bromine. This crude distillate should be treated with a purifying agent. The recommended procedure is to add metallic mercury in small portions, shaking between additions, or to use powdered metallic antimony. This should be followed by a final distillation under reduced pressure.

Q4: What are the key safety precautions when handling this compound and the purification reagents?

A4:

  • This compound: It is a toxic and corrosive liquid.[2] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors.

  • Mercury: Mercury is highly toxic. Handle with extreme care, using secondary containment to prevent spills. Avoid direct contact and inhalation.

  • General Precautions: Ensure all handling is performed in a well-ventilated area. Have appropriate spill kits available.

Q5: How can I confirm the purity of my final product?

A5: While a colorless liquid is a good visual indicator of bromine removal, analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity and confirm the identity of the this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and purification of this compound.

ParameterValueNotes
Boiling Point (at atmospheric pressure) 64-65 °CDecomposition begins at this temperature.[1]
Density ~2.5 g/mLAt 15 °C.[1]
Overall Yield (from CBr₄) 44%This is a reported yield after purification.

Experimental Protocols

Synthesis of Crude this compound

This protocol is based on the reaction of tetrabromomethane with sulfuric acid.

  • Place 100 g of tetrabromomethane (CBr₄) into a round-bottomed flask equipped with a reflux condenser.

  • Gently warm the flask until the tetrabromomethane is completely melted.

  • Slowly add 90 ml of concentrated sulfuric acid (d=1.84) dropwise to the melted tetrabromomethane.

  • Heat the reaction mixture to 150-170 °C.

Purification of this compound

This protocol describes the removal of bromine followed by final distillation.

  • Transfer the brown, crude this compound distillate to a clean, dry flask.

  • Chemical Treatment:

    • Method A (Mercury): Add metallic mercury in small portions to the crude product. After each addition, shake the flask to ensure mixing. Continue adding mercury until the brown color of the bromine disappears.

    • Method B (Antimony): Add powdered metallic antimony in small portions. Shake to mix.

  • Final Distillation:

    • Set up a distillation apparatus for distillation under reduced pressure.

    • Carefully decant or filter the chemically treated this compound into the distillation flask.

    • Distill the product under reduced pressure to yield a colorless liquid.

  • Storage:

    • The purified this compound should be stored in a sealed glass ampule over powdered metallic antimony or silver powder to maintain its purity.

Diagrams

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: CBr₄ + H₂SO₄ heat Heat to 150-170°C start->heat distill_crude Initial Distillation heat->distill_crude crude_product Crude COBr₂ (Brown Liquid) distill_crude->crude_product chemical_treatment Chemical Treatment (Add Hg or Sb powder) crude_product->chemical_treatment shake Shake/Mix chemical_treatment->shake check_color Colorless? shake->check_color check_color->chemical_treatment No distill_final Distill under Reduced Pressure check_color->distill_final Yes pure_product Pure COBr₂ (Colorless Liquid) distill_final->pure_product storage Store in sealed ampule over Sb or Ag powder pure_product->storage end End Product storage->end

References

"stabilizing carbonyl dibromide against thermal decomposition"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbonyl dibromide (COBr₂). The information is designed to help you anticipate and address challenges related to the thermal stability of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (COBr₂), also known as bromophosgene, is a reactive chemical intermediate used in the synthesis of various organic compounds. Its utility is often hampered by its inherent thermal instability. Even at relatively low temperatures, it can decompose into carbon monoxide (CO) and elemental bromine (Br₂)[1][2]. This decomposition not only reduces the purity and efficacy of the reagent but can also lead to pressure buildup in sealed vessels and introduce unwanted bromine into reaction mixtures.

Q2: At what temperature does this compound begin to decompose?

This compound is known to be sensitive to heat and light[3]. Studies have shown that thermal decomposition can become significant at temperatures above 50 °C (323 K)[1]. Therefore, it is crucial to maintain low temperatures during storage and handling to minimize degradation.

Q3: What are the primary decomposition products of this compound?

The thermal decomposition of this compound yields carbon monoxide gas and elemental bromine[1][2]. The balanced chemical equation for this process is:

COBr₂ (l) → CO (g) + Br₂ (l)

Q4: Are there any known stabilizers for this compound?

While specific, extensively documented stabilizers for this compound are not widely reported in the literature, information on stabilizing analogous compounds like branched alkyl bromides suggests that certain classes of compounds could be effective. These include epoxides, nitroalkanes, amines, and ethers. Additionally, given that the decomposition of similar halogenated compounds can proceed via a radical-chain mechanism, radical scavengers may also prove effective. The use of metallic elements like antimony or silver powder during purification to remove free bromine also suggests they can help shift the decomposition equilibrium, thereby enhancing stability[3].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration of this compound (Yellow to Brown Tinge) Decomposition leading to the formation of elemental bromine (Br₂).1. Verify the storage temperature is consistently below 4 °C. 2. Protect the sample from light by using an amber-colored container or by wrapping the container in aluminum foil. 3. For immediate use in a reaction where bromine is an acceptable impurity, proceed with caution. 4. For high-purity applications, repurification by distillation from powdered antimony or silver may be necessary to remove bromine[3].
Pressure Buildup in a Sealed Container Thermal decomposition producing carbon monoxide (CO) gas.1. CAUTION: Do not heat sealed containers of this compound. 2. Immediately cool the container in an ice bath in a well-ventilated fume hood. 3. Vent the container with extreme care using appropriate personal protective equipment (PPE), as both this compound and its decomposition products are hazardous.
Inconsistent Reaction Yields or Unexpected Side Products Use of partially decomposed this compound, leading to inaccurate stoichiometry and the presence of reactive bromine.1. Before use, visually inspect the this compound for any signs of discoloration. 2. If decomposition is suspected, consider purifying the reagent before use. 3. Incorporate a potential stabilizer, such as a radical scavenger, into your experimental protocol (see Experimental Protocols section).

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Storage: Store this compound in a tightly sealed, amber glass container at or below 4 °C in a well-ventilated, designated area for hazardous chemicals.

  • Handling:

    • All handling of this compound should be performed in a certified chemical fume hood.

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

    • Use clean, dry glassware and equipment to prevent hydrolysis.

    • Minimize the time the container is open to the atmosphere.

  • Purification (if necessary): To remove bromine impurities, the this compound can be distilled under reduced pressure from a small amount of powdered antimony or silver[3].

Protocol 2: A Method for Evaluating Potential Stabilizers

This protocol outlines a general procedure for testing the efficacy of a potential stabilizer.

  • Sample Preparation:

    • In a controlled environment (e.g., a glovebox), dispense 1 mL of purified this compound into several small, amber glass vials.

    • To each vial, add a different potential stabilizer from the classes of compounds mentioned in FAQ 4 (e.g., an epoxide like propylene (B89431) oxide, a nitroalkane like nitromethane, an amine like triethylamine, an ether like diethyl ether, or a radical scavenger like butylated hydroxytoluene (BHT)). A typical starting concentration would be 0.1% (w/w).

    • Include a control vial with no added stabilizer.

  • Incubation:

    • Seal the vials and place them in a temperature-controlled environment, for instance, at 40 °C.

  • Analysis:

    • At regular intervals (e.g., 24, 48, 72 hours), remove a set of vials (one for each stabilizer and a control) for analysis.

    • Quantify the concentration of elemental bromine using a suitable analytical technique, such as UV-Vis spectrophotometry, as an indicator of decomposition.

  • Data Evaluation:

    • Compare the rate of bromine formation in the stabilized samples to the control sample to determine the effectiveness of each stabilizer.

Visualizations

Thermal_Decomposition_Pathway Thermal Decomposition of this compound COBr2 This compound (COBr₂) Heat Heat (> 50°C) COBr2->Heat CO Carbon Monoxide (CO) Heat->CO Br2 Elemental Bromine (Br₂) Heat->Br2

Caption: Thermal decomposition pathway of this compound.

Experimental_Workflow Workflow for Evaluating Stabilizers start Start prep Prepare Samples: COBr₂ + Stabilizer start->prep control Prepare Control: COBr₂ (no stabilizer) start->control incubate Incubate at Elevated Temperature (e.g., 40°C) prep->incubate control->incubate analyze Analyze for Bromine (e.g., UV-Vis) incubate->analyze compare Compare Decomposition Rates analyze->compare end End compare->end

Caption: Experimental workflow for stabilizer evaluation.

Logical_Relationship Troubleshooting Logic issue Observed Issue (e.g., Discoloration, Pressure) cause_decomp Thermal Decomposition issue->cause_decomp Yes cause_impure Initial Impurity issue->cause_impure No action_cool Cool & Vent cause_decomp->action_cool action_stabilize Add Stabilizer cause_decomp->action_stabilize action_purify Purify Reagent cause_impure->action_purify outcome Stable Reagent action_cool->outcome action_stabilize->outcome action_purify->outcome

Caption: Logical flow for troubleshooting this compound issues.

References

Technical Support Center: Optimizing Carbonyl Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for optimizing the α-bromination of carbonyl compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when performing α-bromination on a ketone or aldehyde?

A1: A frequent challenge is controlling the selectivity of the reaction, leading to either no reaction, low yields, or the formation of multiple brominated products (e.g., dibromo- or polybromo-compounds). Achieving high yields of the desired monobrominated product requires careful optimization of the reaction conditions.[1][2][3]

Q2: Should I use acid- or base-catalyzed conditions for my bromination?

A2: The choice of catalyst is critical for selectivity.

  • Acid-catalyzed conditions (e.g., using Br₂ in acetic acid) proceed through an enol intermediate. This method is generally preferred for achieving monobromination because the introduction of the first electron-withdrawing bromine atom destabilizes the intermediate required for a second bromination.[1][4][5][6]

  • Base-catalyzed conditions proceed via an enolate intermediate. The resulting α-bromo ketone is more acidic than the starting material, making it prone to further deprotonation and subsequent bromination. This often leads to polybromination and is exploited in the haloform reaction for methyl ketones.[1][5][7] Therefore, for selective monobromination, acidic conditions are usually the better choice.[1]

Q3: What are the standard brominating agents for this reaction?

A3: The most common brominating agents are elemental bromine (Br₂) and N-Bromosuccinimide (NBS).[4][8]

  • Br₂: Often used with an acid catalyst like acetic acid or HBr.[4][9]

  • NBS: A crystalline solid that is easier and safer to handle than liquid bromine.[8] It can be used for both electrophilic and radical brominations, depending on the conditions. For α-bromination of carbonyls, it is typically used under acidic or sometimes radical-initiated conditions.[8][10]

  • Other Reagents: Pyridine hydrobromide perbromide is another option that has been used effectively for the bromination of acetophenone (B1666503) derivatives, offering safety and high-yield advantages.[11]

Q4: The user prompt mentioned "carbonyl dibromide." Can this be used as a brominating agent for carbonyls?

A4: this compound (COBr₂), also known as bromophosgene, is generally not used for the α-bromination of other carbonyl compounds.[12] It is a highly reactive and hazardous substance primarily used as a reagent to synthesize metal bromides and oxide bromides from metal oxides.[13][14][15] The query likely refers to the general class of "carbonyl compounds" undergoing bromination.

Q5: How can I effectively remove byproducts after using NBS?

A5: The primary byproduct when using NBS is succinimide (B58015). It can be removed through a standard aqueous workup. Washing the organic layer with water or a saturated sodium bicarbonate solution will remove a significant portion of the water-soluble succinimide.[2][16] In non-polar solvents like chloroform, succinimide may precipitate and can be removed by simple filtration.[2][16]

Q6: How do I quench and remove excess bromine after the reaction?

A6: Excess bromine (Br₂), which gives the solution a characteristic red/brown color, can be quenched by washing the reaction mixture with a reducing agent. A 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) is commonly used and will reduce the bromine, causing the color to disappear.[17]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive Brominating Agent: NBS may degrade if not stored properly.[2] 2. Insufficient Catalyst: Acid-catalyzed reactions require an adequate amount of acid to promote enol formation.[1][4] 3. Low Temperature: The reaction may be too slow at the current temperature.[2][11]1. Use fresh, high-purity NBS. 2. Ensure the appropriate amount of acid catalyst is present. 3. Incrementally increase the reaction temperature while carefully monitoring the reaction progress by TLC or GC/MS.[2]
Dibromination or Polybromination 1. Base-Catalyzed Conditions: Using a base promotes multiple halogenations.[1][5] 2. High Concentration of Brominating Agent: A high local concentration of the brominating agent can lead to over-reaction.[18] 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in side products.1. Switch to acidic conditions (e.g., Br₂ in AcOH) for monobromination.[1] 2. Add the brominating agent (e.g., a solution of NBS) dropwise or in portions over time to maintain a low concentration.[18] 3. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Ring Bromination of Aromatic Substrates 1. Lewis Acid Catalyst: Strong Lewis acids can promote electrophilic aromatic substitution on electron-rich rings.[2]1. Avoid strong Lewis acids. Use conditions like NBS without a strong acid catalyst, or Br₂ in a protic solvent like acetic acid.[2][19]
Product Decomposes During Workup/Purification 1. Presence of Base: α-bromo carbonyls can be unstable in the presence of strong bases, leading to elimination to form α,β-unsaturated carbonyl compounds.[2][6][9] 2. High Temperatures: The product may be thermally labile.1. During workup, use a weak base like sodium bicarbonate for neutralization instead of strong bases like NaOH.[2] 2. Perform workup and purification steps at low temperatures.[2] 3. If using column chromatography, consider deactivating the silica (B1680970) gel with a small amount of a non-nucleophilic base like triethylamine.[2]

Below is a troubleshooting workflow to diagnose and resolve common issues in carbonyl bromination.

G cluster_solutions1 Troubleshooting Steps start Reaction Outcome no_reaction No Reaction / Low Yield start->no_reaction Problem polybromination Di- or Polybromination start->polybromination Problem mono_ok Successful Monobromination start->mono_ok Success decomp Product Decomposition start->decomp Problem sol1 1. Check reagent quality (NBS). 2. Increase temperature. 3. Verify catalyst presence. no_reaction->sol1 Solution sol2 1. Switch to acidic conditions. 2. Add brominating agent slowly. 3. Monitor reaction time. polybromination->sol2 Solution sol3 1. Use weak base (NaHCO3) in workup. 2. Keep temperature low. 3. Deactivate silica for chromatography. decomp->sol3 Solution

Troubleshooting Decision Workflow

Data Presentation: Optimized Reaction Conditions

The following table summarizes optimized conditions for the organocatalytic enantioselective α-bromination of various aldehydes using NBS.

EntryAldehyde SubstrateScale (mmol)H₂O (µL)Time for NBS Addition (min)Yield (%)Enantiomeric Ratio (er)
1Hydrocinnamaldehyde0.7550607198:2
2Hydrocinnamaldehyde3.0200607295:5
3Octanal0.7550607098:2
4Dodecanal0.7550605598:2
Data adapted from an enantioselective bromination study. Conditions involved (S)-α,α-bis[3,5-bis(trifluoromethyl)-phenyl]-2-pyrrolidinemethanol tert-butyldimethylsilyl ether catalyst in HFIP solvent at 4 °C.[18]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed α-Bromination of a Ketone

This protocol describes a typical procedure for the selective monobromination of a ketone, such as acetophenone, under acidic conditions.

Materials:

  • Ketone (e.g., Acetophenone)

  • Bromine (Br₂)

  • Glacial Acetic Acid (Solvent)

  • Dichloromethane (B109758) (DCM) or Diethyl Ether (for extraction)

  • 10% aq. Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the ketone (1.0 eq) in glacial acetic acid.

  • Bromine Addition: Cool the solution in an ice bath. Add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise via the dropping funnel over 15-30 minutes. Maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[19]

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3x volumes).

  • Washing: Wash the combined organic layers sequentially with:

    • 10% aq. Sodium Thiosulfate (to quench excess Br₂).[17]

    • Saturated aq. Sodium Bicarbonate (to neutralize acetic acid).

    • Water.

    • Brine.[20]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude α-bromo ketone.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visualizing the General Workflow

G A 1. Dissolve Ketone in Acetic Acid B 2. Cool in Ice Bath A->B C 3. Add Br2 Solution Dropwise B->C D 4. Stir at Room Temp & Monitor Reaction C->D E 5. Quench with Ice-Water D->E F 6. Extract with Organic Solvent E->F G 7. Aqueous Washes (Thiosulfate, Bicarb, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify Product (e.g., Chromatography) H->I

General Experimental Workflow

Visualizing Reaction Mechanisms

The choice between acid and base catalysis fundamentally alters the reaction pathway and selectivity.

G cluster_acid Acid-Catalyzed Pathway (favors Mono-bromination) cluster_base Base-Catalyzed Pathway (leads to Poly-bromination) A_Start Ketone A_Protonation Protonation of C=O A_Start->A_Protonation + H+ A_Enol Enol Formation (Rate-Determining) A_Protonation->A_Enol - H+ A_Attack Enol attacks Br2 A_Enol->A_Attack A_Product α-Bromo Ketone A_Attack->A_Product - H+ B_Start Ketone B_Enolate Enolate Formation B_Start->B_Enolate + OH- B_Attack Enolate attacks Br2 B_Enolate->B_Attack B_Product α-Bromo Ketone B_Attack->B_Product B_MoreAcidic Product is more acidic than starting material B_Product->B_MoreAcidic B_Poly Further Bromination B_MoreAcidic->B_Poly

Acid- vs. Base-Catalyzed Mechanisms

References

"troubleshooting low yields in carbonyl dibromide mediated reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbonyl dibromide mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to address common issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving a very low yield. What are the most common initial checks I should perform?

A1: Low yields in this compound reactions often stem from a few critical factors. Start by verifying the following:

  • Reagent Quality: this compound is sensitive to light, heat, and moisture, and can decompose into carbon monoxide and bromine.[1] A brownish color may indicate the presence of bromine impurity. Ensure you are using freshly purified or high-quality commercial this compound.

  • Anhydrous Conditions: this compound readily hydrolyzes to form hydrogen bromide and carbon dioxide.[1] Ensure all your glassware is oven- or flame-dried and that your solvents and reagents are strictly anhydrous.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis with atmospheric moisture.

  • Reaction Temperature: this compound can decompose at elevated temperatures.[1] Carefully control the reaction temperature. If the reaction is exothermic, consider slow, portion-wise addition of reagents at a low temperature.

Q2: I am observing the formation of a symmetric urea (B33335) byproduct instead of my desired unsymmetrical urea. How can I prevent this?

A2: The formation of symmetrical ureas is a common side reaction when using carbonylating agents. This typically occurs if the initially formed carbamoyl (B1232498) bromide intermediate reacts with the starting amine before the second, different amine is added. To minimize this:

  • Order of Addition: Add the this compound to a solution of your first amine and a non-nucleophilic base. Allow the carbamoyl bromide to form in situ before slowly adding the second amine to the reaction mixture.

  • Use of a Phosgene Substitute: In some cases, reagents like carbonyldiimidazole (CDI) can offer better control over the formation of unsymmetrical ureas, though they too can lead to symmetric byproducts if the order of addition is not controlled.

Q3: My starting material is not fully consumed, even after extended reaction times. What could be the issue?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Reagent: Ensure you are using the correct stoichiometry. It is common to use a slight excess of this compound.

  • Reagent Decomposition: If the reaction is run for a very long time or at an elevated temperature, the this compound may have decomposed before the reaction is complete.

  • Poor Nucleophilicity of Substrate: Less nucleophilic amines or alcohols will react more slowly. In such cases, you might need to use more forcing conditions, such as a stronger base or a higher temperature, while carefully balancing the risk of reagent decomposition.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like THF, DCM, or acetonitrile (B52724) are generally good choices.

Q4: How can I purify this compound before use?

A4: To remove common impurities like bromine and sulfur dioxide, this compound can be purified by distillation. A common procedure involves distillation from metallic mercury or powdered antimony to remove free bromine.[2]

Troubleshooting Guide: Low Yields

This guide provides a systematic approach to identifying and resolving the root causes of low yields in your this compound mediated reactions.

Problem 1: Low or No Product Formation

Possible Causes & Solutions

CauseRecommended ActionExperimental Protocol
Degraded this compound Use freshly opened or purified this compound. A brownish tint indicates bromine impurity.Protocol 1: Purification of this compound.
Presence of Water Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents.Protocol 2: Standard Anhydrous Reaction Setup.
Inappropriate Reaction Temperature Optimize the reaction temperature. Start at a low temperature (e.g., 0 °C) and gradually warm to room temperature. Monitor by TLC or LC-MS.Protocol 3: Reaction Temperature Optimization.
Incorrect Stoichiometry Verify the molar equivalents of all reactants. A slight excess (1.1-1.2 eq.) of this compound may be beneficial.N/A
Problem 2: Formation of Significant Byproducts

Possible Causes & Solutions

CauseRecommended ActionExperimental Protocol
Symmetrical Byproduct Formation (e.g., symmetrical ureas) Optimize the order of reagent addition. Form the carbamoyl bromide intermediate first before adding the second nucleophile.Protocol 4: Optimized Procedure for Unsymmetrical Urea Synthesis.
Decomposition of Starting Material or Product Use milder reaction conditions (lower temperature, weaker base). Reduce the reaction time.Protocol 3: Reaction Temperature Optimization.
Reaction with Solvent Choose an inert solvent that does not react with this compound or the intermediates. Avoid protic solvents like alcohols unless they are a reactant.N/A

Experimental Protocols

Protocol 1: Purification of this compound

  • Safety First: this compound is highly toxic and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Setup: Assemble a distillation apparatus with oven-dried glassware under an inert atmosphere.

  • Purification: Place the impure this compound in the distillation flask. Add small portions of metallic mercury or powdered antimony and stir. The brown color of bromine should disappear.

  • Distillation: Distill the this compound under reduced pressure. Collect the colorless liquid and store it in a sealed, dark container under an inert atmosphere.

Protocol 2: Standard Anhydrous Reaction Setup

  • Glassware: Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.

  • Assembly: Quickly assemble the glassware while hot and purge with a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagents and Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system). Ensure all other reagents are anhydrous.

  • Transfers: Use syringes or cannulas for transferring liquids to maintain anhydrous and inert conditions.

Protocol 3: Reaction Temperature Optimization

  • Setup: Set up the reaction according to Protocol 2 in a cooling bath (e.g., ice-water for 0 °C, ice-salt for lower temperatures).

  • Initial Reaction: Run the reaction at a low temperature (e.g., 0 °C) for a set period (e.g., 1 hour).

  • Monitoring: Take aliquots of the reaction mixture at regular intervals and analyze by TLC or LC-MS to monitor the consumption of starting material and formation of the product.

  • Temperature Increase: If the reaction is sluggish, allow the mixture to slowly warm to room temperature. If necessary, gently heat the reaction in increments (e.g., to 40 °C) while continuing to monitor its progress.

  • Analysis: Compare the results at different temperatures to determine the optimal balance between reaction rate and byproduct formation.

Protocol 4: Optimized Procedure for Unsymmetrical Urea Synthesis

  • Setup: Assemble an anhydrous reaction setup as described in Protocol 2.

  • Initial Mixture: In the reaction flask, dissolve the first amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., THF or DCM).

  • This compound Addition: Cool the mixture to 0 °C and slowly add a solution of this compound (1.1 eq.) in the same solvent via a dropping funnel.

  • Intermediate Formation: Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the carbamoyl bromide intermediate.

  • Second Amine Addition: Slowly add a solution of the second amine (1.0 eq.) to the reaction mixture.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and proceed with standard extraction and purification procedures.

Visual Guides

Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow start Low Yield Observed check_reagent Check this compound Quality (Color, Age) start->check_reagent check_conditions Verify Anhydrous Conditions (Glassware, Solvents) start->check_conditions check_temp Review Reaction Temperature Profile start->check_temp check_byproducts Analyze for Byproducts (TLC, LC-MS, NMR) start->check_byproducts purify_reagent Purify this compound (Protocol 1) check_reagent->purify_reagent Impure dry_system Implement Strict Anhydrous Technique (Protocol 2) check_conditions->dry_system Moisture Present optimize_temp Optimize Temperature (Protocol 3) check_temp->optimize_temp Suboptimal optimize_addition Optimize Order of Addition (Protocol 4) check_byproducts->optimize_addition Symmetric Byproducts improve_yield Improved Yield purify_reagent->improve_yield dry_system->improve_yield optimize_temp->improve_yield optimize_addition->improve_yield

Caption: A flowchart for troubleshooting low yields.

General Reaction Pathway and Potential Pitfalls

ReactionPathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions Nu1 Nucleophile 1 (e.g., R-NH2) Intermediate Reactive Intermediate (e.g., R-NHCOBr) Nu1->Intermediate + COBr2 COBr2 This compound (COBr2) Hydrolysis Hydrolysis (CO2 + 2HBr) COBr2->Hydrolysis + H2O Decomposition Decomposition (CO + Br2) COBr2->Decomposition Heat/Light Product Desired Product (e.g., Unsymmetrical Urea) Intermediate->Product + Nu2 - HBr SideProduct Symmetric Byproduct (e.g., Symmetrical Urea) Intermediate->SideProduct + Nu1 Nu2 Nucleophile 2 (e.g., R'-NH2)

Caption: General reaction pathway and common side reactions.

References

"preventing hydrolysis of carbonyl dibromide during reactions"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the hydrolysis of carbonyl dibromide during your experiments. This compound (COBr₂) is a highly reactive reagent, analogous to phosgene, and is particularly sensitive to moisture. Its hydrolysis leads to the formation of hydrogen bromide (HBr) and carbon dioxide (CO₂), which can negatively impact reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

This compound (COBr₂), also known as bromophosgene, is a carbon oxohalide used in the synthesis of various organic compounds, including metal bromides and bromide oxides.[1][2] It is highly susceptible to hydrolysis, reacting with water to produce hydrogen bromide and carbon dioxide.[3] This degradation pathway consumes the reagent, reduces product yield, and the HBr byproduct can catalyze unwanted side reactions.

Q2: How can I visually identify if my this compound has undergone significant hydrolysis?

Pure this compound is a colorless liquid.[3] If the reagent has been exposed to moisture, you may observe fuming when the container is opened. This is due to the reaction of COBr₂ with atmospheric moisture, releasing HBr gas. Significant hydrolysis can also lead to a noticeable pressure buildup in a sealed container due to the formation of CO₂ gas.

Q3: What are the primary sources of water contamination in a reaction involving this compound?

Water contamination can originate from several sources, including:

  • Solvents: Many common organic solvents are hygroscopic and readily absorb moisture from the atmosphere.

  • Glassware: Improperly dried glassware is a major source of water.

  • Reagents: Starting materials and other reagents may contain residual water.

  • Atmosphere: Direct exposure of the reaction to the laboratory air, especially on humid days, will introduce moisture.

Q4: Which is more reactive towards hydrolysis: this compound or carbonyl chloride (phosgene)?

Generally, acyl bromides are more reactive towards nucleophilic attack than acyl chlorides because bromide is a better leaving group than chloride. Therefore, it is expected that this compound would be more susceptible to hydrolysis than carbonyl chloride (phosgene).[4]

Troubleshooting Guide: Preventing Hydrolysis

Problem 1: Low reaction yield, suspected reagent decomposition.
  • Possible Cause: Hydrolysis of this compound due to wet solvents.

  • Solution: Employ rigorously dried solvents. The choice of drying method depends on the solvent's properties and the required level of dryness.

    • Recommendation: For ethereal solvents like THF, a sodium/benzophenone still is highly effective. For chlorinated solvents like dichloromethane (B109758) (DCM), distillation from calcium hydride is a standard procedure. For many other solvents, activated molecular sieves are a convenient and effective option.

Table 1: Recommended Drying Agents for Common Solvents

SolventPrimary Drying AgentSecondary Drying/StorageNotes
Tetrahydrofuran (THF)Sodium/Benzophenone KetylActivated 3Å Molecular SievesThe deep blue/purple color of the ketyl indicates anhydrous conditions.
Dichloromethane (DCM)Calcium Hydride (CaH₂)Activated 3Å Molecular SievesReflux over CaH₂ and distill. Do not use sodium.
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Activated 3Å Molecular SievesPre-dry with 4Å sieves, then distill from CaH₂. Store over 3Å sieves.
TolueneSodium/Benzophenone KetylActivated 3Å Molecular SievesSimilar to THF.

For detailed protocols on solvent drying, please refer to the Experimental Protocols section.

Problem 2: Formation of acidic byproducts and unexpected side reactions.
  • Possible Cause: Generation of HBr from the hydrolysis of this compound.

  • Solution: Use a non-nucleophilic base to scavenge HBr as it is formed. This prevents acid-catalyzed side reactions.

    • Recommendation: Sterically hindered amines are excellent choices as they are basic enough to neutralize HBr but are poor nucleophiles, preventing them from reacting with the this compound or other electrophiles in the reaction.

Table 2: Common Non-Nucleophilic Bases for HBr Scavenging

BasepKa of Conjugate AcidStructureComments
N,N-Diisopropylethylamine (DIPEA or Hünig's Base)~10.75(i-Pr)₂NEtCommonly used, liquid and easy to handle.
1,8-Diazabicycloundec-7-ene (DBU)~13.5Cyclic AmidineVery strong, non-nucleophilic base.
2,6-Di-tert-butylpyridine~3.58Sterically Hindered PyridineWeaker base, but highly non-nucleophilic.
Proton Sponge (1,8-Bis(dimethylamino)naphthalene)~12.1Aromatic DiamineExcellent proton scavenger due to its structure.
Problem 3: Inconsistent results and difficulty reproducing experiments.
  • Possible Cause: Inadequate exclusion of atmospheric moisture and oxygen.

  • Solution: Conduct all reactions under a dry, inert atmosphere using proper air-sensitive techniques.

    • Recommendation: Use a Schlenk line or a glovebox to handle this compound and set up reactions.[5] Glassware should be oven-dried or flame-dried immediately before use to remove adsorbed water.[6] Reagents should be transferred using dry syringes or cannulas.[6][7]

Experimental Protocols

Protocol 1: Drying Dichloromethane (DCM) with Calcium Hydride
  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube filled with a desiccant (e.g., Drierite) to the top of the condenser.

  • Procedure: To the flask, add dichloromethane and calcium hydride (approximately 10-20 g per 1 L of solvent).[1][8][9]

  • Reflux: Stir the mixture and gently heat it to reflux for at least one hour.

  • Distillation: After refluxing, allow the mixture to cool. Rearrange the apparatus for distillation.

  • Collection: Distill the dichloromethane, collecting the fraction that boils at its known boiling point (39.6 °C). Discard the initial and final fractions, which may contain impurities.

  • Storage: Store the freshly distilled, anhydrous DCM over activated 3Å molecular sieves in a sealed container under an inert atmosphere (e.g., nitrogen or argon).

Protocol 2: Activation of 3Å Molecular Sieves
  • Heating: Place the 3Å molecular sieves in a porcelain or Pyrex dish and heat in a furnace or oven at 200-315 °C for at least 3 hours.[7]

  • Cooling: After heating, transfer the hot sieves to a desiccator and allow them to cool to room temperature under vacuum or in the presence of a desiccant.

  • Storage: Store the activated sieves in a tightly sealed container to prevent re-adsorption of atmospheric moisture.

Protocol 3: General Procedure for a Reaction Using this compound
  • Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, addition funnel, condenser) at >120 °C for several hours and allow to cool in a desiccator or assemble hot and cool under a stream of inert gas (nitrogen or argon).

  • Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas using a Schlenk line or a balloon filled with the inert gas. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Dissolve the substrate and any non-nucleophilic base in the freshly dried solvent and transfer to the reaction flask via a dry syringe or cannula.

  • This compound Addition: Transfer the required amount of this compound to the reaction flask using a dry, gas-tight syringe. The addition is often done at a reduced temperature (e.g., 0 °C or -78 °C) to control the reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques such as TLC, GC, or NMR.

  • Work-up: Once the reaction is complete, quench any remaining this compound by carefully adding a suitable nucleophile (e.g., a primary or secondary amine, or an alcohol) at low temperature before proceeding with the aqueous work-up.

Analytical Monitoring of Hydrolysis

Q5: How can I quantitatively determine the extent of this compound hydrolysis?

While there are no standard protocols specifically for this compound, methods used for other carbonyl compounds can be adapted.

  • HPLC after Derivatization: Carbonyl compounds can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones that can be quantified by HPLC with UV detection.[10][11][12][13] This method, however, would detect the unreacted this compound and would require careful method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the purity of this compound and to detect the presence of decomposition products.[14][15][16]

  • NMR Spectroscopy: ¹H NMR spectroscopy can be used to monitor the formation of HBr, which would appear as a broad signal. ¹³C NMR could potentially be used to observe the disappearance of the this compound signal and the appearance of signals from hydrolysis products, although the high reactivity and potential for multiple species in solution could complicate the spectra.

  • FTIR Spectroscopy: The hydrolysis of this compound can be monitored in real-time using in-situ FTIR spectroscopy by observing the disappearance of the C=O stretching band of this compound and the appearance of new bands corresponding to the hydrolysis products.[17][18][19][20][21]

Visualizations

Hydrolysis_Pathway COBr2 This compound (COBr₂) Intermediate Unstable Intermediate COBr2->Intermediate Nucleophilic Attack H2O Water (H₂O) H2O->Intermediate HBr Hydrogen Bromide (2 HBr) Intermediate->HBr CO2 Carbon Dioxide (CO₂) Intermediate->CO2

Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Solvent Are Solvents Anhydrous? Start->Check_Solvent Dry_Solvent Dry Solvents (See Protocol 1) Check_Solvent->Dry_Solvent No Check_Atmosphere Is Reaction Under Inert Atmosphere? Check_Solvent->Check_Atmosphere Yes Dry_Solvent->Check_Atmosphere Use_Inert Use Schlenk Line or Glovebox Check_Atmosphere->Use_Inert No Check_Base Is an HBr Scavenger Being Used? Check_Atmosphere->Check_Base Yes Use_Inert->Check_Base Add_Base Add Non-Nucleophilic Base (See Table 2) Check_Base->Add_Base No Success Improved Results Check_Base->Success Yes Add_Base->Success

Troubleshooting workflow for reactions with this compound.

References

"alternative solvents for reactions involving carbonyl dibromide"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carbonyl Dibromide Reactions

Welcome to the technical support center for handling and using this compound (COBr₂), also known as bromophosgene. This resource provides essential information for researchers, scientists, and drug development professionals on the safe and effective use of this reagent, with a focus on solvent selection and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (COBr₂) is a bromine analogue of phosgene (B1210022) and a highly reactive chemical intermediate.[1] It is a colorless, heavy liquid with a strong odor.[2] Its primary use is as a reagent in organic synthesis, for example, in the preparation of metal bromides and bromide oxides.[3] Due to its reactivity, it is also used to introduce a carbonyl group into various molecules.

Q2: Why is the choice of solvent critical when working with this compound?

A2: The choice of solvent is critical due to this compound's high reactivity. It is sensitive to hydrolysis and can react with protic solvents (e.g., water, alcohols) to decompose into hydrogen bromide and carbon dioxide.[1] An inappropriate solvent can lead to side reactions, decomposition of the reagent, and low product yields. The solvent must be inert to this compound and capable of dissolving the starting materials to facilitate the desired reaction.

Q3: What are the general characteristics of a suitable solvent for this compound reactions?

A3: A suitable solvent must be aprotic and anhydrous (water-free). It should not contain nucleophilic functional groups that can react with this compound. Ideal solvents are typically non-polar or weakly polar. It is also crucial to use clean, dry solvents to prevent decomposition.[4]

Q4: Can I use common ethereal solvents like THF or dioxane?

A4: While ethereal solvents like tetrahydrofuran (B95107) (THF) and dioxane are aprotic, their use with highly reactive acyl halides like this compound or its analogues requires caution. Ethers can be cleaved by strong acids, and trace impurities or degradation products could potentially react.[5] For analogues like triphosgene, THF and dioxane have been used, but it is critical to use anhydrous grades and consider potential side reactions.[4]

Q5: What are the primary safety concerns when handling this compound?

A5: this compound is toxic and corrosive. It should always be handled in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including chemical-resistant gloves, tightly fitting safety goggles, and a lab coat, is mandatory.[6] Avoid inhalation of its vapors and any contact with skin and eyes.[6] It is also sensitive to light and heat, which can cause decomposition.

Troubleshooting Guide

Q1: My reaction with this compound is not proceeding, or the yield is very low. What are the possible causes?

A1: Several factors could lead to low or no product yield:

  • Reagent Decomposition: this compound may have decomposed due to improper storage or exposure to moisture. It is sensitive to light, heat, and water.[1] Ensure it has been stored in a cool, dry, dark place in a tightly sealed container.[6]

  • Solvent Contamination: The presence of water or other protic impurities in your solvent is a common issue. Use freshly dried, anhydrous solvents for the reaction.

  • Incorrect Stoichiometry: Inaccurate measurement of this compound, which is volatile, can lead to incorrect stoichiometry.

  • Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition.[7]

Q2: I am observing the formation of a brown color in my reaction mixture. What does this indicate?

A2: A brown color often indicates the presence of elemental bromine (Br₂), which is a decomposition product of this compound.[1] This suggests that the reagent is decomposing, which could be caused by exposure to light, heat, or impurities in the reaction mixture.

Q3: How can I purify this compound if I suspect it has decomposed?

A3: If the this compound appears brown due to bromine contamination, it can be purified. A common laboratory method involves distillation from metallic mercury or powdered antimony, which reacts with the free bromine.[2] The purified product should then be distilled under reduced pressure. This procedure should only be performed by experienced chemists with appropriate safety precautions.

Q4: My reaction is producing unexpected side products. How can the solvent be the cause?

A4: The solvent can participate in the reaction if it is not completely inert. For example:

  • Ethereal Solvents: As mentioned, solvents like THF can undergo ring-opening or other reactions under harsh conditions.

  • Chlorinated Solvents: While often used, some chlorinated solvents might contain stabilizers that could interfere with the reaction.

  • Aromatic Solvents: Solvents like toluene (B28343) or benzene (B151609) are generally good choices, but ensure they are of high purity.[8]

Q5: I am having trouble with the work-up of my reaction. Are there any specific recommendations?

A5: During the work-up, it is important to neutralize any unreacted this compound and acidic byproducts safely.

  • Quenching: Slowly and cautiously add the reaction mixture to a cold, stirred solution of a weak base like sodium bicarbonate.[7] Avoid strong bases if your product is base-sensitive.[7]

  • Temperature Control: Keep the temperature low during quenching and extraction to minimize product decomposition.[7]

  • Prompt Purification: The crude product should be purified as soon as possible to prevent degradation.[7]

Data Presentation: Recommended Alternative Solvents

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Key Characteristics & Considerations
Toluene C₇H₈1112.38A common and effective non-polar solvent for phosgene reactions; less toxic than benzene.[8]
Benzene C₆H₆802.28A good solvent for phosgene, but its use is often restricted due to high toxicity.[8]
Ethyl Acetate C₄H₈O₂776.02Reported to be a very effective solvent for phosgene, dissolving over 50% by weight.[8]
Dichloromethane (DCM) CH₂Cl₂409.08A common, weakly polar aprotic solvent. Must be rigorously dried before use.
Chloroform CHCl₃614.81Another common chlorinated solvent; ensure it is free of acidic impurities.
Carbon Tetrachloride CCl₄772.24Has been used, but its use is declining due to toxicity and environmental concerns.[8]
Pentane/Hexane C₅H₁₂ / C₆H₁₄36 / 691.84 / 1.88Suitable for reactions requiring very non-polar conditions; solubility of starting materials may be limited.[8]

Experimental Protocols

Example Protocol: Synthesis of a Symmetrical Urea (B33335) using an Alternative Solvent

This protocol is a general guideline for the synthesis of a symmetrical urea from a primary amine using this compound in an alternative solvent like toluene.

Materials:

  • This compound (COBr₂)

  • Primary amine (e.g., Aniline)

  • Anhydrous Toluene

  • Anhydrous Triethylamine (B128534) (Et₃N) or other non-nucleophilic base

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven before use.

  • Nitrogen or Argon gas supply for an inert atmosphere.

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet and a bubbler (or a scrubbing system containing a sodium hydroxide (B78521) solution to neutralize HBr gas).

  • Reagent Preparation: In the flask, dissolve the primary amine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous toluene under a positive pressure of inert gas.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of this compound: Prepare a solution of this compound (1.0 equivalent) in a small volume of anhydrous toluene. Add this solution dropwise to the cooled amine solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add water to quench any unreacted this compound and to precipitate the triethylamine hydrobromide salt.

    • If the urea product is insoluble, it may precipitate at this stage. It can be collected by vacuum filtration, washed with cold water and a non-polar solvent like hexane, and then dried.

    • If the product is soluble, transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent (toluene) under reduced pressure using a rotary evaporator. The crude solid product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Mandatory Visualizations

Solvent_Selection_Workflow start Start: Select Solvent for This compound Reaction check_protic Is the solvent protic? (e.g., water, alcohol, amine) start->check_protic protic_yes Incompatible: Decomposes COBr₂. Select a different solvent. check_protic->protic_yes Yes check_aprotic Is the solvent aprotic and anhydrous? check_protic->check_aprotic No aprotic_no Unsuitable: Risk of decomposition. Use anhydrous grade. check_aprotic->aprotic_no No check_reactivity Does the solvent have nucleophilic groups? check_aprotic->check_reactivity Yes reactivity_yes Incompatible: Solvent will react. Select a different solvent. check_reactivity->reactivity_yes Yes check_solubility Are reactants soluble? check_reactivity->check_solubility No solubility_no Poor Choice: Reaction will be slow or fail. Consider solvent mixtures. check_solubility->solubility_no No suitable_solvent Suitable Solvents: Toluene, Hexane, DCM, Ethyl Acetate check_solubility->suitable_solvent Yes

Caption: Workflow for selecting a suitable alternative solvent.

Troubleshooting_Guide start Problem: Low or No Product Yield q1 Is COBr₂ old or improperly stored? start->q1 a1_yes Action: Use fresh reagent or purify by distillation. q1->a1_yes Yes q2 Is the solvent anhydrous? q1->q2 No a1_yes->q2 a2_no Action: Use freshly distilled, anhydrous grade solvent. q2->a2_no No q3 Is reaction temperature optimized? q2->q3 Yes a2_no->q3 a3_no Action: Monitor reaction at different temperatures. q3->a3_no No q4 Are side products observed? q3->q4 Yes a3_no->q4 a4_yes Action: Re-evaluate solvent inertness. Consider changing solvent. q4->a4_yes Yes solution Problem Resolved q4->solution No a4_yes->solution

Caption: Logic diagram for troubleshooting low-yield reactions.

References

Technical Support Center: Detection and Quantification of Carbonyl Dibromide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with carbonyl dibromide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound?

A1: this compound (COBr₂) is a highly reactive and moisture-sensitive compound, which presents several analytical challenges:

  • Hydrolysis: It readily reacts with water to form hydrogen bromide and carbon dioxide. This can occur with trace moisture in solvents, on glassware, or in the analytical instrument itself, leading to low recovery and inaccurate quantification.

  • Thermal Instability: this compound can decompose at elevated temperatures, which is a concern for gas chromatography (GC) analysis where high injector and column temperatures are often used.

  • Reactivity: As an acyl halide, it can react with nucleophilic functional groups (e.g., alcohols, amines) present in the sample matrix or on analytical column surfaces.

  • Volatility: Its volatile nature can lead to sample loss during preparation and handling if not performed in a well-controlled environment.

Q2: What are the common impurities found in this compound?

A2: Impurities in this compound can originate from its synthesis or degradation. Potential impurities include:

  • Starting materials: Unreacted carbon tetrabromide from its synthesis.

  • By-products: Bromine (Br₂) and sulfur dioxide (SO₂) if synthesized via the sulfuric acid route.[1]

  • Degradation products: Carbon monoxide (CO) and elemental bromine from thermal decomposition, and hydrogen bromide (HBr) from hydrolysis.

Q3: Which analytical techniques are suitable for quantifying this compound impurities?

A3: Several techniques can be employed, often requiring specific sample preparation steps to manage its reactivity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. Due to the reactivity of this compound, derivatization is often necessary to create a more stable compound for analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used, particularly after derivatization to a less reactive and UV-active derivative. This avoids the high temperatures of GC.

  • Quantitative Nuclear Magnetic Resonance (¹H-NMR): NMR can be a direct and non-destructive method for quantification without the need for derivatization, using a stable internal standard.

  • Fourier-Transform Infrared Spectroscopy (FTIR): While primarily used for qualitative identification of the carbonyl group, FTIR can be used for quantification, though it may be less sensitive and specific than chromatographic methods for impurity analysis.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is highly recommended for chromatographic analysis (GC-MS and HPLC) of this compound. It converts the reactive acyl halide into a more stable derivative, which improves chromatographic performance and prevents on-column reactions or degradation. Common derivatization strategies involve reaction with alcohols to form esters or with specific derivatizing agents to form stable adducts.

Troubleshooting Guides

GC-MS Analysis Troubleshooting
Symptom Potential Cause Suggested Solution
No peak or very small peak for this compound derivative Incomplete derivatization: The reaction may not have gone to completion.- Optimize reaction conditions (time, temperature, reagent concentration).- Ensure the derivatizing agent is in sufficient excess.- Check the purity and stability of the derivatizing agent.
Hydrolysis during sample preparation: Exposure to moisture has degraded the this compound before derivatization.- Use anhydrous solvents and reagents.- Dry all glassware thoroughly in an oven before use.- Perform sample preparation under an inert atmosphere (e.g., nitrogen or argon).
Degradation in the injector: The injector temperature may be too high, causing thermal decomposition of the derivative.- Lower the injector temperature.- Use a pulsed splitless or cool on-column injection technique.
Active sites in the inlet or column: The analyte may be adsorbing to active sites.- Use a deactivated inlet liner.- Trim the front end of the column to remove accumulated non-volatile residues.- Use a column specifically designed for reactive compounds.
Peak tailing Active sites in the GC system: Polar analytes can interact with active silanol (B1196071) groups in the liner or column.- Use a deactivated liner and column.- Silanize the injector port if necessary.
Poor column installation: Dead volume in the connections can cause peak broadening and tailing.- Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut and correct insertion depth.
Ghost peaks in subsequent runs Carryover from a previous injection: High-boiling or reactive compounds may be retained in the system.- Increase the final oven temperature and hold time to bake out the column.- Clean the injector port.- Inject a solvent blank to confirm the source of carryover.
Poor reproducibility Inconsistent sample preparation: Variability in derivatization or handling.- Standardize the sample preparation procedure, including reaction times and temperatures.- Use an autosampler for consistent injection volumes.
Leaks in the system: Air and moisture can enter the system, affecting analyte stability and detector performance.- Perform a leak check of the GC system, paying close attention to the injector septum and column fittings.
HPLC Analysis Troubleshooting
Symptom Potential Cause Suggested Solution
Multiple unexpected peaks On-column degradation/hydrolysis: The analyte derivative may be unstable in the mobile phase or reacting with the stationary phase.- Adjust the mobile phase pH to improve derivative stability.- Use a column with a more inert stationary phase (e.g., end-capped C18).- Reduce the time the sample spends in the autosampler.
Incomplete derivatization reaction: Side products may have been formed.- Optimize the derivatization reaction to ensure a single, stable product.
Drifting retention times Changes in mobile phase composition: Inaccurate mixing or evaporation of a volatile solvent component.- Prepare fresh mobile phase daily.- Ensure the solvent lines are properly primed and free of bubbles.
Column equilibration: The column may not be fully equilibrated with the mobile phase.- Increase the column equilibration time before starting a sequence.
Low sensitivity Poor chromophore on the derivative: The derivative may have low UV absorbance at the selected wavelength.- Choose a derivatizing agent that introduces a strong chromophore (e.g., DNPH for carbonyls).- Optimize the detector wavelength for maximum absorbance of the derivative.
Sample dilution: The sample may be too dilute.- Concentrate the sample after derivatization and extraction.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound via Derivatization

This protocol is adapted from methods used for the analysis of phosgene, a related reactive compound.

1. Objective: To quantify this compound impurities by converting it to a stable derivative for GC-MS analysis.

2. Materials:

  • Anhydrous solvent (e.g., toluene, hexane)

  • Derivatizing agent: e.g., 2-propanol or a specialized reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).

  • Internal Standard (IS): A stable compound with similar chromatographic properties to the derivative but a different mass spectrum (e.g., a deuterated analog).

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent).

3. Sample Preparation (Inert Atmosphere Recommended):

  • Accurately weigh a known amount of the sample containing this compound into a dry vial.

  • Dissolve the sample in a known volume of anhydrous solvent.

  • Add a known amount of the internal standard solution.

  • Add an excess of the derivatizing agent (e.g., 2-propanol). The reaction should be stoichiometric, so a 2-3 fold molar excess is a good starting point.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes, requires optimization).

  • Quench the reaction if necessary (e.g., by adding a small amount of water to consume excess derivatizing agent if it interferes with the analysis).

  • Dry the solution with anhydrous sodium sulfate.

  • Transfer an aliquot to a GC vial for analysis.

4. GC-MS Conditions (Example):

  • Injector: Splitless mode, 200°C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

  • Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-500 amu. For quantification, use Selected Ion Monitoring (SIM) mode with characteristic ions of the derivative and the internal standard.

5. Quantification:

  • Create a calibration curve by preparing standards with known concentrations of the this compound derivative and a fixed concentration of the internal standard.

  • Plot the ratio of the peak area of the derivative to the peak area of the internal standard against the concentration of the derivative.

  • Calculate the concentration of the this compound impurity in the original sample based on the calibration curve.

Protocol 2: Quantitative ¹H-NMR Analysis

1. Objective: To directly quantify this compound without derivatization using an internal standard.

2. Materials:

  • Deuterated solvent (e.g., CDCl₃, ensure it is anhydrous)

  • Internal Standard (IS): A stable compound with a known purity and a simple ¹H-NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, 1,3,5-trimethoxybenzene).

  • High-resolution NMR spectrometer.

3. Sample Preparation:

  • Accurately weigh a known amount of the internal standard into an NMR tube.

  • Accurately weigh a known amount of the this compound sample into the same NMR tube.

  • Add the appropriate volume of deuterated solvent to dissolve both the sample and the internal standard.

  • Mix thoroughly.

4. NMR Acquisition:

  • Acquire a quantitative ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons being quantified (typically 5 times the longest T1).

  • Optimize acquisition parameters for good signal-to-noise ratio.

5. Quantification:

  • Integrate a well-resolved, non-overlapping peak of the this compound and a peak from the internal standard.

  • Calculate the concentration or purity using the following formula:

    Purity_sample = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis GC-MS Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Anhydrous Solvent weigh_sample->dissolve add_is Add Internal Standard dissolve->add_is derivatize Add Derivatizing Agent & React add_is->derivatize dry Dry with Na2SO4 derivatize->dry transfer Transfer to GC Vial dry->transfer inject Inject into GC-MS transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Integrate Peaks (Analyte & IS) detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Impurity calibrate->quantify

Caption: GC-MS analysis workflow for this compound impurities.

troubleshooting_logic start Problem with This compound Analysis check_method GC-MS or HPLC? start->check_method gc_problem GC-MS Issue check_method->gc_problem GC-MS hplc_problem HPLC Issue check_method->hplc_problem HPLC peak_issue No/Small Peak or Tailing? gc_problem->peak_issue reproducibility_issue Poor Reproducibility? peak_issue->reproducibility_issue No sol_hydrolysis Check for Moisture/ Hydrolysis peak_issue->sol_hydrolysis Yes sol_derivatization Optimize Derivatization peak_issue->sol_derivatization Yes sol_gc_conditions Check GC Inlet & Column Activity peak_issue->sol_gc_conditions Yes reproducibility_issue->sol_derivatization Yes sol_leaks Check for System Leaks reproducibility_issue->sol_leaks Yes retention_issue Retention Time Drift? hplc_problem->retention_issue sensitivity_issue Low Sensitivity? retention_issue->sensitivity_issue No sol_mobile_phase Check Mobile Phase & Equilibration retention_issue->sol_mobile_phase Yes sol_hplc_column Evaluate Column Stability retention_issue->sol_hplc_column Yes sensitivity_issue->sol_derivatization Yes sol_detector Optimize Detector Settings sensitivity_issue->sol_detector Yes

Caption: Troubleshooting decision tree for this compound analysis.

References

"improving selectivity in electrophilic bromination with carbonyl dibromide"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for electrophilic bromination. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you improve the selectivity and success of your bromination experiments, with a special focus on the challenges and considerations when using non-standard reagents like carbonyl dibromide.

Frequently Asked Questions (FAQs)

Q1: Is this compound (COBr₂) a standard reagent for electrophilic bromination of carbonyls or aromatic rings?

A1: No, this compound (also known as bromophosgene) is not a standard or common reagent for electrophilic bromination in organic synthesis. Its primary documented use is in inorganic chemistry for the synthesis of metal bromides and oxide bromides. Furthermore, this compound is known to be unstable, slowly decomposing into carbon monoxide (CO) and elemental bromine (Br₂), even at low temperatures.[1] This decomposition means that any observed reactivity in an electrophilic bromination is likely due to the in situ generated Br₂, rather than COBr₂ itself.

Q2: If I am observing bromination with COBr₂, what is the likely reactive species and how can I control it?

A2: The likely reactive species is molecular bromine (Br₂) formed from the decomposition of COBr₂.[1] To control the reaction, you should treat the system as if you were using Br₂ directly. This involves optimizing conditions such as temperature, solvent, and the use of a catalyst to enhance selectivity. Since the decomposition rate of COBr₂ is temperature-dependent, controlling the temperature will be critical to controlling the concentration of Br₂ in your reaction mixture.

Q3: I am getting a mixture of polybrominated products. How can I improve selectivity for monobromination?

A3: Polybromination is a common issue, especially with highly activated aromatic substrates or when using a reactive brominating agent like Br₂.[2] To improve selectivity for the monobrominated product, consider the following strategies:

  • Control Stoichiometry: Use only one equivalent or a slight excess (e.g., 1.05-1.1 eq.) of your brominating agent.[3][4]

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even lower) can reduce the reaction rate and favor the less reactive monobrominated product.[4]

  • Change the Solvent: Non-polar solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂) can reduce the reactivity of the brominating agent compared to polar solvents.[2]

  • Use a Milder Reagent: If your protocol allows, switch from a highly reactive source like Br₂ to a milder, more selective reagent like N-bromosuccinimide (NBS).[2]

Q4: My reaction is showing bromination on the aromatic ring instead of the desired α-position of a ketone. How can I fix this?

A4: This is a problem of chemoselectivity. The outcome depends heavily on the reaction conditions and the catalyst used.

  • For α-Bromination: This reaction is typically catalyzed by Brønsted acids (like p-TsOH, HBr, or acetic acid) which promote the formation of an enol intermediate, the active nucleophile for α-bromination.[4][5] Avoid strong Lewis acids like FeBr₃ or AlCl₃, which strongly activate bromine for electrophilic aromatic substitution.[4][6]

  • For Aromatic Bromination: This reaction is promoted by Lewis acid catalysts (FeBr₃, AlCl₃) that polarize the Br-Br bond, making it a more potent electrophile for attacking the aromatic ring.[6][7]

Q5: What is the difference in selectivity between acid-catalyzed and base-catalyzed α-bromination of ketones?

A5: The catalyst choice fundamentally changes the selectivity profile.

  • Acid-catalyzed α-bromination proceeds through an enol intermediate. The formation of this enol is the rate-determining step. Typically, only one α-hydrogen is replaced because the electron-withdrawing effect of the first bromine atom decreases the basicity of the carbonyl oxygen, slowing down subsequent enol formation. This method generally favors monohalogenation .[4]

  • Base-catalyzed α-bromination proceeds through an enolate intermediate. The introduction of the first bromine atom makes the remaining α-hydrogens even more acidic, causing subsequent halogenations to be faster. This often leads to polyhalogenation .[4]

Troubleshooting Guide

This guide addresses common issues encountered during electrophilic bromination experiments.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Reactivity 1. Reagent Inactivity: The brominating agent (e.g., NBS) may be old or degraded. This compound may not have decomposed to Br₂ at the reaction temperature. 2. Insufficient Catalyst: The acid or Lewis acid catalyst is absent, insufficient, or inactive. 3. Low Temperature: The reaction temperature is too low to overcome the activation energy.[3][4]1. Use fresh, high-purity brominating agents. If using COBr₂, consider a controlled thermal pre-decomposition or switch to a more reliable Br₂ source. 2. Verify the catalyst's purity and ensure the correct molar percentage is used (typically 10-20 mol% for acid catalysts).[8] 3. Gradually increase the reaction temperature while monitoring progress via TLC or GC.[4]
Poor Regioselectivity (e.g., ortho/para mixture) 1. Steric Hindrance: Bulky directing groups can disfavor the ortho position. 2. Thermodynamic vs. Kinetic Control: Reaction temperature and time can influence the isomer ratio. 3. Solvent Effects: The polarity of the solvent can influence the distribution of isomers.[9]1. This is an inherent property of the substrate. If a specific isomer is required, a different synthetic strategy may be needed. 2. Run the reaction at the lowest effective temperature to favor the kinetically preferred product (often the para isomer).[10] 3. Screen different solvents. For NBS bromination, solvents like acetonitrile (B52724) can promote high para-selectivity.[9][10]
Formation of Multiple Products (Di- or Tri-brominated) 1. Excess Brominating Agent: More than one equivalent of the brominating agent was used. 2. High Reactivity: The substrate is highly activated (e.g., phenol, aniline), making it prone to polysubstitution.[2] 3. High Temperature: Higher temperatures increase the reaction rate and can lead to over-bromination.[4]1. Carefully control the stoichiometry to 1.0-1.1 equivalents of the brominating agent.[3] 2. Deactivate the substrate by protecting the activating group (e.g., convert -OH to an ester). Alternatively, use a milder reagent like NBS.[9] 3. Perform the reaction at a lower temperature (e.g., 0 °C).[4]
Product Decomposition 1. Unstable Product: The α-bromo ketone or other product is unstable under the reaction or workup conditions. 2. Excessive Heat: High temperatures during the reaction or purification can cause decomposition.1. Keep the temperature low during workup and purification. 2. Purify the product promptly after the reaction is complete. If using column chromatography, consider deactivating the silica (B1680970) gel with a non-nucleophilic base like triethylamine.
Bromination on Aromatic Ring instead of α-Position 1. Incorrect Catalyst: A strong Lewis acid (e.g., FeBr₃) was used, which promotes aromatic substitution.[4] 2. Radical Conditions: For benzylic bromination, radical initiators (light, AIBN) are needed. For α-keto bromination, an acid catalyst is required.[7][11]1. For α-bromination of ketones, use a Brønsted acid catalyst like p-TsOH, HBr, or acetic acid.[4] 2. Ensure you are using the correct type of initiation for the desired transformation (ionic for α-keto, radical for benzylic).

Data Presentation: Comparison of Bromination Conditions

The following tables summarize quantitative data for common bromination reactions to serve as a baseline for experimental design.

Table 1: α-Bromination of Acetophenone (B1666503) Derivatives

SubstrateBrominating AgentCatalyst / SolventTemp (°C)Time (h)Yield (%)Reference
AcetophenoneNBS (1.2 eq)Acidic Al₂O₃ / MethanolReflux10 min89[12]
AcetophenoneNBS (1.1 eq)p-TsOH / CH₂Cl₂ (MW)800.595[4][8]
4-ChloroacetophenonePyridine (B92270) hydrobromide perbromide (1.1 eq)Acetic Acid90385[3]
4-MethoxyacetophenoneNBS (1.2 eq)Acidic Al₂O₃ / MethanolReflux15 min92[12]
4-NitroacetophenoneNBS (1.2 eq)Acidic Al₂O₃ / MethanolReflux30 min71[12]

Table 2: Regioselectivity in the Bromination of Anisole (B1667542)

Brominating AgentCatalyst / SolventTemp (°C)para:ortho RatioTotal Yield (%)Reference
Br₂Acetic AcidRoom Temp90:10~95General Knowledge
NBS (1.0 eq)AcetonitrileRoom Temp>99:1 (para only)96[10]
Br₂FeBr₃ / CH₂Cl₂095:5High[13]
BrClAqueous Solution2597:3-[14]

Experimental Protocols

Protocol 1: Generalized Protocol for α-Bromination of a Ketone using this compound (Hypothetical)

Disclaimer: This is a generalized protocol for experimental design, as COBr₂ is not a standard reagent. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as COBr₂ and its decomposition products (CO, Br₂) are hazardous.[1][15][16]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone substrate (1.0 eq) and a suitable solvent (e.g., dichloromethane or acetic acid).

  • Catalyst Addition: Add a Brønsted acid catalyst (e.g., p-toluenesulfonic acid, 0.1-0.2 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq) in the same solvent dropwise over 15-30 minutes. Note: COBr₂ may decompose to Br₂, indicated by the formation of a reddish-brown color.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Gentle heating may be required if the reaction is slow.

  • Workup: Cool the reaction mixture and quench with a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite to destroy any excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Cited Protocol for α-Bromination of 4-Chloroacetophenone [3][4]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser, combine 4-chloroacetophenone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and glacial acetic acid (20 mL).

  • Heating: Stir the reaction mixture and heat to 90 °C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After approximately 3 hours, or once the starting material is consumed, cool the reaction mixture to room temperature.

  • Precipitation: Pour the reaction mixture into ice water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Dry the solid to obtain the crude product. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified α-bromo-4-chloroacetophenone.

Visualizations

Proposed_Activation_of_COBr2 Proposed Activation of this compound COBr2 This compound (COBr₂) ActivatedComplex Activated Complex [Br-Brδ-···FeBr₃] + CO COBr2->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., FeBr₃) LewisAcid->ActivatedComplex Wheland Wheland Intermediate (Sigma Complex) ActivatedComplex->Wheland AromaticRing Aromatic Substrate AromaticRing->Wheland Nucleophilic Attack Product Brominated Product + HBr + FeBr₃ Wheland->Product Deprotonation

Caption: Proposed mechanism for Lewis acid-catalyzed aromatic bromination using COBr₂.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Selectivity Start Problem: Poor Selectivity (e.g., Polybromination) CheckStoichiometry Is Brominating Agent Stoichiometry > 1.1 eq? Start->CheckStoichiometry AdjustStoichiometry Adjust to 1.05 eq CheckStoichiometry->AdjustStoichiometry Yes CheckTemp Is Reaction Temp > Room Temp? CheckStoichiometry->CheckTemp No AdjustStoichiometry->CheckTemp LowerTemp Lower Temp to 0 °C CheckTemp->LowerTemp Yes CheckSolvent Is Solvent Polar (e.g., H₂O, MeOH)? CheckTemp->CheckSolvent No LowerTemp->CheckSolvent ChangeSolvent Switch to Non-Polar (e.g., CH₂Cl₂, CS₂) CheckSolvent->ChangeSolvent Yes End Re-evaluate Reaction CheckSolvent->End No ChangeSolvent->End

Caption: A logical workflow for troubleshooting and improving reaction selectivity.

Chemoselectivity_Pathway Chemoselectivity: α-Keto vs. Aromatic Bromination cluster_alpha α-Bromination Pathway cluster_aromatic Aromatic Bromination Pathway Ketone Aralkyl Ketone Enol Enol Intermediate Ketone->Enol Brønsted Acid (e.g., p-TsOH) AlphaProduct α-Bromo Ketone Enol->AlphaProduct + 'Br+' AromaticKetone Aralkyl Ketone SigmaComplex Sigma Complex AromaticKetone->SigmaComplex Lewis Acid (e.g., FeBr₃) AromaticProduct Ring-Brominated Ketone SigmaComplex->AromaticProduct - H+ BrominatingAgent Brominating Agent (e.g., Br₂) BrominatingAgent->Enol BrominatingAgent->SigmaComplex

Caption: Catalyst-dependent pathways for achieving chemoselectivity in bromination.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Carbonyl Dibromide and Phosgene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl dibromide (COBr₂) and phosgene (B1210022) (COCl₂) are both highly reactive electrophilic compounds used in a variety of chemical syntheses. Their reactivity stems from the electron-deficient carbonyl carbon, making them susceptible to nucleophilic attack. This guide provides an objective comparison of the reactivity of this compound and phosgene, supported by available experimental data and detailed protocols for key reactions. Understanding the nuances in their reactivity is crucial for selecting the appropriate reagent and optimizing reaction conditions in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of this compound and phosgene is essential for their safe handling and effective use.

PropertyThis compound (COBr₂)Phosgene (COCl₂)
Molar Mass 187.82 g/mol 98.91 g/mol
Appearance Colorless liquidColorless gas
Boiling Point 64-65 °C (decomposes)[1]8.3 °C[2]
Stability Decomposes to CO and Br₂More stable, but reverts to CO and Cl₂ at high temperatures (>200 °C)[2]
Synthesis Oxidation of CBr₄ with H₂SO₄; slow reaction of CO and Br₂[1]Industrial production via reaction of CO and Cl₂ over activated carbon[2]

Reactivity Comparison: A Deeper Dive

The reactivity of both this compound and phosgene is dominated by the electrophilicity of the carbonyl carbon, which is influenced by the attached halogen atoms. The general order of reactivity for acyl halides follows the trend: acyl iodide > acyl bromide > acyl chloride > acyl fluoride. This is attributed to two main factors: the inductive effect of the halogen and the strength of the carbon-halogen bond.

Chlorine is more electronegative than bromine, leading to a greater inductive withdrawal of electron density from the carbonyl carbon in phosgene. This would theoretically make the carbonyl carbon in phosgene more electrophilic and thus more reactive. However, the carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromide a better leaving group.[3] In nucleophilic acyl substitution reactions, the departure of the leaving group is a critical step.[4][5][6][7]

While direct, quantitative comparative studies on the reaction rates of this compound and phosgene with the same nucleophiles under identical conditions are scarce in the available literature, the general principles of organic chemistry suggest that the better leaving group ability of bromide would make this compound a more reactive acylating agent than phosgene.

Applications in Synthesis

Both reagents are valuable tools in organic synthesis, with applications dictated by their specific reactivity and the desired final product.

Phosgene in Isocyanate Synthesis

Phosgene is widely used in the industrial production of isocyanates, which are key precursors to polyurethanes.[2][8] The reaction proceeds via a nucleophilic attack of a primary amine on the carbonyl carbon of phosgene.

Reaction Mechanism:

The reaction of a primary amine with phosgene to form an isocyanate follows a nucleophilic acyl substitution mechanism.

phosgene_isocyanate_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of HCl cluster_step3 Step 3: Formation of Isocyanate Amine R-NH₂ Intermediate1 R-NH₂⁺-C(O⁻)-Cl₂ Amine->Intermediate1 attacks Phosgene Cl-C(=O)-Cl Phosgene->Intermediate1 Intermediate1_2 R-NH₂⁺-C(O⁻)-Cl₂ CarbamoylChloride R-NH-C(=O)-Cl Intermediate1_2->CarbamoylChloride HCl HCl Intermediate1_2->HCl eliminates CarbamoylChloride_2 R-NH-C(=O)-Cl Isocyanate R-N=C=O CarbamoylChloride_2->Isocyanate HCl_2 HCl CarbamoylChloride_2->HCl_2 eliminates isocyanate_synthesis_workflow Start Start PrepareTriphosgene Prepare solution of triphosgene in DCM Start->PrepareTriphosgene AddBenzylamine Add benzylamine solution dropwise PrepareTriphosgene->AddBenzylamine AddTriethylamine Add triethylamine solution dropwise AddBenzylamine->AddTriethylamine StirReaction Stir reaction mixture AddTriethylamine->StirReaction RemoveSolvent Remove solvent via rotary evaporation StirReaction->RemoveSolvent PurifyProduct Purify benzyl (B1604629) isocyanate RemoveSolvent->PurifyProduct End End PurifyProduct->End metal_bromide_synthesis_workflow Start Start LoadReactants Place metal oxide and excess COBr₂ in Carius tube Start->LoadReactants SealTube Seal the Carius tube LoadReactants->SealTube HeatReaction Heat at 125°C for 10 days SealTube->HeatReaction CoolDown Cool the reaction mixture HeatReaction->CoolDown RemoveVolatiles Remove volatile byproducts and excess reagent CoolDown->RemoveVolatiles IsolateProduct Isolate pure metal bromide RemoveVolatiles->IsolateProduct End End IsolateProduct->End

References

A Comparative Guide to Carbonyl Dibromide and Oxalyl Bromide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, the selection of an appropriate reagent is paramount to the success of a transformation. For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, acyl bromides and other brominated compounds are crucial intermediates. This guide provides a comprehensive comparative analysis of two key brominating agents: carbonyl dibromide (bromophosgene) and oxalyl bromide. We will delve into their physical and chemical properties, synthetic preparations, reactivity, and applications, supported by experimental data and detailed protocols.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is essential for their safe and effective use in the laboratory. The following table summarizes these key characteristics.

PropertyThis compoundOxalyl Bromide
Molecular Formula COBr₂[1]C₂Br₂O₂[2]
Molecular Weight 187.82 g/mol [1][3]215.83 g/mol [2][4]
Appearance Colorless liquid[1]Clear, colorless to light yellow liquid[2]
Boiling Point 64.5 °C (decomposes)[1]102-103 °C at 720 mmHg[4]
Melting Point Not readily available-19 °C[2][4]
Density 2.52 g/mL at 15 °C[1]~1.517 g/mL at 25 °C[2]
Refractive Index Not readily available~1.522[2]
Solubility Reacts with water[1]Reacts violently with water[2]

Synthesis

The methods of preparation for these two reagents differ significantly, which can influence their availability and cost.

This compound (COBr₂): The synthesis of this compound can be challenging. One reported method involves the oxidation of carbon tetrabromide with sulfuric acid.[1] Unlike its chloro-analogue, phosgene, the direct bromination of carbon monoxide is not an efficient route as the reaction is slow at room temperature and reversible at higher temperatures.[1] A modified synthesis has also been elaborated, though details are sparse in the provided results.[5]

Oxalyl Bromide ((COBr)₂): A common laboratory preparation of oxalyl bromide involves the reaction of oxalyl chloride with an excess of hydrogen bromide. The product is then isolated by fractional distillation.

Reactivity and Applications

Both this compound and oxalyl bromide are highly reactive compounds, primarily utilized as brominating agents. However, their specific applications and reaction profiles show distinct differences.

This compound: this compound is a potent reagent for the synthesis of metal bromides and oxide bromides from their corresponding metal oxides.[5][6][7] This reaction is driven by the formation of volatile byproducts such as carbon dioxide, carbon monoxide, and bromine, which allows for the isolation of the desired product in high purity and quantitative yield.[5] It has been successfully employed in the synthesis of bromide derivatives of transition metals, lanthanides, and actinides.[5]

Carbonyl_Dibromide_Reaction MetalOxide Metal Oxide (e.g., V₂O₅) Intermediate Reaction Intermediate MetalOxide->Intermediate + COBr₂ COBr2 This compound (COBr₂) COBr2->Intermediate MetalBromide Metal Bromide or Oxide Bromide (e.g., VOBr₂) Intermediate->MetalBromide Elimination Byproducts Volatile Byproducts (CO₂, CO, Br₂) Intermediate->Byproducts

Caption: General reaction scheme for the synthesis of metal bromides using this compound.

Oxalyl Bromide: Oxalyl bromide is a versatile and widely used brominating agent in organic synthesis.[2] Its primary application is the conversion of carboxylic acids to acyl bromides, which are valuable reactive intermediates for the synthesis of esters, amides, and other carbonyl derivatives.[4] It is often preferred over other brominating agents due to the formation of volatile byproducts (CO, CO₂, and HBr), which simplifies product purification. A notable application is the conversion of cyclopentane-1,3-dione to 3-bromocyclopenten-2-one.[2][4]

Oxalyl_Bromide_Reaction CarboxylicAcid Carboxylic Acid (R-COOH) AcylBromide Acyl Bromide (R-COBr) CarboxylicAcid->AcylBromide + (COBr)₂ OxalylBromide Oxalyl Bromide ((COBr)₂) OxalylBromide->AcylBromide Byproducts Volatile Byproducts (CO, CO₂, HBr) AcylBromide->Byproducts Decomposition of intermediate

Caption: Synthesis of an acyl bromide from a carboxylic acid using oxalyl bromide.

Spectroscopic Data

Spectroscopic DataThis compoundOxalyl Bromide
¹³C NMR Data has been recorded, but specific shifts are not provided.[8]Not readily available.
¹⁷O NMR Data has been recorded, but specific shifts are not provided.[5][8]Not readily available.
IR Spectroscopy The carbonyl stretching frequency is a key characteristic.[9][10]The infrared and Raman spectra have been analyzed.[11]
Mass Spectrometry Electron impact mass spectra have been reported.[5][8]Not readily available.

Safety and Handling

Both this compound and oxalyl bromide are hazardous materials and must be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Safety and HandlingThis compoundOxalyl Bromide
Hazards Harmful if inhaled, causes severe skin burns and eye damage.[12][13] Reacts with water.[1]Reacts violently with water, releasing corrosive fumes.[2][13] Harmful if inhaled, causes severe skin burns and eye damage.[2][13][14]
Precautions Handle in a well-ventilated area.[12] Wear suitable protective clothing, gloves, and eye/face protection.[12]Use only outdoors or in a well-ventilated area.[13] Wear protective gloves, clothing, and eye/face protection.[13][14]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]Store in a cool, dry place away from moisture in tightly sealed containers.[2] Keep refrigerated.[13]

Experimental Protocols

The following are representative experimental protocols for the use of this compound and oxalyl bromide.

Protocol 1: Synthesis of Vanadyl(IV) Bromide (VOBr₂) using this compound

This protocol is adapted from the general procedure described for the synthesis of metal bromides.[5]

Methodology:

  • Place vanadium(V) oxide (V₂O₅) in a Carius tube.

  • Introduce an eight-fold excess of this compound (COBr₂) into the tube.

  • Seal the Carius tube and heat it at 125 °C for ten days to ensure the complete reaction of the metal oxide.

  • After the reaction period, cool the tube to room temperature and carefully open it in a fume hood.

  • The volatile byproducts (CO₂, CO, and Br₂) can be removed under vacuum, yielding the pure vanadyl(IV) bromide product.

Experimental_Workflow_COBr2 start Start reactants Combine V₂O₅ and excess COBr₂ in a Carius tube start->reactants seal_heat Seal the tube and heat at 125 °C for 10 days reactants->seal_heat cool_open Cool to room temperature and carefully open the tube seal_heat->cool_open isolate Remove volatile byproducts under vacuum cool_open->isolate product Obtain pure VOBr₂ product isolate->product end End product->end

Caption: Experimental workflow for the synthesis of VOBr₂ using this compound.

Protocol 2: Synthesis of an Acyl Bromide from a Carboxylic Acid using Oxalyl Bromide

This protocol is a general procedure for the conversion of a carboxylic acid to an acyl bromide.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in an anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add a solution of oxalyl bromide (typically 1.1 to 1.5 equivalents) to the cooled carboxylic acid solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases.

  • The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl bromide.

  • The resulting acyl bromide solution can often be used directly in the next synthetic step, or the solvent and excess oxalyl bromide can be removed under reduced pressure to yield the crude acyl bromide.

Experimental_Workflow_OxalylBromide start Start dissolve Dissolve carboxylic acid in anhydrous solvent start->dissolve cool Cool the solution in an ice bath dissolve->cool add_reagent Slowly add oxalyl bromide cool->add_reagent react Warm to room temperature and stir for 1-3 hours add_reagent->react monitor Monitor reaction by IR react->monitor workup Use solution directly or remove solvent under vacuum react->workup monitor->workup product Obtain acyl bromide workup->product end End product->end

Caption: Experimental workflow for the synthesis of an acyl bromide using oxalyl bromide.

Conclusion: Choosing the Right Reagent

Both this compound and oxalyl bromide are powerful brominating agents, but their utility lies in different synthetic contexts.

  • This compound is the reagent of choice for the conversion of metal oxides to their corresponding bromides or oxide bromides, a transformation for which there are few other general and convenient methods.

  • Oxalyl bromide is a more versatile and commonly used reagent in general organic synthesis, particularly for the mild and efficient conversion of carboxylic acids to acyl bromides. Its ease of use and the volatile nature of its byproducts make it a staple in many synthetic laboratories.

The selection between these two reagents will ultimately depend on the specific transformation required. For inorganic syntheses involving metal oxides, this compound offers a unique and effective solution. For the broader applications in organic synthesis, particularly those involving the activation of carboxylic acids, oxalyl bromide remains the more conventional and accessible choice. Researchers should always consult the relevant safety data sheets and literature before handling these hazardous but valuable synthetic tools.

References

A Researcher's Guide to Bromination: Comparing Alternatives to Carbonyl Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in drug discovery and development, the introduction of a bromine atom into a molecule is a critical transformation. While effective, carbonyl dibromide (COBr₂), a bromine analog of phosgene, presents significant handling and safety challenges due to its high toxicity and reactivity.[1][2] It is a colorless liquid that readily decomposes and is sensitive to moisture, hydrolyzing into toxic hydrogen bromide and carbon dioxide.[2] This guide provides a comprehensive comparison of safer, more common, and highly effective alternative reagents for bromination, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Comparative Analysis of Key Brominating Reagents

The selection of a brominating agent is contingent upon the substrate, desired selectivity, and reaction conditions. Below is a summary of the most widely used alternatives to this compound.

Reagent Overview and Safety Profile

Each reagent possesses a unique profile regarding its physical state, stability, and handling requirements.

ReagentFormulaPhysical StateKey AdvantagesMajor Hazards
N-Bromosuccinimide C₄H₄BrNO₂Crystalline SolidEasy to handle; high selectivity for allylic/benzylic positionsIrritant
Phosphorus Tribromide PBr₃Colorless LiquidHigh yields for 1°/2° alcohols; forms acyl bromidesToxic, corrosive, reacts violently with water
Triphenylphosphine Dibromide (C₆H₅)₃PBr₂Crystalline SolidMild, neutral conditions; good for sensitive substratesCorrosive, moisture-sensitive
Thionyl Bromide SOBr₂Colorless LiquidConverts alcohols and carboxylic acidsToxic, corrosive, less stable than SOCl₂
Performance Comparison Across Substrates

The efficacy of a brominating agent is best measured by its performance with different functional groups. The following table summarizes typical yields for common transformations.

Substrate TypeExample ReactionReagentTypical Yield (%)Reference
Primary Alcohol 1-Butanol (B46404)1-Bromobutane (B133212)PBr₃~90%[3][4]
Secondary Alcohol 2-Butanol → 2-Bromobutane(C₆H₅)₃PBr₂~85%[5][6]
Allylic Alkene Cyclohexene → 3-BromocyclohexeneNBS~85%[7][8]
α-Carbonyl Cyclohexanone → 2-BromocyclohexanoneNBS, Acid Catalyst>90%[7][9]
Carboxylic Acid Heptanoic Acid → 2-Bromoheptanoic AcidBr₂ / PBr₃ (cat.)~90%[10][11]

Decision-Making and Mechanistic Pathways

Selecting the appropriate reagent requires a logical approach based on the starting material and the desired product. The following diagrams illustrate a general selection workflow and the primary mechanistic routes.

G start Select Substrate sub_alcohol Alcohol start->sub_alcohol sub_alkene Alkene start->sub_alkene sub_carbonyl Carbonyl Derivative start->sub_carbonyl reag_pbr3 PBr₃ or (C₆H₅)₃PBr₂ sub_alcohol->reag_pbr3 1° or 2° reag_hbr HBr sub_alcohol->reag_hbr reag_nbs NBS sub_alkene->reag_nbs Allylic or Benzylic reag_br2 Br₂ sub_alkene->reag_br2 Addition to C=C reag_nbs_acid NBS / Acid sub_carbonyl->reag_nbs_acid Ketone/Aldehyde (α-position) reag_hvz Br₂ / PBr₃ (HVZ) sub_carbonyl->reag_hvz Carboxylic Acid (α-position)

Caption: Reagent selection workflow based on substrate type.

G start Bromination Mechanisms mech_sn2 SN2 Substitution (Alcohols) start->mech_sn2 mech_radical Free Radical (Allylic/Benzylic) start->mech_radical mech_add Electrophilic Addition (Alkenes) start->mech_add mech_enol Enol/Enolate Substitution (α-Carbonyl) start->mech_enol reag_pbr3 PBr₃ (C₆H₅)₃PBr₂ mech_sn2->reag_pbr3 reag_nbs NBS mech_radical->reag_nbs reag_br2 Br₂ mech_add->reag_br2 reag_nbs_acid NBS / Br₂ + Acid mech_enol->reag_nbs_acid

Caption: Overview of common bromination mechanisms.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful synthesis.

Protocol 1: Allylic Bromination using N-Bromosuccinimide (NBS)

This procedure describes the selective bromination of an allylic position, a hallmark reaction of NBS.[7] The Wohl-Ziegler reaction involves refluxing a solution of the alkene and NBS with a radical initiator.[7]

  • Reaction: Cyclohexene to 3-Bromocyclohexene

  • Reagents:

    • Cyclohexene (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv), recrystallized

    • Azobisisobutyronitrile (AIBN) (0.02 equiv)

    • Carbon tetrachloride (CCl₄), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexene, NBS, AIBN, and anhydrous CCl₄.

    • Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction can be initiated with a sunlamp if AIBN is not used.

    • Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide (B58015) byproduct floats at the surface of the CCl₄.

    • Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the remaining succinimide.

    • Filter the mixture through a sintered glass funnel to remove the solid succinimide.

    • Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product via distillation to yield 3-bromocyclohexene.

Protocol 2: Conversion of a Primary Alcohol using Phosphorus Tribromide (PBr₃)

This protocol details the conversion of a primary alcohol to an alkyl bromide, a highly efficient transformation using PBr₃ that proceeds via an Sₙ2 mechanism.[3][4][12]

  • Reaction: 1-Butanol to 1-Bromobutane

  • Reagents:

    • 1-Butanol (1.0 equiv)

    • Phosphorus tribromide (PBr₃) (0.4 equiv)

    • Diethyl ether, anhydrous

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon) equipped with a dropping funnel and magnetic stirrer, add 1-butanol and anhydrous diethyl ether.

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add PBr₃ dropwise from the dropping funnel to the stirred solution over 30 minutes. Maintain the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

    • Slowly pour the reaction mixture over crushed ice in a beaker.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

    • Purify the resulting crude 1-bromobutane by fractional distillation.

Protocol 3: α-Bromination of a Ketone using N-Bromosuccinimide (NBS)

This procedure outlines the acid-catalyzed α-bromination of a ketone. The reaction proceeds through an enol intermediate.[7][13]

  • Reaction: Acetophenone (B1666503) to α-Bromoacetophenone

  • Reagents:

    • Acetophenone (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.1 equiv)

    • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • In a round-bottom flask, dissolve acetophenone and p-TsOH in acetonitrile.

    • Add NBS to the solution in one portion.

    • Stir the reaction mixture at room temperature. Monitor the progress by TLC until the starting material is consumed.

    • Pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3x).

    • Combine the organic extracts and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure α-bromoacetophenone.

References

A Comparative Guide to Validating Carbonyl Dibromide Reaction Products by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reaction products is a cornerstone of chemical synthesis. When working with reactive reagents like carbonyl dibromide (COBr₂), which can participate in a variety of reactions including phosgenations, carbonylations, and the synthesis of ureas and carbamates, rigorous structural validation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the structural elucidation of organic molecules in solution. This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical techniques for the validation of this compound reaction products, supported by experimental data and detailed protocols.

NMR Spectroscopy: The Gold Standard for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the molecular structure of a sample. By probing the magnetic properties of atomic nuclei, NMR can reveal the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For the reaction products of this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. Key features to analyze in the ¹H NMR spectrum of a this compound adduct include:

  • Chemical Shift (δ): Protons near the carbonyl group and bromine atoms will be deshielded and appear at a higher chemical shift (downfield).

  • Integration: The area under each peak is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): The splitting of proton signals reveals the number of neighboring protons, helping to establish connectivity.

¹³C NMR is particularly powerful for identifying the carbonyl group itself. The carbon atom of a carbonyl group typically appears in a distinct region of the spectrum (160-220 ppm), making it easily identifiable.[1] The exact chemical shift can provide clues about the nature of the carbonyl group (e.g., ketone, ester, amide).[1]

Comparison of Analytical Techniques for Carbonyl Compound Validation

While NMR is the cornerstone of structural validation, a multi-technique approach provides the most robust confirmation. The table below compares NMR with Infrared (IR) Spectroscopy and Mass Spectrometry (MS), two other commonly employed techniques.

FeatureNMR SpectroscopyInfrared (IR) SpectroscopyMass Spectrometry (MS)
Information Provided Detailed molecular structure, connectivity, stereochemistry, and quantitative analysis.Presence of functional groups.Molecular weight and elemental composition.
Strengths - Unambiguous structure determination[2]- Non-destructive[3]- Quantitative capabilities[4]- Fast and simple to operate- Excellent for identifying carbonyl groups (strong C=O stretch)[1]- Extremely high sensitivity[5]- Provides molecular formula
Weaknesses - Relatively low sensitivity[3]- Can be expensive to acquire and maintain- Complex spectra for large molecules- Provides limited structural information beyond functional groups[1]- Not suitable for distinguishing between isomers with the same functional groups- Destructive technique- Does not provide information on stereochemistry or connectivity
Typical Application Primary method for structural elucidation of new compounds.Rapid confirmation of the presence of a carbonyl group post-reaction.Determination of molecular weight and confirmation of elemental composition.

Experimental Protocols

General NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[6]

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the solid product in approximately 0.6-0.7 mL of a deuterated solvent.[7] For ¹³C NMR, a higher concentration is often necessary due to the lower natural abundance of the ¹³C isotope.[8]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can affect the chemical shifts of the analyte.

  • Filtration: To ensure a homogeneous magnetic field, the sample solution must be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6]

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) is often added to the solvent by the manufacturer.[7]

Representative ¹H and ¹³C NMR Data for a Carbonyl-Containing Compound
¹H NMR (CDCl₃, 500 MHz)
Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.35 - 7.25m-5HPhenyl-H
5.80br s-1HN-H
4.42d5.72HCH₂
2.05s-3HCH₃
¹³C NMR (CDCl₃, 125 MHz)
Chemical Shift (δ, ppm) Assignment
170.1C=O
138.2Phenyl-C (quaternary)
128.8Phenyl-CH
127.8Phenyl-CH
127.5Phenyl-CH
43.6CH₂
23.2CH₃

Visualization of the Validation Workflow

The following diagram illustrates a typical workflow for the validation of a reaction product using multiple analytical techniques.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Structural Validation cluster_3 Final Confirmation Reaction This compound Reaction Purification Column Chromatography / Recrystallization Reaction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Confirmation Structure Confirmed? NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Workflow for the synthesis and structural validation of a chemical product.

Logical Relationship in NMR Data Analysis

The interpretation of NMR spectra involves a logical progression from raw data to a confirmed chemical structure.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis cluster_3 Structure Determination FID Free Induction Decay (FID) FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration Baseline->Integration ChemShift Chemical Shift Analysis Baseline->ChemShift Coupling Coupling Constant Analysis Baseline->Coupling IntegrationAnalysis Integration Analysis Integration->IntegrationAnalysis Structure Proposed Structure ChemShift->Structure Coupling->Structure IntegrationAnalysis->Structure

Caption: Logical flow from raw NMR data to structure elucidation.

References

Comparative Guide to the Kinetic Studies of Carbonyl Dibromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic studies of reactions involving carbonyl dibromide (COBr₂), also known as bromophosgene. This compound is a reactive compound, and understanding the kinetics of its reactions is crucial for its application in synthesis and for assessing its stability and environmental impact. This document summarizes available quantitative data, details experimental methodologies for kinetic analysis, and presents visual representations of reaction pathways.

Data Presentation: Kinetics of this compound Reactions

Currently, publicly available, peer-reviewed quantitative kinetic data, such as rate constants and activation energies for the decomposition and hydrolysis of this compound, is limited. While the decomposition to carbon monoxide and bromine, and its hydrolysis are known reactions, specific Arrhenius parameters from experimental studies are not readily found in the searched literature.

One key resource that may contain this information is the NIST (National Institute of Standards and Technology) publication, "Kinetic data on gas phase unimolecular reactions." [1] However, access to the full contents of this document to extract specific data for this compound was not possible during this search.

For context, the thermal decomposition of similar compounds, such as 1-bromo-2-chloroethane, has been studied, revealing complex radical-chain reactions with autocatalysis by the hydrogen bromide product. The hydrolysis of other organic bromides has also been investigated, but direct kinetic data for this compound remains elusive in the readily accessible literature.

Further primary literature research is required to obtain specific rate constants and activation energies for the reactions of this compound.

Experimental Protocols

Detailed experimental protocols for determining the kinetics of this compound reactions can be adapted from established methods for gas-phase and solution-phase kinetic studies.

Gas-Phase Decomposition Kinetics

The thermal decomposition of this compound (COBr₂) into carbon monoxide (CO) and bromine (Br₂) is a key reaction. A common experimental setup to study the kinetics of such a gas-phase unimolecular decomposition involves a static reactor system coupled with a pressure transducer.

Methodology:

  • Reactant Preparation: A pure sample of this compound is synthesized and purified.

  • Apparatus: A heated static reaction vessel of known volume, made of a material inert to the reactants and products (e.g., Pyrex or quartz), is used. The vessel is connected to a vacuum line, a pressure transducer (manometer), and a temperature controller.

  • Procedure:

    • The reaction vessel is evacuated to a high vacuum to remove any residual gases.

    • A known initial pressure of gaseous this compound is introduced into the heated vessel.

    • The total pressure of the system is monitored over time using the pressure transducer. As the decomposition proceeds (COBr₂(g) → CO(g) + Br₂(g)), the number of moles of gas increases, leading to a rise in the total pressure.

    • The reaction is allowed to proceed to completion to determine the final pressure, which should ideally be twice the initial pressure.

  • Data Analysis:

    • The partial pressure of this compound at any given time can be calculated from the initial and total pressures.

    • The order of the reaction can be determined by plotting the concentration (or partial pressure) of COBr₂ versus time in various forms (e.g., ln[COBr₂] vs. time for first-order kinetics).

    • The rate constant (k) is determined from the slope of the linear plot.

    • By conducting the experiment at various temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be determined from an Arrhenius plot (ln(k) vs. 1/T).

Solution-Phase Hydrolysis Kinetics

The hydrolysis of this compound is expected to be a rapid reaction, making it suitable for study using stopped-flow techniques.

Methodology:

  • Reactant Preparation: A solution of this compound in a suitable organic solvent (e.g., acetonitrile) and an aqueous buffer solution of known pH are prepared.

  • Apparatus: A stopped-flow spectrophotometer is used. This instrument allows for the rapid mixing of two solutions and the immediate monitoring of changes in absorbance or fluorescence.

  • Procedure:

    • The two reactant solutions are loaded into separate syringes in the stopped-flow apparatus.

    • The solutions are rapidly injected into a mixing chamber and then into an observation cell.

    • The change in absorbance of a reactant or product over time is monitored at a specific wavelength. For instance, the disappearance of this compound or the appearance of a product could be followed.

  • Data Analysis:

    • The kinetic trace (absorbance vs. time) is fitted to an appropriate rate equation (e.g., a first-order exponential decay) to determine the pseudo-first-order rate constant (k').

    • By varying the concentration of the reactant in excess (e.g., water), the true rate constant (k) can be determined from a plot of k' versus the concentration of that reactant.

    • The influence of pH on the reaction rate can be investigated by using buffers of different pH values.

Mandatory Visualization

Reaction Pathway for this compound Decomposition

The thermal decomposition of this compound proceeds through the cleavage of the carbon-bromine bonds to yield carbon monoxide and elemental bromine.

Decomposition_Pathway COBr2 This compound (COBr₂) TransitionState Transition State [Br···CO···Br]‡ COBr2->TransitionState Δ (Heat) Products Carbon Monoxide (CO) + Bromine (Br₂) TransitionState->Products Decomposition

Thermal Decomposition of this compound
Experimental Workflow for Gas-Phase Kinetic Study

The following diagram illustrates the workflow for a typical gas-phase kinetic study of this compound decomposition.

Gas_Phase_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reactant Prepare Pure COBr₂ Apparatus Set up Reaction Vessel (Heated, Evacuated) Reactant->Apparatus Introduce Introduce COBr₂ (g) to Vessel Apparatus->Introduce Monitor Monitor Total Pressure vs. Time Introduce->Monitor Calculate Calculate P(COBr₂) vs. Time Monitor->Calculate Plot Plot ln(P) vs. Time Calculate->Plot Determine Determine Rate Constant (k) Plot->Determine Arrhenius Repeat at Different T & Plot ln(k) vs. 1/T Determine->Arrhenius Result Determine Ea and A Arrhenius->Result

Gas-Phase Kinetic Study Workflow

References

A Comparative Guide to the Efficacy of Lewis Acids with Carbonyl Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of various Lewis acids in activating carbonyl dibromide (COBr₂). Due to a lack of direct comparative experimental studies on this compound with a wide range of Lewis acids, this comparison is based on established principles of Lewis acid-carbonyl interactions and experimental data from analogous carbonyl compounds.

Introduction to Lewis Acid Catalysis of Carbonyl Compounds

This compound, the dibromo analogue of phosgene, possesses a carbonyl group that can be activated by Lewis acids. Lewis acids are electron-pair acceptors that can coordinate to the lone pair of electrons on the carbonyl oxygen.[1][2][3] This interaction increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3] The strength of the Lewis acid is a critical factor in the degree of activation and, consequently, the reaction rate and efficiency.[4][5] Stronger Lewis acids are generally expected to provide greater rate enhancement.

Mechanism of Carbonyl Activation

The activation of a carbonyl group by a Lewis acid (LA) involves the formation of a Lewis acid-base adduct.[1][2][3] This coordination polarizes the C=O bond, withdrawing electron density from the carbonyl carbon and rendering it more electrophilic. This activation is a key step in numerous organic transformations, including Friedel-Crafts acylation, aldol (B89426) reactions, and Diels-Alder reactions.[1]

The general mechanism can be visualized as follows:

Lewis_Acid_Activation COBr2 This compound (COBr₂) Activated_Complex Activated Complex [COBr₂-LA] COBr2->Activated_Complex Coordination LA Lewis Acid (LA) LA->Activated_Complex Product Product Activated_Complex->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Lewis acid activation of a carbonyl group.

Comparative Efficacy of Common Lewis Acids

The efficacy of a Lewis acid in activating this compound is expected to correlate with its Lewis acidity. Stronger Lewis acids form more stable adducts with the carbonyl oxygen, leading to a greater increase in the electrophilicity of the carbonyl carbon. The following table provides a qualitative comparison of common Lewis acids based on their relative strengths.

Lewis AcidFormulaRelative Lewis AcidityExpected Efficacy with this compound
Aluminum ChlorideAlCl₃StrongExpected to be highly effective in activating this compound due to its strong Lewis acidity. It is a common catalyst for Friedel-Crafts reactions.[1]
Boron TrifluorideBF₃StrongA strong Lewis acid that is anticipated to be a potent activator for this compound.[6]
Titanium TetrachlorideTiCl₄StrongKnown to form 2:1 coordination complexes with carbonyls and is a strong Lewis acid, suggesting high efficacy.[7]
Tin(IV) ChlorideSnCl₄StrongSimilar to TiCl₄, it is a strong Lewis acid that can form 2:1 complexes with carbonyl compounds, indicating it would be a powerful activator.[7]
Iron(III) ChlorideFeCl₃Moderate to StrongA versatile Lewis acid with concentration-dependent complex formation, expected to be an effective catalyst.[7]
Zinc ChlorideZnCl₂ModerateA milder Lewis acid that may require higher temperatures or longer reaction times for efficient activation compared to stronger Lewis acids. It has been noted to display no significant interaction in solution with some carbonyls at ground state.[7]
Scandium TriflateSc(OTf)₃ModerateA water-tolerant Lewis acid that is effective in various carbonyl reactions and is expected to be a moderately effective activator for this compound.
Indium(III) ChlorideInCl₃ModerateForms classic Lewis pair adducts and is considered a moderately strong Lewis acid.[7]
Silver TriflateAgOTfWeakConsidered a weak Lewis acid that shows no ground state complexation with some carbonyls, suggesting lower efficacy.[7]
Cerium(III) ChlorideCeCl₃WeakA weak Lewis acid that is unlikely to be a strong activator for this compound under standard conditions.[7]

Generalized Experimental Protocol for Lewis Acid-Catalyzed Carbonyl Reactions

The following is a generalized protocol for a reaction involving a Lewis acid and a carbonyl compound. This protocol should be adapted and optimized for specific substrates and reactions with this compound.

Materials:

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • This compound

  • Lewis acid

  • Nucleophile

  • Inert gas atmosphere (e.g., argon or nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • All glassware should be flame-dried or oven-dried and cooled under an inert atmosphere to exclude moisture.[7]

  • The Lewis acid (e.g., 1.1 equivalents) is dissolved or suspended in the anhydrous solvent in a reaction flask under an inert atmosphere.

  • The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C).

  • A solution of this compound (1.0 equivalent) in the anhydrous solvent is added dropwise to the Lewis acid mixture.

  • The mixture is stirred for a specified time (e.g., 15-30 minutes) to allow for the formation of the activated complex.

  • A solution of the nucleophile (1.0-1.2 equivalents) in the anhydrous solvent is then added dropwise to the reaction mixture.

  • The reaction is monitored by an appropriate technique (e.g., TLC, GC-MS, or NMR) until completion.

  • Upon completion, the reaction is quenched by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate, water, or a specific buffer).

  • The aqueous and organic layers are separated, and the aqueous layer is extracted with an appropriate organic solvent.

  • The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by a suitable method, such as column chromatography, distillation, or recrystallization.

Workflow for a Generic Lewis Acid-Catalyzed Reaction

The following diagram illustrates the typical workflow for carrying out a Lewis acid-catalyzed reaction with a carbonyl compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Flame-dry glassware under inert atmosphere Add_LA Add Lewis Acid to anhydrous solvent Dry_Glassware->Add_LA Cool Cool reaction mixture (e.g., 0 °C) Add_LA->Cool Add_Carbonyl Add this compound solution dropwise Cool->Add_Carbonyl Stir Stir for complex formation Add_Carbonyl->Stir Add_Nucleophile Add Nucleophile solution dropwise Stir->Add_Nucleophile Monitor Monitor reaction progress (TLC, GC-MS, etc.) Add_Nucleophile->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry combined organic layers Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify product Concentrate->Purify

References

A Comparative Guide to Brominating Agents: N-Bromosuccinimide vs. Carbonyl Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate reagent is paramount to ensure reaction efficiency, selectivity, and safety. This guide provides a detailed comparison of N-Bromosuccinimide (NBS) and carbonyl dibromide (bromophosgene) as brominating agents, with a focus on their application in the synthesis of key pharmaceutical intermediates. The comparison is based on available experimental data, established protocols, and documented reactivity.

N-Bromosuccinimide (NBS): The Reagent of Choice for Selective Bromination

N-Bromosuccinimide is a versatile and widely used reagent for introducing bromine atoms into organic molecules, particularly at positions alpha to a carbonyl group and at allylic or benzylic sites. Its popularity is due to its solid nature, which makes it easier and safer to handle than liquid bromine, and its ability to provide a low, controlled concentration of bromine during the reaction, which enhances selectivity.

α-Bromination of Carbonyl Compounds

NBS is highly effective for the α-bromination of ketones, a common transformation in the synthesis of complex organic molecules. This reaction typically proceeds through an enol or enolate intermediate.

Table 1: Yields of α-Bromination of Various Ketones using N-Bromosuccinimide

Starting MaterialReagent/CatalystSolventYield (%)
AcetophenoneNBS / p-TsOHDichloromethane94%
4-ChloroacetophenoneNBS / NH₄OAcDiethyl EtherGood
Acyclic KetonesNBS / NH₄OAcCarbon TetrachlorideEfficient
Cyclic KetonesNBS / NH₄OAcDiethyl EtherGood
α,β-Unsaturated KetonesNBS / SeO₂ / PTSATolueneGood
Allylic and Benzylic Bromination

NBS is the preferred reagent for the Wohl-Ziegler reaction, which involves the selective bromination of C-H bonds adjacent to a double bond or an aromatic ring. This radical substitution reaction is known for its high yields, though specific quantitative data is highly substrate-dependent. The use of NBS minimizes the competing addition of bromine across the double bond.

Experimental Protocols for N-Bromosuccinimide Reactions

Protocol 1: Acid-Catalyzed α-Bromination of a Ketone
  • Preparation: A solution of the ketone is prepared in a suitable solvent, such as diethyl ether or carbon tetrachloride.

  • Catalyst Addition: A catalytic amount of ammonium (B1175870) acetate (B1210297) is added to the solution.

  • Bromination: N-Bromosuccinimide is added to the mixture. For cyclic ketones, the reaction is typically stirred at room temperature (25 °C). For acyclic ketones, the mixture is heated to 80 °C.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is filtered. The filtrate is washed with water, and the organic layer is dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the α-bromo ketone.

Protocol 2: Radical-Initiated α-Bromination of a Ketone
  • Preparation: The ketone and N-bromosuccinimide are dissolved in carbon tetrachloride.

  • Initiation: A radical initiator, such as benzoyl peroxide, is added.

  • Reaction: The mixture is irradiated with a UV-Vis lamp at 30 °C with stirring.

  • Monitoring: The reaction is monitored by TLC.

  • Isolation: Upon completion, the solvent is removed under reduced pressure. The succinimide (B58015) byproduct can be removed by filtration after trituration with a suitable solvent. The filtrate is then concentrated to obtain the α-bromo ketone.

Visualizing NBS Reaction Pathways and Workflows

reaction_pathway cluster_alpha_bromination α-Bromination of Ketones cluster_allylic_bromination Allylic Bromination Ketone Ketone Enol Enol Intermediate Ketone->Enol Acid Catalyst AlphaBromoKetone α-Bromo Ketone Enol->AlphaBromoKetone + NBS NBS NBS Alkene Alkene AllylicRadical Allylic Radical Alkene->AllylicRadical Radical Initiator AllylicBromide Allylic Bromide AllylicRadical->AllylicBromide + NBS NBS_Radical NBS

Caption: Reaction pathways for NBS brominations.

experimental_workflow Start Combine Reactants: Substrate, NBS, Catalyst/Initiator, Solvent Reaction Stir/Heat/Irradiate Start->Reaction Monitor Monitor Reaction by TLC Reaction->Monitor Workup Quench and Wash Monitor->Workup Reaction Complete Dry Dry Organic Layer Workup->Dry Purify Purify by Filtration/Concentration Dry->Purify Product Isolated Brominated Product Purify->Product

Caption: General experimental workflow for NBS brominations.

This compound (Bromophosgene): A Non-viable Alternative for Selective Organic Bromination

In stark contrast to the extensive documentation for NBS, there is a profound lack of scientific literature supporting the use of this compound for the selective bromination of organic compounds such as ketones or in allylic positions.

The primary documented application of this compound is in the field of inorganic chemistry , where it is used as a reagent to synthesize metal bromides and bromide oxides from metal oxides. This process typically requires harsh conditions, such as heating in a sealed tube at high temperatures (e.g., 125 °C for 10 days), and results in essentially quantitative yields for the inorganic products.

There is no readily available experimental data or established protocols for the use of this compound in the α-bromination of ketones or allylic/benzylic bromination. Its chemical properties as a phosgene (B1210022) analogue suggest it would likely act as a carbonylating agent rather than a selective source of electrophilic bromine. Furthermore, this compound is a toxic and corrosive substance, making its handling significantly more hazardous than NBS for routine organic synthesis.

Conclusion: An Unambiguous Choice for Synthetic Chemists

  • N-Bromosuccinimide is a well-established, highly efficient, and selective reagent with a vast body of supporting experimental data and detailed protocols. It is the industry and academic standard for α-bromination of carbonyls and allylic/benzylic brominations.

  • This compound has no documented application in these key organic transformations. Its utility is confined to specific inorganic syntheses under harsh conditions. Its hazardous nature and lack of proven efficacy in selective organic bromination make it an unsuitable and unproven alternative.

For researchers, scientists, and drug development professionals seeking a reliable, high-yielding, and selective method for the bromination of carbonyl compounds and allylic/benzylic positions, N-bromosuccinimide is the unequivocally superior and recommended reagent.

A Spectroscopic Comparison of Carbonyl Halides: COF₂, COCl₂, and COBr₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the carbonyl halides: carbonyl fluoride (B91410) (COF₂), phosgene (B1210022) (COCl₂), and carbonyl bromide (COBr₂). The data presented is intended to assist researchers in understanding the structural and electronic differences between these important chemical entities.

Introduction

Carbonyl halides are a class of reactive compounds characterized by a carbonyl group double-bonded to two halogen atoms. The progressive change in the halogen from fluorine to bromine significantly influences the electronic environment of the carbonyl group, which is reflected in their spectroscopic properties. This guide will objectively compare their performance in various spectroscopic analyses, supported by experimental data.

Data Presentation

Vibrational Spectroscopy (IR and Raman)

The vibrational frequencies of the carbonyl halides are sensitive to the mass and electronegativity of the halogen atoms. The C=O stretching frequency, in particular, provides insight into the bond strength.

Vibrational ModeCOF₂ (cm⁻¹)COCl₂ (cm⁻¹)COBr₂ (cm⁻¹)
ν₁ (C=O stretch) 192818271828
ν₂ (CX₂ sym. stretch) 965585425
ν₃ (CX₂ asym. stretch) 1249849754
ν₄ (CX₂ scissors) 626285181
ν₅ (CX₂ wag) 584440350
ν₆ (CX₂ twist) 774303205

Note: Data is for the gas phase. Isotopic variations may cause slight shifts.

UV-Vis Spectroscopy

The electronic transitions in carbonyl halides are primarily the n → π* and π → π* transitions of the carbonyl group. The position of the absorption maxima is influenced by the halogen substituents.

TransitionCOF₂ (λ_max, nm)COCl₂ (λ_max, nm)COBr₂ (λ_max, nm)
n → π ~195230~260
π → π < 190~200~220
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the electronic environment of the carbon, oxygen, and halogen nuclei. The chemical shifts are highly dependent on the electronegativity of the attached halogens.

NucleusCOF₂ (ppm)COCl₂ (ppm)COBr₂ (ppm)
¹³C ~130149.6~160
¹⁷O ~200-250~300-350~350-400
¹⁹F -21N/AN/A

Note: Chemical shifts are approximate and can vary with solvent and reference standard. Carbonyl carbons in general resonate in the range of 170 to 220 ppm.[1] The ¹⁷O chemical shifts cover a wide range from -50 to +1600 ppm.[2] For ¹⁹F NMR, chemical shifts can range from -200 ppm to +200 ppm.[3]

Experimental Protocols

Gas-Phase Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of the carbonyl halides in the gas phase.

Methodology:

  • Sample Preparation: The carbonyl halide gas is introduced into an evacuated gas cell with IR-transparent windows (e.g., KBr or CsI). The pressure is typically kept low (a few torr) to minimize pressure broadening of the rotational-vibrational lines.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with a dry, CO₂-free gas (e.g., nitrogen or argon) to minimize atmospheric interference.

  • Data Acquisition: A background spectrum of the evacuated gas cell is recorded. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the absorbance or transmittance spectrum of the carbonyl halide.

Gas-Phase Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption spectra of the carbonyl halides.

Methodology:

  • Sample Handling: Due to the reactivity and toxicity of carbonyl halides, these experiments are conducted in a well-ventilated fume hood or a dedicated vacuum line.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer equipped with a gas-tight cuvette holder is used. Quartz cuvettes are required for measurements in the UV region.

  • Procedure: A reference cuvette filled with an inert gas (e.g., nitrogen) is placed in the reference beam path. The sample cuvette is filled with the carbonyl halide gas at a known partial pressure. The absorption spectrum is recorded over the desired wavelength range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹³C, ¹⁷O, and/or ¹⁹F NMR spectra of the carbonyl halides.

Methodology:

  • Sample Preparation: Due to the gaseous nature and reactivity of these compounds, specialized techniques are required. A common method involves condensing the gas into a cooled, thick-walled NMR tube containing a deuterated solvent. Alternatively, for highly reactive species, a sealed capillary containing the sample can be placed inside a standard NMR tube with a locking solvent. All manipulations should be performed using Schlenk line or glovebox techniques to exclude moisture and air.

  • Instrumentation: A high-field NMR spectrometer is used. For ¹⁷O NMR, due to its low natural abundance and quadrupolar nature, isotopic enrichment and specialized probes may be necessary.[4]

  • Data Acquisition: Standard pulse sequences are used for ¹³C and ¹⁹F NMR. For ¹⁷O, techniques to overcome broad line widths, such as high-power decoupling and rapid acquisition rates, may be employed.

Mandatory Visualization

Spectroscopic_Trends_Carbonyl_Halides Spectroscopic Trends in Carbonyl Halides as a Function of the Halogen COF2 COF₂ Vib_Freq ν(C=O) Stretch Freq. COF2->Vib_Freq Highest UV_Vis_n_pi λ_max (n→π*) COF2->UV_Vis_n_pi Shortest λ NMR_C13 δ ¹³C COF2->NMR_C13 Most Shielded (Lowest ppm) NMR_O17 δ ¹⁷O COF2->NMR_O17 Most Shielded (Lowest ppm) COCl2 COCl₂ COCl2->Vib_Freq COCl2->UV_Vis_n_pi COCl2->NMR_C13 COCl2->NMR_O17 COBr2 COBr₂ COBr2->Vib_Freq Lowest COBr2->UV_Vis_n_pi Longest λ COBr2->NMR_C13 Most Deshielded (Highest ppm) COBr2->NMR_O17 Most Deshielded (Highest ppm)

Caption: Spectroscopic trends in carbonyl halides.

This guide provides a foundational comparison of the spectroscopic properties of COF₂, COCl₂, and COBr₂. For more in-depth analysis, consulting the primary literature for specific experimental conditions and theoretical calculations is recommended.

References

Phosgene Oxime vs. Carbonyl Dibromide: A Comparative Guide to Toxicity and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological properties and handling requirements for phosgene (B1210022) oxime and carbonyl dibromide. While both are hazardous compounds, phosgene oxime is a well-documented chemical warfare agent with extreme toxicity, whereas quantitative toxicity data for this compound is largely unavailable. This comparison relies on established data for phosgene oxime and available safety information for this compound.

Executive Summary

Quantitative Toxicity Data

A stark contrast exists in the availability of quantitative toxicity data for these two compounds. Phosgene oxime has been studied to some extent due to its classification as a chemical warfare agent, whereas similar data for this compound is not found in the reviewed literature.

Parameter Phosgene Oxime (CX) This compound Reference
Dermal LD50 (Lethal Dose, 50%) Estimated at 25 mg/kg in humans.Data not available.[2][4][7]
Inhalation LCt50 (Lethal Concentration and Time, 50%) Estimated at 1,500 - 2,000 mg·min/m³.Data not available.[2][4]
Irritation Threshold (Inhalation) 0.2 mg·min/m³.Data not available.[4]
Intolerable Concentration (Inhalation) 3 mg·min/m³.Data not available.[4]

Note: The LD50 and LCt50 values for phosgene oxime are estimates and should be interpreted with caution. The absence of data for this compound highlights a significant knowledge gap regarding its acute toxicity.

Mechanism of Action and Physiological Effects

Phosgene Oxime

The precise mechanism of action for phosgene oxime is not fully understood.[3][10] Its toxicity is likely mediated through binding to sulfhydryl and amino groups, leading to cellular damage.[10] The toxic effects may be attributable to its alkylating properties or the effects of its chlorine, oxime, or carbonyl groups.[1]

Exposure to phosgene oxime results in immediate and severe effects:

  • Dermal: Instantaneous pain, blanching with an erythematous ring, followed by the formation of wheals and subsequent tissue necrosis.[11][12] It is classified as a corrosive agent due to the extreme tissue damage it causes.[2][3]

  • Ocular: Severe pain, conjunctivitis, keratitis, and potential for blindness.[3][11]

  • Respiratory: Immediate irritation of the upper respiratory tract, which can lead to pulmonary edema, necrotizing bronchiolitis, and pulmonary thrombosis upon inhalation or systemic absorption.[4][5]

This compound

The mechanism of toxicity for this compound is not well-documented in publicly available literature. As a carbonyl halide, it is expected to be highly reactive and likely acts as a strong acylating agent. Upon contact with moisture, it hydrolyzes to form hydrogen bromide and carbon dioxide, which can contribute to its corrosive effects.[8]

Experimental Protocols & Handling

Phosgene Oxime Decontamination Protocol

Due to its rapid absorption, decontamination must be performed immediately to be effective.[2]

  • Personnel Protection: Responders must wear appropriate Personal Protective Equipment (PPE), including a pressure-demand, self-contained breathing apparatus (SCBA) and chemical-resistant clothing (e.g., butyl rubber gloves).[4]

  • Removal from Source: Immediately move the victim from the contaminated area to fresh air. Since phosgene oxime vapor is heavier than air, seek higher ground.[2][6]

  • Decontamination of Skin:

    • Promptly remove all contaminated clothing by cutting it off to avoid pulling it over the head.[6]

    • Wash the affected skin with copious amounts of soap and water.[6][7]

    • A solution of sodium bicarbonate may also be used.[10]

  • Decontamination of Eyes:

    • Flush eyes immediately with large amounts of tepid water for at least 10-15 minutes.[2][6]

    • An isotonic sodium bicarbonate solution (1.26%) can also be used.[2]

  • Ingestion: Do not induce vomiting. Dilution with water or milk is recommended, but emesis and activated charcoal are not, due to the corrosive effects.[2]

  • Waste Disposal: Contaminated clothing and materials should be placed in sealed plastic bags for proper disposal.[6][13]

This compound Handling Procedures

The following are general handling procedures based on Safety Data Sheet (SDS) information.[9]

  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

    • Skin Protection: Wear impervious, chemical-resistant clothing and gloves.

    • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.

  • Safe Handling:

    • Avoid contact with skin and eyes.

    • Avoid formation of dust and aerosols.

    • Use non-sparking tools to prevent ignition.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.

  • Spill Response:

    • Evacuate personnel from the area.

    • Remove all sources of ignition.

    • Contain and collect the spill using appropriate absorbent materials and place it in a suitable, closed container for disposal.

Visualizing Exposure and Decontamination

The following diagrams illustrate the logical flow of events following exposure to these hazardous materials and the necessary response actions.

phosgene_oxime_exposure_pathway cluster_exposure Exposure Routes cluster_effects Immediate Effects cluster_response Emergency Response Dermal Dermal Contact Pain Immediate Severe Pain Dermal->Pain TissueDamage Tissue Necrosis Dermal->TissueDamage Ocular Ocular Contact Ocular->Pain Inhalation Inhalation PulmonaryEdema Pulmonary Edema Inhalation->PulmonaryEdema Decontaminate Immediate Decontamination Pain->Decontaminate SupportiveCare Supportive Medical Care TissueDamage->SupportiveCare PulmonaryEdema->SupportiveCare NoAntidote No Specific Antidote SupportiveCare->NoAntidote

Caption: Phosgene Oxime Exposure and Response Pathway.

carbonyl_dibromide_handling_workflow Start Handling this compound RiskAssessment Conduct Risk Assessment Start->RiskAssessment PPE Wear Appropriate PPE (Goggles, Gloves, Respirator) RiskAssessment->PPE Ventilation Use in Well-Ventilated Area (Fume Hood) PPE->Ventilation Handling Perform Experiment Ventilation->Handling Storage Store in Cool, Dry, Ventilated Area Handling->Storage Spill Spill Occurs Handling->Spill End Procedure Complete Storage->End Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->End

Caption: this compound Safe Handling Workflow.

References

A Comparative Guide to Carbonyl Dibromide and its Alternatives in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a carbonylating agent is a critical decision in large-scale chemical synthesis, with significant implications for process efficiency, cost, and safety. This guide provides a comprehensive cost-benefit analysis of carbonyl dibromide (COBr₂) and its primary alternatives: phosgene (B1210022) (COCl₂), diphosgene (ClCOOCCl₃), and triphosgene (B27547) (Cl₃COCOOCCl₃). We will delve into a comparative analysis of their performance, supported by available data, and outline key experimental considerations.

Executive Summary

This compound, a bromine analog of phosgene, presents a highly reactive option for carbonylation reactions.[1] However, its application in large-scale synthesis is limited by considerations of cost, stability, and handling. Phosgene, the traditional benchmark, offers high reactivity and cost-effectiveness but is accompanied by extreme toxicity, necessitating stringent safety protocols.[2][3] Diphosgene and triphosgene have emerged as safer, easier-to-handle alternatives to phosgene, though they often exhibit lower reactivity and may introduce process inefficiencies.[4][5] The choice among these reagents ultimately depends on a careful evaluation of the specific synthetic requirements, safety infrastructure, and economic constraints of the project.

Comparative Analysis of Carbonylating Agents

The following table summarizes the key properties and performance metrics of this compound and its alternatives.

FeatureThis compound (COBr₂)Phosgene (COCl₂)DiphosgeneTriphosgene
Physical State Colorless liquid[1]Colorless gas[3]Colorless liquidWhite crystalline solid
Boiling Point 64.5 °C (decomposes)[1]8.3 °C[3]128 °C203-206 °C (decomposes)
Molar Mass 187.82 g/mol [6]98.91 g/mol [3]197.83 g/mol 296.75 g/mol
Reactivity HighVery High[4][7]ModerateLower[4][7]
Toxicity High (decomposes to CO and Br₂)[1]Extremely High[3]High (decomposes to phosgene)High (decomposes to phosgene)
Handling Requires specialized equipment due to instability and toxicity[1]Requires extensive, specialized infrastructure for safe handling and containment[3]Easier to handle than phosgene (liquid)Easiest to handle (solid)
Cost High (specialty chemical)Low (large-scale industrial production)ModerateModerate to High

Cost-Benefit Analysis in Key Applications

Isocyanate Synthesis

Isocyanates are crucial intermediates in the production of polyurethanes. The traditional synthesis involves the reaction of a primary amine with phosgene.[8][9]

  • This compound: Due to its high reactivity, this compound is expected to readily convert amines to isocyanates. However, its higher cost and the generation of hydrogen bromide (HBr) as a corrosive byproduct present significant economic and operational challenges on a large scale.

  • Phosgene: Phosgene remains the most cost-effective reagent for large-scale isocyanate production due to its high reactivity and the low cost of raw materials (carbon monoxide and chlorine).[1][3] However, the extreme toxicity of phosgene necessitates substantial investment in safety infrastructure and stringent operational protocols, adding to the overall cost.[2]

  • Diphosgene and Triphosgene: These reagents offer a significant advantage in terms of handling and safety over phosgene.[2] Triphosgene, being a solid, is particularly favored in laboratory and smaller-scale production.[10] However, their lower reactivity often translates to slower reaction times and potentially lower yields compared to phosgene, which can impact throughput and overall process economics.[5]

Polycarbonate Synthesis

Polycarbonates are widely used engineering thermoplastics, traditionally synthesized from bisphenol A and phosgene.[11][12]

  • This compound: While theoretically capable of producing polycarbonates, the use of this compound for this purpose is not well-documented in large-scale applications. The high cost and potential for side reactions involving bromine would likely make it economically uncompetitive.

  • Phosgene: The phosgene-based process is a mature and efficient method for polycarbonate production.[13] However, environmental and safety concerns have driven the development of phosgene-free alternatives.[13] The operational costs associated with phosgene handling and waste disposal are significant.[14]

  • Phosgene-Free Alternatives: The industry is increasingly shifting towards non-phosgene routes for polycarbonate synthesis, such as the transesterification of diphenyl carbonate with bisphenol A.[15] These methods, while potentially having higher initial catalyst and development costs, offer significant long-term benefits in terms of safety and environmental impact.[14]

Experimental Protocols and Methodologies

Detailed experimental protocols for large-scale synthesis using these highly hazardous materials are typically proprietary and require specialized engineering controls. The following provides a generalized overview of the key steps and considerations.

General Workflow for Isocyanate Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Primary Amine Reactor Jacketed Reactor with Scrubber Amine->Reactor Solvent Inert Solvent Solvent->Reactor Filtration Filtration (if applicable) Reactor->Filtration Carbonylating_Agent Carbonylating Agent (COBr2, COCl2, Diphosgene, or Triphosgene) Carbonylating_Agent->Reactor Distillation Distillation/Purification Filtration->Distillation Isocyanate Final Isocyanate Product Distillation->Isocyanate

Caption: Generalized workflow for isocyanate synthesis.

Methodology:

  • Charging the Reactor: An inert solvent is charged to a jacketed reactor equipped with a robust agitation system and an acid gas scrubber. The primary amine is then added under an inert atmosphere.

  • Addition of Carbonylating Agent: The carbonylating agent is introduced at a controlled rate while maintaining a specific temperature profile. For gaseous phosgene, this involves bubbling the gas through the reaction mixture. For liquid diphosgene or this compound, it is added via a dosing pump. Solid triphosgene is typically added as a solution or in portions.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as in-situ IR spectroscopy or by analyzing quenched aliquots.

  • Work-up and Purification: Upon completion, any excess reagent is quenched or removed. The resulting product is then purified, typically by distillation, to yield the final isocyanate.

Safety and Handling Considerations

The extreme toxicity of this compound, phosgene, and its derivatives necessitates a comprehensive safety program.

  • Containment: All operations should be conducted in a closed system with continuous monitoring for leaks.

  • Personal Protective Equipment (PPE): Full-face respirators with appropriate cartridges, chemical-resistant suits, and gloves are mandatory.

  • Ventilation: Operations must be performed in well-ventilated areas with dedicated exhaust systems.

  • Emergency Preparedness: Emergency response plans, including access to medical treatment for exposure, must be in place.

  • Waste Disposal: All waste streams containing these reagents must be neutralized and disposed of in accordance with strict environmental regulations. The costs associated with hazardous waste disposal can be substantial.[4]

Logical Decision Pathway for Reagent Selection

The selection of the most appropriate carbonylating agent involves a multi-faceted decision-making process.

G cluster_large Large-Scale cluster_small Lab/Pilot-Scale Start Start: Need for Carbonylation Scale Scale of Synthesis? Start->Scale Safety_Infra Adequate Safety Infrastructure for Phosgene? Scale->Safety_Infra Large Reactivity_Need High Reactivity Required? Scale->Reactivity_Need Small/Pilot Cost_Benefit Cost-Benefit Analysis: Phosgene vs. Triphosgene Safety_Infra->Cost_Benefit Yes Use_Triphosgene Use Triphosgene Safety_Infra->Use_Triphosgene No Use_Phosgene Use Phosgene Cost_Benefit->Use_Phosgene Favorable Phosgene_Free Consider Phosgene-Free Route Cost_Benefit->Phosgene_Free Unfavorable Use_COBr2 Consider this compound (High Reactivity, High Cost) Reactivity_Need->Use_COBr2 Yes Use_Diphosgene Use Diphosgene/Triphosgene (Safer Handling) Reactivity_Need->Use_Diphosgene No

Caption: Decision tree for selecting a carbonylating agent.

Conclusion

The cost-benefit analysis of this compound versus its alternatives for large-scale synthesis is a complex interplay of reactivity, cost, safety, and operational considerations.

  • This compound: While a potent reagent, its high cost and handling challenges currently limit its widespread use in large-scale industrial applications. It may find niche applications where its unique reactivity is essential and the cost is justifiable.

  • Phosgene: Despite its extreme toxicity, phosgene remains a dominant choice for high-volume, cost-sensitive syntheses due to its high reactivity and low raw material cost. However, the significant investment in safety and environmental compliance must be factored into the overall economic evaluation.

  • Diphosgene and Triphosgene: These reagents provide a valuable compromise between reactivity and safety, particularly for small to medium-scale production where the infrastructure for handling gaseous phosgene may not be feasible. Triphosgene, as a solid, offers the most convenient handling.

For drug development professionals, where process safety and product purity are paramount, the use of phosgene alternatives like triphosgene is often favored in the early stages of development. As a process scales up, a thorough re-evaluation of the economics and safety of using phosgene may be warranted. The development of greener, phosgene-free synthetic routes continues to be a major focus in the chemical industry, promising a future with safer and more sustainable manufacturing processes.

References

Safety Operating Guide

Proper Disposal of Carbonyl Dibromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for carbonyl dibromide (COBr₂), a colorless liquid also known as bromophosgene. Researchers, scientists, and drug development professionals must handle this hazardous chemical with extreme caution, adhering to strict safety protocols to mitigate risks. This compound is known to be sensitive to hydrolysis and slowly decomposes at low temperatures into carbon monoxide and elemental bromine.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that all necessary safety measures are in place. Work in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid the formation of dust and aerosols, and prevent contact with skin and eyes.[2] Use non-sparking tools and take precautionary measures against static discharge.[2][3]

In case of accidental release, evacuate the area and remove all sources of ignition.[2] Personnel involved in the cleanup must wear appropriate personal protective equipment (PPE).[2]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

PPE CategorySpecificationSource
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Skin Protection Fire/flame resistant and impervious clothing. Chemical impermeable gloves (inspected prior to use).[2]
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Step-by-Step Disposal Procedure

The primary method for the disposal of small, laboratory-scale quantities of this compound is through controlled hydrolysis, which breaks it down into less hazardous components: hydrogen bromide and carbon dioxide.[1] For larger quantities, disposal must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

Experimental Protocol: Laboratory-Scale Hydrolysis

This protocol is intended for the neutralization of small quantities of this compound.

Materials:

  • This compound

  • Large beaker or flask

  • Stir bar and magnetic stir plate

  • Dropping funnel

  • Ice bath

  • Sodium bicarbonate solution (5-10%) or other suitable neutralizing agent

  • pH indicator paper

Procedure:

  • Preparation: Place a large beaker or flask containing a stir bar in an ice bath within a chemical fume hood. Add a significant excess of cold water to the beaker.

  • Controlled Addition: Slowly add the this compound dropwise to the cold, stirring water from a dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to prevent excessive heat generation.

  • Hydrolysis Reaction: Allow the mixture to stir for several hours to ensure complete hydrolysis. This compound reacts with water to form hydrogen bromide and carbon dioxide.

  • Neutralization: After hydrolysis is complete, slowly add a sodium bicarbonate solution to neutralize the resulting hydrobromic acid. Monitor the pH using indicator paper until a neutral pH (6-8) is achieved. Be cautious as the addition of bicarbonate will cause gas evolution (carbon dioxide).

  • Final Disposal: The neutralized aqueous solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Physical and Chemical Properties

PropertyValueSource
Chemical Formula COBr₂[1]
Molar Mass 187.818 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Density 2.52 g/mL at 15 °C[1]
Boiling Point 64.5 °C (decomposes)[1]
Solubility in Water Reacts[1]

Hazard Information

Hazard ClassificationRatingSource
NFPA 704 Health: 4, Flammability: 0, Instability: 1[1]

Disposal Workflow

start Start: this compound for Disposal assess_quantity Assess Quantity start->assess_quantity small_quantity Small Lab-Scale Quantity assess_quantity->small_quantity < Lab Scale large_quantity Large Quantity assess_quantity->large_quantity > Lab Scale hydrolysis Controlled Hydrolysis in Fume Hood small_quantity->hydrolysis licensed_disposal Arrange for Licensed Chemical Disposal large_quantity->licensed_disposal neutralize Neutralize with Base (e.g., NaHCO3) hydrolysis->neutralize check_ph Check pH (6-8) neutralize->check_ph check_ph->neutralize No sewer_disposal Dispose to Sewer with Copious Water check_ph->sewer_disposal Yes end End: Disposal Complete sewer_disposal->end licensed_disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Carbonyl Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the safe handling, use, and disposal of Carbonyl dibromide (COBr₂), also known as bromophosgene. It is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the hazardous nature of this compound.

Hazard Overview

This compound is a colorless, volatile liquid that is a bromine analogue of phosgene (B1210022).[1] It is sensitive to light, heat, and moisture, decomposing into toxic substances like carbon monoxide, bromine, and hydrogen bromide.[1] While specific toxicity data is limited, its similarity to phosgene suggests it should be handled as a highly toxic and corrosive substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. All personnel must wear the following equipment when handling this compound.[2][3]

Protection Area Equipment Specification Rationale
Eye/Face Tightly fitting chemical splash goggles with side-shields (conforming to EN 166 or NIOSH standards). A full-face shield must be worn over the goggles.[2][4]Protects against splashes of the corrosive liquid and exposure to vapors. A face shield offers an additional layer of protection for the entire face.[3]
Skin/Body Fire/flame resistant and impervious clothing, such as a chemically resistant apron or suit over a flame-resistant lab coat.[2] Full-length pants and closed-toe shoes are mandatory.[4][5]Prevents skin contact with the corrosive liquid. Flame-resistant properties are a precaution against unforeseen reactions.
Hands Handle with chemically resistant gloves (e.g., Butyl rubber or a laminate like Silver Shield). Gloves must be inspected prior to use and changed frequently.[2][6]Protects hands from direct contact. Given the reactivity, a highly resistant glove material is essential.
Respiratory A full-face respirator with a cartridge appropriate for acid gases and organic vapors is required if exposure limits are exceeded or if working outside of a certified chemical fume hood.[2][7]Protects against inhalation of the highly toxic and irritating vapors.

Operational Plan: Safe Handling Protocol

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][8]

Step 1: Preparation and Pre-Handling Check

  • Ensure the chemical fume hood is functioning correctly (check airflow monitor).

  • Gather all necessary materials, including the primary container of this compound, reaction glassware, and spill cleanup materials.

  • Don all required PPE as specified in the table above.

  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

Step 2: Handling and Use

  • Place absorbent, chemical-resistant pads on the work surface of the fume hood.

  • Securely clamp all glassware.

  • Use non-sparking tools for all manipulations.[2]

  • Slowly and carefully dispense the required amount of this compound. Avoid splashing.

  • Keep the primary container tightly closed when not in use.[2]

  • Perform the reaction or procedure, keeping the fume hood sash at the lowest practical height.

Step 3: Post-Handling and Cleanup

  • Upon completion of the work, carefully quench any excess reagent using appropriate procedures for your specific reaction.

  • Decontaminate all glassware and equipment that came into contact with this compound (see Section 5 for Decontamination Protocol).

  • Wipe down the work surface inside the fume hood with a suitable decontamination solution.

  • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items as hazardous waste.

  • Wash hands and forearms thoroughly with soap and water after removing gloves.[2]

Emergency Procedures

Immediate and correct response to an emergency is critical.

4.1 Spill Response

  • Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate the laboratory, closing the door behind you. Keep people away from and upwind of the spill.[2]

  • Report: Contact your institution's emergency response team and provide details of the spill (chemical, quantity, location).

  • Isolate (If Safe to Do So): If the spill is minor and you are trained to handle it, ensure the fume hood is operational. Remove all sources of ignition.[2]

  • Contain and Absorb: Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials.

  • Neutralize: Cautiously and slowly cover the absorbed material with a weak base, such as sodium bicarbonate, to neutralize the acidic breakdown products.

  • Collect and Dispose: Use spark-proof tools to collect the absorbed and neutralized material into a suitable, labeled, and closed container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area following the Decontamination Protocol in Section 5.

4.2 Personal Exposure

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Wash the mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Decontamination and Disposal Plan

5.1 Decontamination Protocol for Equipment and Surfaces Since this compound reacts with water to form corrosive byproducts, a multi-step decontamination process is required.[1] This procedure should be performed inside a fume hood while wearing full PPE.

  • Initial Rinse (Non-Aqueous): Rinse contaminated glassware and equipment with a small amount of an inert, water-miscible solvent (e.g., acetone) to remove the bulk of the this compound. Collect this rinse as hazardous waste.

  • Decomposition/Neutralization: Prepare a 5-10% aqueous solution of sodium bicarbonate. Slowly and carefully rinse the equipment with this solution to decompose the residual this compound and neutralize the resulting hydrogen bromide. Be aware that this may cause some gas evolution (CO₂).

  • Final Cleaning: Wash the equipment with soap and water, followed by a final rinse with deionized water.

  • Surface Cleaning: For surfaces, wipe down with a cloth soaked in the sodium bicarbonate solution, followed by wiping five times with a clean, water-soaked cloth, using a fresh cloth each time.[9]

5.2 Waste Disposal Plan All waste containing this compound or its byproducts is considered hazardous.

  • Product Waste: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2]

  • Contaminated Materials: Absorbents, used PPE, and other contaminated solids should be placed in a sealed, clearly labeled container for hazardous waste.

  • Containers: Empty containers should be triple-rinsed with an appropriate solvent (collected as hazardous waste) or punctured to make them unusable before disposal in accordance with local regulations.[2]

Quantitative Data Summary

PropertyValueReference
Chemical Formula COBr₂[1]
Synonyms Bromophosgene, Carbonic dibromide[1][2]
CAS Number 593-95-3[2]
Molar Mass 187.818 g/mol [1]
Appearance Colorless liquid[1]
Density 2.52 g/mL at 15 °C[1]
Boiling Point 64.5 °C (decomposes)[1]
Solubility in Water Reacts[1]
Exposure Limits (PEL, TLV) Not availableN/A

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Operation cluster_emergency 4. Emergency Response cluster_spill_response Spill Protocol cluster_exposure_response Exposure Protocol RiskAssess Risk Assessment GatherMat Gather Materials & Spill Kit RiskAssess->GatherMat DonPPE Don Full PPE GatherMat->DonPPE Dispense Dispense Reagent DonPPE->Dispense PerformOp Perform Operation Dispense->PerformOp Spill Spill Occurs Dispense->Spill Potential Event Exposure Personal Exposure Dispense->Exposure Potential Event Decon Decontaminate Equipment PerformOp->Decon Dispose Dispose of Waste Decon->Dispose DoffPPE Doff PPE & Wash Hands Dispose->DoffPPE Evacuate Evacuate & Alert Spill->Evacuate Remove Remove from Source Exposure->Remove Absorb Absorb & Neutralize Evacuate->Absorb Collect Collect & Dispose Absorb->Collect FirstAid Administer First Aid Remove->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.